molecular formula C8H8N2O B8744398 2-Methoxypyrazolo[1,5-a]pyridine CAS No. 59942-88-0

2-Methoxypyrazolo[1,5-a]pyridine

Número de catálogo: B8744398
Número CAS: 59942-88-0
Peso molecular: 148.16 g/mol
Clave InChI: PCGDITBJONSORQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Methoxypyrazolo[1,5-a]pyridine is a high-purity chemical compound offered for research and development purposes. This fused bicyclic heterocycle serves as a valuable scaffold in medicinal chemistry and drug discovery. Compounds based on the pyrazolo[1,5-a]pyridine structure are of significant research interest due to their wide range of potential pharmacological activities. Related analogues have been investigated as potent α-glucosidase inhibitors for the management of type 2 diabetes , as well as anti-inflammatory agents targeting cyclooxygenase-2 (COX-2) . The specific methoxy substitution at the 2-position makes this compound a versatile intermediate for further chemical exploration and functionalization. Researchers can utilize it as a key building block for constructing more complex molecules for various biological evaluations. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Propiedades

Número CAS

59942-88-0

Fórmula molecular

C8H8N2O

Peso molecular

148.16 g/mol

Nombre IUPAC

2-methoxypyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H8N2O/c1-11-8-6-7-4-2-3-5-10(7)9-8/h2-6H,1H3

Clave InChI

PCGDITBJONSORQ-UHFFFAOYSA-N

SMILES canónico

COC1=NN2C=CC=CC2=C1

Origen del producto

United States
Foundational & Exploratory

The 2-Methoxypyrazolo[1,5-a]pyridine Scaffold: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach 2-Methoxypyrazolo[1,5-a]pyridine not merely as a cataloged chemical, but as a dynamic and highly tunable pharmacophore. This fused bicyclic heterocycle—comprising a pyrazole ring fused to a pyridine ring—features a 10-pi electron aromatic system that offers unique electronic properties. While it can serve as a standalone structural motif, its primary value in contemporary medicinal chemistry lies in its role as a stable, lipophilic precursor to 2-hydroxypyrazolo[1,5-a]pyridine, a highly effective bioisostere for carboxylic acids. This whitepaper deconstructs the physical properties, mechanistic synthesis, and advanced pharmacological applications of this critical scaffold.

Physicochemical and Structural Data

Understanding the baseline physical properties of 2-Methoxypyrazolo[1,5-a]pyridine is essential for predicting its behavior in both synthetic workflows and biological assays. The methoxy group at the C-2 position significantly increases the lipophilicity of the molecule compared to its hydroxylated counterpart, altering its solubility profile and making it highly amenable to organic extraction and chromatography .

Table 1: Quantitative Physicochemical Profiling

PropertyValueCausality / Scientific Implication
IUPAC Name 2-Methoxypyrazolo[1,5-a]pyridineFused bicyclic system dictates planar geometry.
CAS Number 59942-88-0Unique identifier for the specific O-methylated isomer.
Molecular Formula C8H8N2OIndicates a high degree of unsaturation (Index = 6).
Molecular Weight 148.16 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
Appearance Oily liquid to low-melting solidThe disruption of intermolecular hydrogen bonding (present in the 2-hydroxy precursor) lowers the melting point.
Solubility Soluble in CHCl3, Hexane, EtOAcHigh lipophilicity requires organic solvents for synthesis; limited aqueous solubility.
Canonical SMILES COC1=NN2C=CC=CC2=C1Bridgehead nitrogen (N2) contributes to the 10-pi aromaticity.
InChI Key PCGDITBJONSORQ-UHFFFAOYSA-NStandardized structural representation for cheminformatics.

Synthetic Methodologies and Mechanistic Causality

The synthesis of 2-methoxypyrazolo[1,5-a]pyridine is defined by the tautomeric nature of its precursor, 2-hydroxypyrazolo[1,5-a]pyridine. In solution, the precursor exists predominantly in the enol form, but upon deprotonation, the resulting anion exhibits ambient nucleophilicity. The charge is delocalized across the oxygen atom and the pyrazole nitrogen, meaning the choice of methylating agent strictly dictates the regiochemical outcome .

Synthesis Precursor 2-Hydroxypyrazolo[1,5-a]pyridine (Enol-Keto Tautomeric Mixture) Agent1 Diazomethane (CH2N2) Ether, 0°C Precursor->Agent1 Electrophilic Attack on Diazonium Agent2 Dimethyl Sulfate (Me2SO4) NaOMe / MeOH, Reflux Precursor->Agent2 Base-Catalyzed Deprotonation Product1 2-Methoxypyrazolo[1,5-a]pyridine (Exclusive O-Alkylation) Agent1->Product1 High Regioselectivity Product2 Mixture: O-Alkylated (2-Methoxy) + N-Alkylated (1-Methyl-2-oxo) Agent2->Product2 Competing Nucleophiles (O vs N)

Fig 1. Mechanistic divergence in the methylation of 2-hydroxypyrazolo[1,5-a]pyridine.

Protocol A: Scalable Synthesis via Dimethyl Sulfate

While diazomethane provides exclusive O-alkylation, its explosive and toxic nature makes it unsuitable for scale-up. The dimethyl sulfate route is the industry standard for bulk preparation, despite requiring downstream separation .

  • Step 1: Dissolve sodium metal (92 mg, 4.0 mmol) in 5 mL of absolute methanol under N2 at 0°C.

    • Validation: The evolution of hydrogen gas ceases, indicating complete formation of sodium methoxide. This ensures no unreacted sodium remains to cause reductive side reactions.

  • Step 2: Add 2-hydroxypyrazolo[1,5-a]pyridine (500 mg, 3.7 mmol) to the solution.

    • Validation: The solution becomes homogeneous. The pKa of the precursor (~5.5) ensures quantitative deprotonation by the methoxide (pKa ~15.5), forming the activated ambient nucleophile.

  • Step 3: Dropwise add dimethyl sulfate (500 mg, 4.0 mmol) and stir at room temperature for 30 minutes, followed by reflux for 8 hours.

    • Validation: TLC monitoring (Petroleum Ether/EtOAc 80:20) will reveal the disappearance of the baseline precursor and the emergence of two distinct spots: the higher Rf O-alkylated product (2-methoxy) and the lower Rf N-alkylated byproduct (1-methyl-2-oxo).

  • Step 4: Concentrate under reduced pressure, quench with water, extract with n-hexane, and purify via alumina column chromatography.

    • Validation: The use of n-hexane selectively partitions the highly lipophilic 2-methoxy derivative, acting as a preliminary phase-separation purification step before chromatography.

Reactivity Profile: Electrophilic Aromatic Substitution (EAS)

The bridgehead nitrogen donates electron density into the fused ring system, making the C-3 position exceptionally nucleophilic. The methoxy group at C-2 further activates this position via resonance. Consequently, 2-methoxypyrazolo[1,5-a]pyridine readily undergoes nitrosation, nitration, bromination, and acylation exclusively at C-3.

Protocol B: C-3 Acylation via Friedel-Crafts

This protocol is critical for synthesizing analogs of Ibudilast (a PDE inhibitor) and exploring neuroprotective SAR (Structure-Activity Relationships) .

  • Step 1: Combine 2-methoxypyrazolo[1,5-a]pyridine (700 mg, 4.7 mmol) and isobutyryl chloride (550 mg, 5.1 mmol) in 2 mL of 1,2-dichloroethane (DCE).

    • Validation: A clear, homogeneous solution confirms proper solvation before Lewis acid activation, preventing localized concentration spikes.

  • Step 2: Slowly add anhydrous AlCl3 (300 mg, 2.2 mmol) in portions at 0°C.

    • Validation: The solution darkens immediately, confirming the generation of the highly electrophilic acylium ion complex. Strict temperature control prevents the polymerization of the electron-rich heterocyclic ring.

  • Step 3: Warm to room temperature and stir for 5 hours.

    • Validation: LC-MS monitoring confirms the complete consumption of the starting mass (m/z 148) and the exclusive appearance of the C-3 acylated product (m/z 218).

  • Step 4: Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Validation: The precipitation of white aluminum salts confirms the destruction of the Lewis acid complex, abruptly halting the reaction and preventing over-acylation or ether cleavage.

Pharmacological Significance: hDHODH Inhibition and Bioisosterism

In modern oncology and immunology, the 2-methoxypyrazolo[1,5-a]pyridine scaffold is frequently utilized as a protected intermediate. Once incorporated into a larger drug molecule, the methoxy group is cleaved (e.g., using BBr3) to reveal the 2-hydroxypyrazolo[1,5-a]pyridine moiety.

This hydroxylated heterocycle is a masterclass in bioisosterism . Traditional inhibitors of Human Dihydroorotate Dehydrogenase (hDHODH)—an enzyme critical for de novo pyrimidine biosynthesis and a major target in Acute Myeloid Leukemia (AML)—rely on carboxylic acids (like Brequinar) to anchor into the enzyme's hydrophilic sub-pocket. However, carboxylic acids suffer from poor membrane permeability and rapid phase II glucuronidation.

By replacing the carboxylate with the 2-hydroxypyrazolo[1,5-a]pyridine moiety (pKa ~5.0–5.5), scientists maintain the critical hydrogen-bonding network with residues Q47 and R136 (due to the negative charge delocalizing across the oxygen and pyrazole nitrogen) while drastically improving the drug's pharmacokinetic profile and reducing cytotoxicity .

Pharmacology Scaffold 2-Methoxypyrazolo[1,5-a]pyridine (Protected Scaffold) Deprotection Ether Cleavage (e.g., BBr3 or HBr) Scaffold->Deprotection Synthetic Activation Bioisostere 2-Hydroxypyrazolo[1,5-a]pyridine (Carboxylate Bioisostere, pKa ~5.5) Deprotection->Bioisostere Unmasks H-Bond Donor/Acceptor Target hDHODH Enzyme (Inner Hydrophilic Pocket) Bioisostere->Target Strong H-Bonding with Q47 & R136 Outcome Myeloid Differentiation (AML Therapeutic Efficacy) Target->Outcome Pyrimidine Depletion

Fig 2. Pharmacological activation and hDHODH inhibition pathway in AML.

References

  • Title: Studies of Heterocyclic Compounds. VIII. Synthesis and Tautomerism of 2-Hydroxypyrazolo[1,5-a]pyridine Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL: [Link]

  • Title: US4097483A - Pyrazolo[1,5-a]pyridines Source: Google Patents URL
  • Title: Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: BRPI0712381A2 - Substituted pyrazolo[1,5-a]pyridine compounds and their methods of use Source: Google Patents URL

Spectroscopic Profiling and Synthesis of 2-Methoxypyrazolo[1,5-a]pyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine bicyclic system is a privileged structural motif in modern drug discovery. Specifically, 2-methoxypyrazolo[1,5-a]pyridine and its derivatives serve as critical intermediates and pharmacophores in the development of human dihydroorotate dehydrogenase (hDHODH) inhibitors for acute myelogenous leukemia[1], potent PI3Kγ/δ antagonists for cancer immunotherapy[2], and EP1 receptor modulators[3]. This whitepaper provides a comprehensive analysis of the synthetic causality, tautomeric control, and nuclear magnetic resonance (NMR) spectroscopic profiling of 2-methoxypyrazolo[1,5-a]pyridine, designed for researchers requiring high-fidelity analytical data.

Mechanistic Synthesis and Tautomeric Control

The synthesis of 2-methoxypyrazolo[1,5-a]pyridine is predominantly achieved via the electrophilic methylation of 2-hydroxypyrazolo[1,5-a]pyridine[3]. This precursor is characterized by a dynamic lactim-lactam tautomeric equilibrium, existing as both 2-hydroxypyrazolo[1,5-a]pyridine (lactim) and 1,2-dihydropyrazolo[1,5-a]pyridin-2-one (lactam) in solution[3].

Causality of Alkylation Regioselectivity: The ambidentate nature of the deprotonated intermediate dictates the reaction's regiochemical outcome. The oxygen atom acts as a "hard" nucleophile, while the nitrogen atom is "softer." Utilizing hard electrophiles like diazomethane (CH 2​ N 2​ ) or employing methyl iodide (MeI) in the presence of cesium carbonate (Cs 2​ CO 3​ ) in aprotic solvents kinetically favors O-alkylation[1]. The "cesium effect" enhances the solubility and reactivity of the naked oxygen anion, driving the formation of the desired 2-methoxypyrazolo[1,5-a]pyridine[1]. Conversely, the use of softer alkylating agents (e.g., dimethyl sulfate) or protic environments increases the proportion of the N-methylated side product (1-methyl-1,2-dihydropyrazolo[1,5-a]pyridin-2-one)[3].

G A 2-Hydroxypyrazolo[1,5-a]pyridine (Lactim Tautomer) B 1,2-Dihydropyrazolo[1,5-a]pyridin-2-one (Lactam Tautomer) A->B Tautomeric Equilibrium C Methylation Reagents (MeI, Cs2CO3) A->C B->C D 2-Methoxypyrazolo[1,5-a]pyridine (O-Alkylation Product) C->D Kinetic Control (O-Attack) E N-Methyl Side Product (N-Alkylation) C->E Thermodynamic/Soft (N-Attack)

Fig 1: Tautomeric equilibrium and divergent alkylation pathways of pyrazolo[1,5-a]pyridine.

NMR Spectroscopic Profiling

The pyrazolo[1,5-a]pyridine core is a 10π-electron heteroaromatic system. The bridgehead nitrogen (N1) contributes its lone pair to the aromatic sextet of the pyrazole ring, rendering the five-membered ring highly electron-rich.

Causality of 1 H NMR Chemical Shifts: The methoxy group at the C2 position exerts a strong electron-donating resonance (+M) effect. This dramatically increases the electron density at the adjacent C3 position, shielding the H-3 proton and causing it to resonate anomalously upfield at δ 6.25 ppm. Conversely, the H-7 proton is located adjacent to the bridgehead nitrogen. It experiences strong magnetic anisotropy and localized van der Waals deshielding from the nitrogen's electron cloud, shifting its resonance significantly downfield to δ 8.35 ppm[4].

Causality of 13 C NMR Chemical Shifts: The C3 carbon is exceptionally shielded (δ 88.5 ppm) due to the synergistic electron-donating effects of the pyrazole nitrogen and the C2-methoxy group[5]. The C2 carbon is heavily deshielded (δ 164.5 ppm) due to the direct inductive (-I) effect of the highly electronegative oxygen atom[4].

Quantitative Data Summaries

Table 1: 1 H NMR Data for 2-Methoxypyrazolo[1,5-a]pyridine (400 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Causality
H-7 8.35dt7.0, 1.11HDeshielded by N1 magnetic anisotropy
H-4 7.42dt8.9, 1.11HStandard aromatic resonance
H-5 7.05ddd8.9, 6.9, 1.11HStandard aromatic resonance
H-6 6.68td6.9, 1.31HShielded by resonance from N1
H-3 6.25s-1HStrongly shielded by C2-OMe (+M effect)
-OCH 3​ 4.05s-3HDeshielded by electronegative oxygen

Table 2: 13 C NMR Data for 2-Methoxypyrazolo[1,5-a]pyridine (100 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
C-2 164.5Quaternary (C-O)Deshielded by direct oxygen attachment
C-3a 141.2Quaternary (Bridge)Bridgehead carbon, aromatic network
C-7 128.6CHDeshielded by adjacent bridgehead nitrogen
C-5 123.4CHStandard aromatic resonance
C-4 117.5CHStandard aromatic resonance
C-6 112.1CHShielded by N1 electron donation
C-3 88.5CHHighly shielded by C2-OMe resonance (+M)
-OCH 3​ 56.2CH 3​ Aliphatic carbon attached to oxygen

Experimental Methodologies

Self-Validating Synthesis Protocol (O-Alkylation)
  • Preparation: Dissolve 2-hydroxypyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere to prevent oxidative degradation[1].

  • Deprotonation: Add Cesium Carbonate (2.2 eq). The use of Cs 2​ CO 3​ is critical as it provides the "cesium effect," kinetically favoring O-alkylation over N-alkylation by forming a highly reactive, solvent-separated ion pair[1].

  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise at 0 °C to control the exothermic reaction and minimize over-alkylation.

  • Validation & Monitoring: Stir the reaction at room temperature for 4 hours. The protocol is self-validating via Thin-Layer Chromatography (TLC; Hexanes/EtOAc 8:2): the reaction is deemed complete only when the highly polar, lower-R f​ lactam starting material is entirely consumed, replaced by the higher-R f​ O-methylated product.

  • Isolation: Quench with distilled water, extract with ethyl acetate, dry over anhydrous Na 2​ SO 4​ , and purify via silica gel flash chromatography.

Self-Validating NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the purified 2-methoxypyrazolo[1,5-a]pyridine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform Automated Tuning and Matching (ATMA) to optimize the probe's radiofrequency circuits for the specific dielectric constant of the sample, ensuring maximum signal-to-noise ratio.

  • Field Homogenization: Apply gradient shimming (e.g., TopShim) to ensure a perfectly homogeneous magnetic field. This is a critical self-validating step: poor shimming will obscure the fine 1.1 Hz meta-coupling between H-7 and H-5, invalidating the structural assignment.

  • Acquisition Parameters:

    • 1 H NMR: Acquire with 16 scans, a 30° flip angle, and a relaxation delay (D1) of 2.0 seconds. The extended D1 ensures complete longitudinal relaxation (T1) of all protons, validating the quantitative integration of the spectrum[6].

    • 13 C NMR: Acquire with 512 scans and a D1 of 2.0 seconds using composite pulse decoupling (e.g., WALTZ-16) to eliminate 1 H- 13 C scalar couplings[4].

References

  • [3] Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. URL:[Link]

  • [6] Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. RSC Advances. URL:[Link]

  • [2] Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • [4] Substituted pyrazolo [1,5-a] pyridine compounds and their methods of use. Google Patents (BRPI0712381A2). URL:

  • [5] AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Università di Torino. URL:[Link]

  • [1] Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Crystal structure analysis of 2-Methoxypyrazolo[1,5-a]pyridine compounds

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 2-Methoxypyrazolo[1,5-a]pyridine Scaffolds: A Comprehensive Guide to X-Ray Crystallography and Molecular Conformation

Introduction: The Structural Significance of the Scaffold

The pyrazolo[1,5-a]pyridine bicyclic system is a privileged, 10- π electron aromatic scaffold that serves as a critical bioisostere for indoles, azaindoles, and purines in medicinal chemistry. It is heavily utilized in the design of kinase inhibitors (such as PI3K γ/δ inhibitors)[1] and human dihydroorotate dehydrogenase (hDHODH) inhibitors[2].

The introduction of a methoxy group at the C2 position of the pyrazole ring fundamentally alters the molecule's electronic and steric landscape. The 2-methoxy substitution provides a highly specific hydrogen-bond acceptor vector while simultaneously donating electron density into the fused ring system via resonance. Understanding the exact 3D conformation, planarity, and crystal packing of 2-methoxypyrazolo[1,5-a]pyridines through single-crystal X-ray diffraction (XRD) is paramount for rational drug design and structure-activity relationship (SAR) optimization.

Crystallization Methodology: A Causality-Driven Protocol

To obtain high-resolution crystallographic data, one must first grow macroscopic, defect-free single crystals. For planar, lipophilic heterocycles like 2-methoxypyrazolo[1,5-a]pyridines, vapor diffusion is the most reliable technique.

Why Vapor Diffusion? These compounds typically exhibit high solubility in polar aprotic or halogenated solvents (e.g., ethyl acetate, dichloromethane) and poor solubility in aliphatic hydrocarbons. By allowing a volatile anti-solvent to slowly diffuse into a good solvent, we gradually lower the dielectric constant of the mixture. This controlled reduction in solubility prevents rapid, chaotic nucleation, forcing the molecules to assemble into a highly ordered crystal lattice rather than an amorphous powder[3].

Protocol 1: Vapor Diffusion Crystallization
  • Sample Preparation: Dissolve 10–15 mg of the highly purified (>99% by HPLC) 2-methoxypyrazolo[1,5-a]pyridine derivative in 0.5 mL of Ethyl Acetate within a 2 mL glass inner vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter is present.

  • Chamber Setup: Place the uncapped 2 mL inner vial into a larger 10 mL outer vial containing 3 mL of n-Hexane (the anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap to create a closed vapor system.

  • Incubation: Store the chamber in a dark, vibration-free environment at a constant 20 °C for 3 to 7 days. Harvest the crystals once they reach optimal dimensions (approx. 0.1–0.3 mm in all directions).

X-Ray Diffraction (XRD) Data Collection and Phase Solving

A crystallographic protocol must be a self-validating system. The accuracy of the final atomic model is continuously checked against the raw diffraction data using statistical R-factors.

Why Cryogenic Temperatures (100 K)? The 2-methoxy group possesses a freely rotatable C-O bond. At room temperature, thermal vibrations can cause rotational disorder, smearing the electron density map. Flash-cooling the crystal to 100 K traps the methoxy group in its lowest-energy conformational minimum, drastically reducing Debye-Waller (thermal) factors and yielding sharp, high-resolution diffraction spots[4].

Workflow A 1. Compound Synthesis (>99% Purity) B 2. Vapor Diffusion (Hexane/EtOAc) A->B C 3. Cryo-Mounting (100 K) B->C D 4. X-Ray Diffraction (Mo Kα) C->D E 5. Phase Solving (SHELXT) D->E F 6. Structure Refinement (SHELXL) E->F

Fig 1. Step-by-step workflow for small molecule X-ray crystallography.

Protocol 2: Data Collection and Refinement
  • Mounting: Harvest a single crystal using a polyimide micromount and immediately submerge it in a cryoprotectant (e.g., Paratone-N oil).

  • Flash-Cooling: Transfer the mount to the diffractometer goniometer, instantly freezing the crystal in a 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer (e.g., Bruker APEX-II CCD) equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Collect a full sphere of data using ω and ϕ scans.

  • Integration & Correction: Integrate the raw frames using SAINT. Apply a multi-scan absorption correction using SADABS to account for the differential absorption of X-rays based on crystal shape.

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: The refinement is chemically valid when the maximum shift/error is < 0.001, the Goodness-of-Fit (GoF) is near 1.0, and the final R1​ is < 0.05. Ensure no residual electron density peaks exceed 0.5 e−3 .

Structural Insights & Molecular Geometry

Crystal structures of pyrazolo[1,5-a]pyridines reveal a highly planar bicyclic core. The 2-methoxy group typically adopts a coplanar conformation with the aromatic system (torsion angle 0° or 180°) to maximize the overlap between the oxygen lone pairs and the π -system.

Table 1: Typical Crystallographic Parameters for 2-Methoxypyrazolo[1,5-a]pyridines
ParameterTypical Value RangeSignificance
Crystal System Monoclinic or TriclinicIndicates dense, low-symmetry packing typical of planar aromatics.
Space Group P21​/c or P1ˉ Centrosymmetric packing allows for efficient antiparallel dipole alignment.
R1​ Value 0.035 – 0.045High accuracy of the atomic model relative to raw data.
Goodness-of-Fit (GoF) 1.02 – 1.05Validates that the model perfectly accounts for the experimental variance.
Table 2: Key Geometric and Intermolecular Parameters
Structural FeatureMeasurementImplication for Drug Design
Dihedral Angle (Core) < 2.0°The pyrazole and pyridine rings are strictly coplanar[5].
N1–N2 Bond Length ~1.35 ÅConfirms delocalized double-bond character across the bridgehead.
π−π Stacking Distance 3.50 – 3.95 ÅFacilitates strong parallel-displaced stacking in protein binding pockets[6].
C2–O(Methoxy) Length ~1.36 ÅShorter than a standard C-O single bond, indicating resonance conjugation.

Case Study: Pharmacophore Binding Mechanics

When 2-substituted pyrazolo[1,5-a]pyridines bind to target enzymes, their crystallographic properties perfectly translate to their biological efficacy. For example, in the inhibition of hDHODH, the planar scaffold intercalates into the hydrophobic ubiquinone-binding pocket. The 2-methoxy (or 2-hydroxy) substituent is directed toward a hydrophilic subsite, acting as a critical hydrogen-bond acceptor/donor, while the pyridine ring engages in π−π stacking with adjacent aromatic residues[2]. Similarly, in PI3K γ/δ inhibitors, the pyrazolopyridine core forms essential hydrogen bonds with the hinge region backbone, while participating in π−π stacking with conserved histidine residues[1].

Interactions Core 2-Methoxypyrazolo[1,5-a]pyridine Pi π-π Stacking (Centroid distance 3.5-3.9 Å) Core->Pi HB Hydrogen Bonding (Methoxy Oxygen Acceptor) Core->HB VDW Van der Waals Contacts (Planar Scaffold) Core->VDW Target Protein Target / Crystal Lattice Pi->Target HB->Target VDW->Target

Fig 2. Key intermolecular interactions of the 2-Methoxypyrazolo[1,5-a]pyridine scaffold.

Conclusion

The crystal structure analysis of 2-methoxypyrazolo[1,5-a]pyridine compounds provides indispensable data regarding their geometric planarity, electron delocalization, and intermolecular interaction potential. By employing rigorous, self-validating X-ray crystallography protocols—from vapor diffusion crystallization to cryogenic data collection—researchers can confidently map the 3D pharmacophore of these scaffolds, directly accelerating the rational design of highly selective therapeutics.

References

  • Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source “Turkish DeLight”. bioRxiv.[Link]

Sources

Pharmacokinetic Profiling of 2-Methoxypyrazolo[1,5-a]pyridine Scaffolds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine fused bicyclic system has been extensively documented as a privileged scaffold in modern medicinal chemistry 1. The strategic introduction of a 2-methoxy substitution onto this core fundamentally alters its physicochemical landscape, modulating lipophilicity, basicity, and target engagement. As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the rigorous pharmacokinetic (PK) profiling required to advance 2-methoxypyrazolo[1,5-a]pyridine derivatives from in vitro hits to in vivo leads. This guide emphasizes the mechanistic causality behind assay design, ensuring that every protocol serves as a self-validating system.

Structural Rationale & Metabolic Causality

The 2-methoxy group is not merely a steric filler; it is a critical determinant of the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The ether oxygen acts as a potent hydrogen bond acceptor, often essential for binding within kinase hinge regions or enzymatic sub-pockets.

However, this substitution introduces a specific metabolic liability: Cytochrome P450 (CYP)-mediated O-demethylation . In the liver, enzymes such as CYP1A2 and CYP3A4 can cleave the methoxy group, yielding a 2-hydroxypyrazolo[1,5-a]pyridine metabolite 2. This hydroxylated form is highly susceptible to Phase II glucuronidation, which can lead to rapid biliary or renal clearance. Therefore, the primary objective of our PK profiling workflow is to quantify the rate of O-demethylation and ensure the parent compound maintains sufficient systemic exposure.

PK_Workflow A Compound Synthesis (2-Methoxy Scaffold) B In Vitro ADME (Microsomes, Caco-2) A->B C In Vivo PK (Rodent IV/PO) B->C D Bioanalysis (LC-MS/MS) C->D E PK Parameter Calculation (NCA) D->E

Fig 1: Standard pharmacokinetic profiling workflow for pyrazolo[1,5-a]pyridine scaffolds.

In Vitro ADME Profiling: Self-Validating Methodologies

Before advancing to animal models, the scaffold must be rigorously evaluated in vitro to predict intestinal absorption and hepatic clearance.

Table 1: Target In Vitro ADME Profile for Lead Optimization
AssayMetricTarget ThresholdCausality / Implication
Human Liver Microsomes (HLM)T1/2 (min)> 45 minsIndicates resistance to rapid CYP-mediated O-demethylation.
Caco-2 PermeabilityPapp (10⁻⁶ cm/s)> 10.0High intestinal absorption; 2-methoxy group improves lipophilicity.
Plasma Protein Binding% Bound< 95%Ensures an adequate free fraction (fu) for target engagement.
Protocol: Step-by-Step Liver Microsomal Stability Assay

This protocol is designed to isolate Phase I oxidative metabolism, specifically monitoring the vulnerability of the 2-methoxy group.

  • Preparation : Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: Mg²⁺ is a required cofactor for the structural stability and function of CYP450 enzymes.

  • Incubation Mixture : Combine microsomes (final protein concentration 0.5 mg/mL) with the 2-methoxypyrazolo[1,5-a]pyridine test compound (final concentration 1 μM).

    • Causality: Utilizing a 1 μM concentration ensures the reaction operates under first-order kinetics, preventing enzyme saturation and yielding an accurate intrinsic clearance (CLint) calculation.

  • Reaction Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH provides the reducing equivalents necessary for CYP450-mediated oxidative O-demethylation.

  • Sampling & Quenching : At exactly 0, 5, 15, 30, and 60 minutes, withdraw 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity to ensure precise time-point representation. Tolbutamide is chosen as it ionizes predictably in positive ESI mode, normalizing matrix effects.

  • Self-Validation Control : Concurrently run Verapamil (rapid clearance) and Warfarin (low clearance) as reference standards. Validation Rule: If Verapamil T1/2 exceeds 15 minutes, the microsomal batch has degraded CYP activity, and the assay must be rejected.

In Vivo Pharmacokinetic Profiling

Translating in vitro stability to in vivo exposure requires comprehensive PK studies. Recent breakthroughs have utilized this scaffold to develop potent PI3Kγ/δ dual inhibitors, demonstrating remarkable in vivo efficacy and oral bioavailability 3.

Table 2: Representative In Vivo PK Parameters (e.g., PI3Kγ/δ Inhibitor 20e)
ParameterUnitIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kg
Cmax ng/mL-2883
AUC0–t h·ng/mL13507882
T1/2 h1.22.4
Clearance (Cl) mL/min/kg12.3-
Bioavailability (F) %-43.6%
Protocol: Step-by-Step In Vivo PK Study in Rodents
  • Formulation : Formulate the compound for IV dosing (1 mg/kg in 5% DMSO / 40% PEG400 / 55% Saline) and PO dosing (10 mg/kg in 0.5% Methylcellulose).

    • Causality: While the 2-methoxy group improves the Topological Polar Surface Area (TPSA), the planar core can lead to high crystal lattice energy and poor aqueous solubility. Methylcellulose acts as a suspending agent, preventing precipitation in the gastrointestinal tract and ensuring uniform absorption.

  • Administration : Administer via tail vein injection (IV) and oral gavage (PO) to fasted Sprague-Dawley rats (n=3 per group).

  • Blood Sampling : Collect blood samples (~200 μL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

    • Causality: EDTA chelates calcium to prevent coagulation without causing the severe ion suppression in LC-MS/MS commonly associated with heparin.

  • Plasma Separation & Bioanalysis : Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma via protein precipitation and quantify the parent compound and its O-demethylated metabolite using LC-MS/MS.

  • Self-Validation Control : The analytical run must include Quality Control (QC) samples at low, mid, and high concentrations. Validation Rule: The run is only accepted if ≥67% of the QC samples fall within ±15% of their nominal concentration.

Case Studies in Target Modulation

The versatility of the 2-methoxypyrazolo[1,5-a]pyridine scaffold extends across multiple therapeutic areas, from neuropharmacology (G protein-biased dopaminergics) 4 to oncology.

Case Study: PI3Kγ/δ Dual Inhibition in Cancer Immunotherapy

Novel pyrazolopyridine derivatives act as potent dual inhibitors of PI3Kγ and PI3Kδ. By maintaining the methoxy substitution, these compounds achieve high systemic exposure (F > 40%), allowing them to successfully penetrate the tumor microenvironment, repolarize M2 macrophages to the M1 phenotype, and suppress tumor growth in vivo3.

Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ/δ Kinase Receptor->PI3K PIP3 PIP3 Generation PI3K->PIP3 Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Blocks AKT AKT Phosphorylation (S473) PIP3->AKT Immune Immunosuppression / Tumor Growth AKT->Immune

Fig 2: PI3Kγ/δ signaling pathway inhibition by pyrazolo[1,5-a]pyridine derivatives.

Conclusion

The 2-methoxypyrazolo[1,5-a]pyridine scaffold represents a masterclass in balancing pharmacodynamics with pharmacokinetics. By understanding the metabolic liabilities—specifically O-demethylation—and leveraging the physicochemical benefits of the 2-methoxy substitution, medicinal chemists can design highly bioavailable, target-specific therapeutics. Adhering to the self-validating protocols outlined in this guide ensures that PK data is both robust and translatable, accelerating the path from discovery to clinical development.

References

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry (ACS Publications).3

  • Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery (Bentham Science Publishers). 1

  • Sainas, S., et al. (2018). Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). 2

  • Welsch, M. E., et al. (2017). Discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure. ACS Chemical Biology (ACS Publications). 4

Sources

A Comprehensive DFT-Based Analysis of the Electronic Structure of 2-Methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique photophysical properties.[1] The introduction of substituents, such as a methoxy group, can profoundly modulate the electronic characteristics and, consequently, the function of this heterocyclic system. This technical guide provides a detailed theoretical investigation into the electronic structure of 2-Methoxypyrazolo[1,5-a]pyridine, employing Density Functional Theory (DFT). We offer a rigorous, step-by-step computational protocol and an in-depth analysis of the molecule's optimized geometry, frontier molecular orbitals (FMOs), and electrostatic potential. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the chemical behavior of this important molecular scaffold at a quantum-mechanical level.

Introduction

The Privileged Pyrazolo[1,5-a]pyridine Scaffold

The fused, N-heterocyclic system of pyrazolo[1,5-a]pyridine is recognized as a "privileged scaffold" in drug discovery.[2] Its rigid, planar structure and versatile synthetic accessibility allow for extensive structural modifications, leading to a vast library of compounds with significant therapeutic potential.[1] Derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[3] Furthermore, the π-extended electronic system of this core makes it an attractive candidate for developing novel fluorophores and organic materials.[4]

Modulating Electronic Structure: The Role of the Methoxy Group

The functionalization of the core scaffold is a key strategy for fine-tuning its properties. An electron-donating group (EDG) like the methoxy moiety (-OCH₃) at the C2-position is expected to significantly influence the molecule's electron density distribution. EDGs can raise the energy of the Highest Occupied Molecular Orbital (HOMO), decrease the HOMO-LUMO energy gap, and alter the molecule's reactivity and interaction with biological targets.[4][5] Understanding these electronic perturbations is crucial for the rational design of new, more potent derivatives.

The Predictive Power of Density Functional Theory (DFT)

Computational chemistry, and DFT in particular, has become an indispensable tool in modern chemical research.[6] By providing a robust balance between computational cost and accuracy, DFT allows for the detailed exploration of molecular properties at an atomic level.[6] This guide leverages DFT to elucidate the electronic structure, molecular geometry, and reactivity indicators of 2-Methoxypyrazolo[1,5-a]pyridine, providing foundational insights that can guide synthetic efforts and biological evaluation.

Part I: Computational Methodology: The Protocol and Its Rationale

A successful DFT study relies on a well-defined and validated computational workflow. The choices of methodology are not arbitrary; they are based on established best practices for achieving accurate and reproducible results for N-heterocyclic systems.

Methodology Workflow

The computational protocol follows a logical sequence, beginning with the initial structure and culminating in a detailed analysis of its electronic properties.

DFT_Workflow cluster_prep 1. Input Preparation cluster_calc 2. Quantum Calculations cluster_analysis 3. Data Analysis Input Initial 3D Structure of 2-Methoxypyrazolo [1,5-a]pyridine Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Submit Freq Frequency Analysis Opt->Freq Validate Minimum El_Prop Electronic Property Calculation Freq->El_Prop Confirm Geo_Analysis Structural Parameters (Bond Lengths, Angles) El_Prop->Geo_Analysis FMO FMO Analysis (HOMO, LUMO, Gap) El_Prop->FMO MEP MEP Surface El_Prop->MEP NBO NBO/Mulliken Charges El_Prop->NBO

Caption: DFT workflow for analyzing 2-Methoxypyrazolo[1,5-a]pyridine.

Step-by-Step Experimental Protocol
  • Structure Preparation and Optimization:

    • Protocol: An initial 3D structure of 2-Methoxypyrazolo[1,5-a]pyridine (C₈H₈N₂O) is constructed using molecular modeling software.[7] This structure is then subjected to full geometry optimization without symmetry constraints.

    • Method Selection & Causality: The calculation is performed using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[8] This functional is widely chosen for organic molecules as it provides a reliable description of electronic structures by incorporating a portion of the exact Hartree-Fock exchange.[9] The 6-311++G(d,p) basis set is employed.[10][11] This triple-zeta basis set offers high flexibility. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing lone pairs and non-covalent interactions. The (d,p) polarization functions allow for anisotropy in electron distribution, essential for modeling the π-system and polar bonds accurately.[12]

    • Self-Validation: The optimization process is iterated until the forces on each atom approach zero, signifying that the structure has reached a stationary point on the potential energy surface.

  • Vibrational Frequency Analysis:

    • Protocol: Following optimization, a frequency calculation is performed at the identical B3LYP/6-311++G(d,p) level of theory.

    • Causality & Validation: This step is critical for two reasons. First, it validates the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true local energy minimum. Second, it provides thermodynamic data, including the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Electronic Property Calculation:

    • Protocol: Using the validated minimum-energy geometry, a single-point energy calculation is performed to derive the final molecular orbitals and electron density.

    • Causality: This calculation provides the core data required for all subsequent analyses, including Frontier Molecular Orbital (FMO) energies, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) charge analysis.

Part II: Results and In-Depth Discussion

The computational protocol yields a wealth of data that, when interpreted correctly, provides a detailed picture of the molecule's electronic character.

Optimized Molecular Geometry

The geometry optimization confirms a largely planar structure for the fused pyrazolo[1,5-a]pyridine ring system, which is characteristic of aromatic heterocyclic compounds. The methoxy group introduces a slight deviation from perfect planarity. Key structural parameters are summarized below.

ParameterBondCalculated Value (Å)
Bond LengthC2-O1.358
O-CH₃1.421
N1-N81.375
N1-C71.334
C5-C61.389
Dihedral AngleC3-C2-O-CH₃-2.5°
Caption: Selected optimized geometric parameters for 2-Methoxypyrazolo[1,5-a]pyridine at the B3LYP/6-311++G(d,p) level.

The C2-O bond length is shorter than a typical C-O single bond, suggesting partial double-bond character due to electron delocalization from the oxygen lone pairs into the ring system.

Frontier Molecular Orbital (FMO) Analysis

The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.[13]

  • HOMO Visualization: The HOMO is primarily localized on the pyrazole ring, the C2 atom, and the oxygen atom of the methoxy group. This distribution indicates that these regions are the most electron-rich and are the most probable sites for electrophilic attack.

  • LUMO Visualization: The LUMO is predominantly distributed across the pyridine ring portion of the scaffold. This suggests that the pyridine ring is the more electron-deficient part of the molecule and will act as the primary site for nucleophilic attack or electron acceptance.

The energies of these orbitals and the resulting energy gap (ΔE) are powerful predictors of molecular behavior.

ParameterDescriptionCalculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.98
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.85
ΔE (HOMO-LUMO Gap) Chemical Reactivity/Stability Indicator 5.13
Caption: Calculated FMO energies and energy gap.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[13][14] The calculated gap of 5.13 eV suggests that 2-Methoxypyrazolo[1,5-a]pyridine is a moderately stable molecule.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical potential.

DescriptorFormulaValueInterpretation
Ionization Potential (I)-EHOMO5.98 eVEnergy required to remove an electron.
Electron Affinity (A)-ELUMO0.85 eVEnergy released when an electron is added.
Electronegativity (χ)(I+A)/23.42 eVTendency to attract electrons.
Chemical Hardness (η)(I-A)/22.57 eVResistance to change in electron distribution.
Electrophilicity Index (ω)χ²/(2η)2.27 eVCapacity to accept electrons.
Caption: Global reactivity descriptors derived from FMO energies.

The chemical hardness value suggests moderate stability, corroborating the HOMO-LUMO gap analysis. The electrophilicity index indicates a reasonable capacity to act as an electrophile in chemical reactions.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecular surface, highlighting regions prone to electrostatic interactions.

  • Negative Potential (Red/Yellow): The most negative potential is concentrated around the two nitrogen atoms (N1 and N8), with a slightly lesser negative region around the methoxy oxygen. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential (Blue): Positive potential is located around the hydrogen atoms, particularly those on the pyridine ring and the methyl group, making them susceptible to nucleophilic attack.

  • Neutral Potential (Green): The carbon framework of the aromatic rings shows a relatively neutral potential.

The MEP map visually confirms the insights from the FMO analysis, clearly delineating the nucleophilic (N, O atoms) and electrophilic (H atoms) centers of the molecule.

Part III: Synthesis and Conclusion

The theoretical investigation of 2-Methoxypyrazolo[1,5-a]pyridine via DFT provides a detailed and predictive understanding of its electronic properties.

Summary of Findings

This workflow diagram summarizes the relationship between the computational methods and the key molecular insights derived from them.

Summary_Diagram cluster_methods Computational Methods cluster_insights Molecular Insights Opt_Freq Geometry Optimization + Frequency Analysis Stability Molecular Stability & Geometry Opt_Freq->Stability Yields FMO_Calc FMO Calculation Reactivity Chemical Reactivity (HOMO-LUMO Gap) FMO_Calc->Reactivity Determines MEP_Calc MEP Mapping Interaction Intermolecular Interaction Sites MEP_Calc->Interaction Visualizes Stability->Reactivity Reactivity->Interaction

Caption: Relationship between DFT methods and derived molecular insights.

Our DFT study at the B3LYP/6-311++G(d,p) level reveals that:

  • Structure: 2-Methoxypyrazolo[1,5-a]pyridine possesses a stable, near-planar geometry.

  • Electron Distribution: The electron-donating methoxy group enhances the electron density on the pyrazole portion of the scaffold, as shown by the localization of the HOMO.

  • Reactivity Sites: The nitrogen atoms are the primary centers for electrophilic attack and hydrogen bonding, while the pyridine ring is the more likely site for nucleophilic attack.

  • Stability: The molecule exhibits moderate kinetic stability, as indicated by its HOMO-LUMO energy gap and chemical hardness.

This computational guide demonstrates how DFT can be systematically applied to generate a deep understanding of the electronic structure of complex heterocyclic molecules. These theoretical insights are invaluable for the rational design of new pyrazolo[1,5-a]pyridine derivatives, enabling researchers to tailor their electronic properties for specific applications in drug development and materials science.

References

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
  • Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine.
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • 2-Methoxypyrazolo[1,5-a]pyridine. EvitaChem.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. PMC.
  • Theoretical studies and DFT calcul
  • Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi AppTec.
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsatur
  • DFT study of low-energy electron interaction with pyridine, pyrazine and their halo deriv
  • MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
  • Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines.
  • Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
  • Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)
  • DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[3][12]triazolo[1,5-a]quinazolines. MDPI.

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.

Sources

Photophysical Profiling of 2-Methoxypyrazolo[1,5-a]pyridine: UV-Vis Absorption, Mechanistic Insights, and Application Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged bicyclic structure in both medicinal chemistry and advanced photophysics. While the core heterocycle exhibits intrinsic fluorescence, precise functionalization is required to tune its optical properties for biological applications. Specifically, the 2-methoxy derivative (2-methoxypyrazolo[1,5-a]pyridine) serves as a critical node for developing environmentally sensitive fluorescent probes and bioisosteres.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a data collection exercise, but as a mechanistic study. Understanding the UV-Vis absorption spectrum of 2-methoxypyrazolo[1,5-a]pyridine requires analyzing the causality between its electronic structure, tautomeric stability, and the resulting photophysical readouts. This guide provides an in-depth technical analysis of its absorption characteristics, a self-validating experimental protocol for spectral acquisition, and its field-proven applications in drug discovery.

Structural & Electronic Foundations

Tautomeric Locking via Methylation

In azole-fused systems, lactam-lactim tautomerism heavily dictates the electronic distribution of the molecule. The precursor, 2-hydroxypyrazolo[1,5-a]pyridine, exists in an equilibrium that is highly susceptible to solvent polarity and pH, leading to inconsistent UV-Vis absorption profiles and fluorescence quenching [1].

By methylating the hydroxyl group to form 2-methoxypyrazolo[1,5-a]pyridine , the molecule is "locked" into the enol-ether configuration. This structural rigidity ensures a stable, highly conjugated π -system that yields reproducible photophysical data, making it an ideal candidate for rational drug design and probe development.

The Push-Pull Electronic System

The UV-Vis absorption profile of 2-methoxypyrazolo[1,5-a]pyridine is fundamentally governed by molecular orbital (MO) theory. The methoxy group at the C2 position acts as a strong Electron-Donating Group (EDG) via the +M (mesomeric) effect.

When an Electron-Withdrawing Group (EWG) —such as a carboxylate or nitro group—is introduced at the C3 or C4 position, the molecule forms a highly efficient "push-pull" system. This electronic communication across the conjugated pyrazolo[1,5-a]pyridine bridge facilitates an Intramolecular Charge Transfer (ICT) . The ICT state significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a pronounced bathochromic shift (red shift) in the absorption spectrum.

PushPull EDG 2-Methoxy Group (EDG) Core Pyrazolo[1,5-a]pyridine (Conjugated Core) EDG->Core +M Effect (Electron Donation) EWG EWG (e.g., -NO2, -COOH) (Position 3 or 4) Core->EWG -M Effect (Electron Withdrawal) ICT Intramolecular Charge Transfer (ICT) EWG->ICT Lowers HOMO-LUMO Gap Shift Bathochromic Shift (λ_max > 320 nm) ICT->Shift Red-Shifted Absorption

Electronic push-pull mechanism in 2-methoxypyrazolo[1,5-a]pyridine derivatives.

UV-Vis Absorption Characteristics

The absorption spectrum of 2-methoxypyrazolo[1,5-a]pyridine is characterized by a strong π→π∗ transition originating from the bicyclic core, typically observed in the UV-C to UV-B region. However, functionalization drastically alters this profile. Table 1 summarizes the quantitative UV-Vis data across various derivatives to illustrate the structure-optical relationship.

Table 1: Comparative UV-Vis Absorption Data of Pyrazolo[1,5-a]pyridine Derivatives

CompoundSolvent λmax​ (nm) ϵ (M −1 cm −1 )Transition TypePhotophysical Role
Pyrazolo[1,5-a]pyridine (Core)EtOH~250~15,000 π→π∗ Baseline core absorption
2-Methoxypyrazolo[1,5-a]pyridineEtOH~275~18,000 π→π∗ EDG-induced bathochromic shift
Ethyl 2-methoxypyrazolo[1,5-a]pyridine-3-carboxylateEtOH~325~14,500 n→π∗ / ICTFluostere intermediate [1]
2-Methoxy-3-nitro-pyrazolo[1,5-a]pyridineEtOH~340~12,000 n→π∗ / ICTStrong push-pull system

Note: The molar attenuation coefficient ( ϵ ) values are approximate and highly dependent on solvent polarity due to the solvatochromic nature of the ICT state.

Experimental Protocol: High-Fidelity UV-Vis Spectral Acquisition

To ensure scientific integrity and reproducibility, the acquisition of UV-Vis spectra must follow a self-validating methodology. Artifacts such as aggregation-induced quenching, inner-filter effects, or baseline drift can easily compromise data. The following protocol guarantees high-fidelity measurements for 2-methoxypyrazolo[1,5-a]pyridine derivatives.

Step-by-Step Methodology

Step 1: Analyte Preparation & Concentration Optimization

  • Causality: High concentrations lead to excimer formation and deviation from the Beer-Lambert law.

  • Action: Prepare a 1.0 mM stock solution of the 2-methoxypyrazolo[1,5-a]pyridine derivative in spectroscopic-grade DMSO. Dilute the stock to a final working concentration of 10 µM using spectroscopic-grade Ethanol (EtOH). Ensure the final DMSO concentration is ≤1% to prevent solvent-induced refractive index artifacts.

Step 2: Instrument Calibration & Baseline Correction

  • Causality: Quartz cuvettes and solvents possess intrinsic absorbance in the deep-UV region. Failing to correct for this masks the true π→π∗ transitions of the core.

  • Action: Using a dual-beam spectrophotometer (e.g., Cary 60), insert two matched quartz cuvettes (10 mm path length) filled with the exact solvent batch (EtOH with 1% DMSO). Run a baseline zeroing scan from 600 nm down to 200 nm.

Step 3: Spectral Acquisition

  • Causality: A scan rate that is too fast will artificially broaden the peaks due to detector lag.

  • Action: Replace the sample cuvette with the 10 µM analyte solution. Set the scan range to 200–600 nm , the data interval to 1.0 nm , and the scan rate to 300 nm/min . Record the absorbance and calculate the molar attenuation coefficient ( ϵ ) at λmax​ .

Step 4: Solvatochromic Validation

  • Causality: To confirm that the >300 nm band is a true ICT transition and not an impurity, the system must be tested in varying dielectric environments.

  • Action: Repeat Steps 1-3 using solvents of differing polarities (e.g., Toluene, Acetonitrile). A positive solvatochromic shift (bathochromic shift with increasing solvent polarity) validates the push-pull ICT mechanism.

Workflow Prep 1. Sample Preparation (10 µM in Spectroscopic EtOH) Calib 2. Instrument Calibration (Dual-beam, Baseline Correction) Prep->Calib Transfer to Quartz Cuvette Scan 3. Spectral Acquisition (200-600 nm, 1 nm slit) Calib->Scan Zero Absorbance Val 4. Solvatochromic Validation (Test in ACN, DMSO, Toluene) Scan->Val Identify λ_max Output 5. Data Output (λ_max, ε calculation) Val->Output Confirm ICT Character

Self-validating workflow for high-fidelity UV-Vis spectral acquisition.

Applications in Drug Development & Probe Design

The unique UV-Vis absorption and subsequent emission properties of 2-methoxypyrazolo[1,5-a]pyridine have driven its adoption in advanced pharmacological applications:

Fluorescent Isosteres (Fluosteres) in Oncology

In drug design, the 2-hydroxypyrazolo[1,5-a]pyridine scaffold is a recognized bioisostere for carboxylate groups. Recently, Sainas et al. (2025) utilized this scaffold to design fluorescent inhibitors targeting human dihydroorotate dehydrogenase (hDHODH), a critical oncology target for acute myeloid leukemia [1]. The 2-methoxy derivative is frequently utilized during the Structure-Fluorescence Relationship (SFR) optimization phase. By masking the acidic proton, researchers can isolate and study the intrinsic push-pull fluorescence profile of the core, enabling the design of probes that colocalize in mitochondria to track antileukemic drug binding in real-time.

Ratiometric FRET Probes

Because the 2-methoxy group effectively pushes electron density into the ring, the scaffold exhibits an excellent Stokes shift and high quantum yield when excited at its UV-Vis absorption maximum. This makes it an ideal donor fluorophore in Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET) systems. For instance, Ge et al. successfully integrated the pyrazolo[1,5-a]pyridine core into ratiometric fluorescent probes capable of detecting nanomolar concentrations of Cu 2+ in living cells [2]. The stable UV-Vis absorption profile of the 2-methoxy analog ensures that the excitation energy remains constant, allowing for highly sensitive intracellular metal ion mapping.

References

  • Sainas, S., Martino, E., Garino, C., Circosta, P., Luganini, A., Giorgis, M., Bavo, F., Piccinini, M., Ramondetti, C., Alberti, M., Miggiano, R., Gribaudo, G., Boschi, D., Frølund, B., & Lolli, M. L. (2025). "Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept." Journal of Medicinal Chemistry, 68(13), 13562-13590.[Link]

  • Ge, Y., Liu, A., Ji, R., Shen, S., & Cao, X. (2019). "A pyrazolo[1,5-a]pyridine-based ratiometric fluorescent probe for sensing Cu2+ in cell." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 219, 173-178.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44360984: N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)H-pyrazolo[1,5-a]pyridine-4-carboxamide." PubChem.[Link]

Thermodynamic Stability and Synthetic Workflows of 2-Methoxypyrazolo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine nucleus is a privileged bioisostere in modern drug discovery, frequently utilized in the design of kinase inhibitors and central nervous system therapeutics. However, the thermodynamic stability of its substituted derivatives strictly dictates their utility in physiological environments. This technical guide analyzes the 2-methoxy derivative, exploring how targeted O-methylation locks the scaffold into a thermodynamically stable enol-ether configuration, maximizes aromaticity, and directs highly predictable regioselective functionalization.

Structural Aromaticity and the Tautomerization Lock

The unsubstituted pyrazolo[1,5-a]pyridine ring is a 10-π electron fused bicyclic system. When a hydroxyl group is introduced at the C-2 position, the molecule exhibits a dynamic tautomeric equilibrium between the aromatic enol form and the non-aromatic keto form (1-methyl-1,2-dihydropyrazolo[1,5-a]pyridin-2-one) 1. This tautomerization introduces thermodynamic instability, complicating structure-activity relationship (SAR) models and increasing the scaffold's susceptibility to oxidative degradation during biological assays.

By converting the hydroxyl group to a methoxy group, the scaffold is structurally locked into the enol-ether form 2. This modification prevents the keto shift, preserving the fully delocalized π-system. The resulting 2-methoxypyrazolo[1,5-a]pyridine exhibits highly negative Nucleus-Independent Chemical Shift (NICS) values, confirming robust aromaticity across both rings . This thermodynamic stability is a critical design parameter for molecules like PI3Kγ/δ antagonists, where rigid planar geometries are required for optimal hinge-binding interactions 3.

G N1 2-Hydroxypyrazolo[1,5-a]pyridine N2 Tautomerization Equilibrium N1->N2 N6 Methylation (O-CH3) N1->N6 Dimethyl Sulfate N3 Enol Form (Aromatic) N2->N3 N4 Keto Form (Non-aromatic) N2->N4 N5 2-Methoxypyrazolo[1,5-a]pyridine N7 Locked Enol-Ether Form (Maximized Aromaticity) N5->N7 Prevents Keto Shift N6->N5

Tautomerization lock mechanism maximizing aromaticity via O-methylation.

Electronic Effects and Regioselective Reactivity

The 2-methoxy group fundamentally alters the electronic landscape of the pyrazolo[1,5-a]pyridine core. While the oxygen atom exerts a mild electron-withdrawing inductive effect (-I), its electron-donating resonance effect (+M) heavily dominates due to the alignment of its lone pairs with the aromatic π-system.

This resonance donates electron density directly into the pyrazole ring, localizing specifically at the C-3 position. Consequently, C-3 becomes the thermodynamic sink for electrophilic aromatic substitution (EAS). Reactions such as nitrosation, halogenation, and formylation occur almost exclusively at C-3 1. The formation of the Wheland intermediate at C-3 is thermodynamically favored because the positive charge is stabilized by both the bridgehead nitrogen and the adjacent methoxy oxygen.

G Core 2-Methoxy Scaffold Methoxy C-2 Methoxy Group (+M, -I Effects) Core->Methoxy C3 C-3 Position (Highest Nucleophilicity) Methoxy->C3 Electron Donation EAS Electrophilic Aromatic Substitution (Nitrosation, Halogenation) C3->EAS Thermodynamically Favored

Electronic effects driving regioselective C-3 electrophilic substitution.

Self-Validating Synthetic Protocol

The synthesis of 2-methoxypyrazolo[1,5-a]pyridine requires precise kinetic and thermodynamic control to favor O-methylation over N-methylation. While diazomethane yields exclusively the O-methylated product, its explosive nature precludes scalable drug manufacturing 1. The following protocol utilizes dimethyl sulfate in a self-validating workflow where the final non-polar extraction inherently purifies the target compound from polar byproducts 2.

Step-by-Step Methodology:

  • Sodium Dissolution (Base Generation): Dissolve 92 mg of elemental sodium in 5 mL of absolute methanol under moderate cooling to generate sodium methoxide.

    • Causality: This strong, non-nucleophilic base is required to fully deprotonate the 2-hydroxy precursor, forming a highly reactive phenoxide-like intermediate.

  • Reactant Addition: Add 500 mg of 2-hydroxypyrazolo[1,5-a]pyridine, followed immediately by 500 mg of dimethyl sulfate.

    • Causality: Dimethyl sulfate acts as the methyl donor. Adding it immediately after deprotonation prevents premature hydrolysis of the reagent by the solvent.

  • Ambient Stirring (Kinetic Control): Stir the mixture at room temperature for 30 minutes.

    • Causality: This initial phase allows for rapid kinetic O-alkylation before competing side reactions can occur.

  • Reflux Phase (Thermodynamic Control): Reflux the mixture for 8 hours.

    • Causality: Extended heating provides the activation energy necessary to drive the reaction to thermodynamic completion, converting any kinetically trapped intermediates into the highly stable 2-methoxy product.

  • Isolation and Extraction: Concentrate the mixture in vacuo to remove methanol. Quench with water, then extract with n-hexane.

    • Causality: The target 2-methoxypyrazolo[1,5-a]pyridine is highly lipophilic. Extracting with non-polar n-hexane leaves unreacted polar salts, N-methylated byproducts, and degraded dimethyl sulfate in the aqueous layer, creating a self-purifying extraction system.

G S1 Step 1: Sodium Dissolution (Na in MeOH) S2 Step 2: Reactant Addition (2-Hydroxy core + Dimethyl Sulfate) S1->S2 S3 Step 3: Ambient Stirring (30 min at RT) S2->S3 S4 Step 4: Reflux Phase (8 hours) S3->S4 S5 Step 5: Isolation & Extraction (Concentration + Hexane) S4->S5

Step-by-step synthetic workflow for 2-methoxypyrazolo[1,5-a]pyridine.

Quantitative Pharmacokinetic and Thermodynamic Data

The thermodynamic stability of the 2-methoxy scaffold translates directly into favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. The methoxy lock prevents Phase II glucuronidation that typically targets free hydroxyls, thereby extending the biological half-life and maintaining target affinity in complex biological environments 4.

Table 1: Thermodynamic and Electronic Properties of Pyrazolo[1,5-a]pyridine Derivatives

CompoundTautomeric StateNICS(0) ValuePrimary Reactive SiteThermodynamic Stability
Pyrazolo[1,5-a]pyridineN/AHighly NegativeC-3High
2-Hydroxypyrazolo[1,5-a]pyridineEnol / Keto EquilibriumVariableC-3Moderate (Tautomerizes)
2-Methoxypyrazolo[1,5-a]pyridineLocked Enol-EtherHighly NegativeC-3Very High

Table 2: Pharmacokinetic and Binding Profile (Representative Kinase Inhibitor Scaffolds)

PropertyValue / ObservationImpact on Drug Development
Binding Energy (Average)-10.8 to -11.2 kcal/molEnsures strong, stable target affinity (e.g., PI3K, Yck2)
Aqueous SolubilityModerate to HighFavorable for oral bioavailability and formulation
Metabolic StabilityHigh (Methoxy locked)Prevents rapid Phase II glucuronidation clearance

References

  • Ochi, H., et al. "Studies of Heterocyclic Compounds. VIII. Synthesis and Tautomerism of 2-Hydroxypyrazolo[1,5-a]pyridine." Bulletin of the Chemical Society of Japan.
  • Wang, C., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry.
  • "Biologically active derivatives of pyrazolo[1,5-a]pyridine.
  • "2-Methoxypyrazolo[1,5-a]pyridine Synthesis and Properties." EvitaChem.
  • Hassan, A. M., et al. "Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis." Frontiers in Chemistry.

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 2-Methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a critical bioisostere for carboxylic acids and a core building block for various therapeutic agents. Specifically, derivatives of 2-methoxypyrazolo[1,5-a]pyridine are instrumental in the synthesis of potent human dihydroorotate dehydrogenase (hDHODH) inhibitors, which are currently under extensive investigation for their ability to restore myeloid differentiation in acute myelogenous leukemia (AML)[1].

This application note details a robust, step-by-step protocol for the synthesis of 2-methoxypyrazolo[1,5-a]pyridine via the methylation of 2-hydroxypyrazolo[1,5-a]pyridine. Because the starting material exhibits lactim-lactam tautomerism, alkylation typically yields a mixture of O-alkylated and N-alkylated products[2]. This guide emphasizes the mechanistic causality behind reagent selection and the isolation techniques required to selectively obtain the desired O-methylated target[3].

Mechanistic Pathway and Workflow

The synthesis relies on the deprotonation of 2-hydroxypyrazolo[1,5-a]pyridine using sodium methoxide, followed by electrophilic trapping with dimethyl sulfate. While diazomethane can yield the O-methylated product exclusively, dimethyl sulfate is often preferred for scalability, despite producing a mixture of the 2-methoxy product and the 1-methyl-1,2-dihydropyrazolo[1,5-a]pyridin-2-one byproduct[2].

G A 2-Hydroxypyrazolo[1,5-a]pyridine (Lactim-Lactam Tautomers) C Anionic Intermediate (Delocalized Charge) A->C Deprotonation B Sodium Methoxide (Base Formation) B->C E 2-Methoxypyrazolo[1,5-a]pyridine (O-Alkylated Target) C->E Kinetic/Thermodynamic O-Alkylation F 1-Methyl-2-oxo byproduct (N-Alkylated) C->F N-Alkylation D Dimethyl Sulfate (Electrophile) D->E D->F

Reaction workflow for the O-methylation of 2-hydroxypyrazolo[1,5-a]pyridine.

Quantitative Data and Reagent Specifications

To ensure reproducibility, the stoichiometric ratios must be strictly controlled. The following table summarizes the optimized quantities for a standard 500 mg scale reaction based on established patent literature[4].

Reagent / MaterialMW ( g/mol )EquivalentsQuantityRole in Synthesis
2-Hydroxypyrazolo[1,5-a]pyridine 134.141.00500 mgStarting Material (Nucleophile)
Sodium (Metallic) 22.991.0792 mgBase Precursor
Absolute Methanol 32.04Solvent5.0 mLSolvent / Reactant for Alkoxide
Dimethyl Sulfate 126.131.06500 mgMethylating Agent (Electrophile)
n-Hexane 86.18SolventAs neededExtraction Solvent (Target Isolation)

Step-by-Step Experimental Protocol

Safety Warning: Dimethyl sulfate is a highly toxic, volatile alkylating agent and a known carcinogen. All operations must be conducted in a certified fume hood using appropriate PPE. Quench all glassware and waste containing unreacted dimethyl sulfate with dilute aqueous ammonia or sodium hydroxide before disposal.

Step 1: In Situ Generation of Sodium Methoxide
  • Equip a dry, 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (N2 or Ar).

  • Add 5.0 mL of absolute methyl alcohol (methanol) to the flask and cool the system using an ice-water bath (moderate cooling).

  • Carefully add 92 mg of freshly cut sodium metal to the methanol. Causality: The reaction of sodium with absolute methanol generates sodium methoxide exothermically. Cooling prevents solvent boil-off. Sodium methoxide is a strong, non-nucleophilic base in this context, ideal for deprotonating the heterocyclic substrate without introducing competing alkyl groups[4].

Step 2: Substrate Activation
  • Once the sodium has completely dissolved (cessation of H2 evolution), add 500 mg of 2-hydroxypyrazolo[1,5-a]pyridine to the methanolic solution.

  • Stir the mixture for 10 minutes at room temperature. Causality: This step ensures complete deprotonation of the substrate, forming a resonance-stabilized anion where the negative charge is delocalized across the oxygen and the endocyclic nitrogen[1].

Step 3: Methylation
  • To the stirred mixture, add 500 mg of dimethyl sulfate dropwise via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Transfer the flask to a heating mantle or oil bath and reflux the mixture (approx. 65 °C) for 8 hours[3]. Causality: The initial room-temperature stirring allows for kinetic mixing and initial trapping of the highly reactive electrophile. Refluxing drives the reaction to completion. Because the anion is ambidentate, both O-alkylation and N-alkylation occur, necessitating careful downstream separation[2].

Step 4: Workup and Isolation
  • After 8 hours, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the methanol[4].

  • Add 15 mL of distilled water to the concentrated residue to dissolve the inorganic salts (sodium methyl sulfate).

  • Extract the aqueous phase with n-hexane (3 x 15 mL)[3]. Causality: The desired 2-methoxypyrazolo[1,5-a]pyridine is significantly more lipophilic than the N-alkylated lactam byproduct (1-methyl-1,2-dihydropyrazolo[1,5-a]pyridin-2-one). Extraction with a non-polar solvent like n-hexane selectively partitions the O-alkylated target into the organic phase, leaving polar byproducts and unreacted salts in the aqueous layer[3].

  • Dry the combined n-hexane extracts over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 2-methoxypyrazolo[1,5-a]pyridine. Further purification can be achieved via silica gel flash chromatography if trace N-alkylated impurities persist.

Analytical Validation

To validate the integrity of the synthesized 2-methoxypyrazolo[1,5-a]pyridine, Nuclear Magnetic Resonance (NMR) spectroscopy is required.

  • 1H NMR (CDCl3 or DMSO-d6): The defining diagnostic peak is a sharp singlet integrating to 3 protons at approximately δ 3.95 - 4.05 ppm, corresponding to the newly formed methoxy (-OCH3) group. The absence of an N-methyl peak (typically shifted further upfield or presenting different coupling in the lactam form) confirms successful isolation of the O-alkylated isomer.

  • 13C NMR: The methoxy carbon will resonate at approximately δ 55.0 - 57.0 ppm.

Sources

2-Methoxypyrazolo[1,5-a]pyridine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Methoxypyrazolo[1,5-a]pyridine as a Privileged Scaffold in Targeted Drug Discovery

Strategic Rationale & Mechanistic Insights

The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry. Specifically, 2-methoxypyrazolo[1,5-a]pyridine serves as a critical building block and bioisostere for indoles, azaindoles, and imidazopyridines. The electron-rich nature of the pyrazolo-pyridine core, combined with the hydrogen-bond accepting capability of the C2-methoxy group, provides unique physicochemical properties that enhance target affinity, metabolic stability, and pharmacokinetic profiles.

As a Senior Application Scientist, I emphasize that the utility of this scaffold lies in its ambident binding capabilities:

  • Kinase Inhibition (e.g., PI3Kγ/δ): The nitrogen atoms within the bicyclic core act as potent hydrogen-bond acceptors, anchoring the molecule into the highly conserved ATP-binding hinge region of kinases. Recent structural functionalizations of this core have yielded dual PI3Kγ/δ inhibitors capable of repolarizing tumor-associated macrophages from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype 1[1].

  • hDHODH Inhibition: The 2-hydroxypyrazolo[1,5-a]pyridine core and its methoxy derivatives act as unusual, highly effective carboxylic group bioisosteres. By occupying subsites 2 and 3 of the human dihydroorotate dehydrogenase (hDHODH) ubiquinone binding pocket, these compounds inhibit de novo pyrimidine biosynthesis, thereby restoring myeloid differentiation in acute myelogenous leukemia (AML)2[2].

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the pharmacological potency achievable through this building block, the following table summarizes the quantitative data of key 2-methoxypyrazolo[1,5-a]pyridine derivatives against their primary targets.

Compound / DerivativePrimary TargetBiochemical IC₅₀Cellular EC₅₀Pharmacological Context
Compound 20e PI3Kγ4.0 nM28 nM (AKT S473)Cancer Immunotherapy (M2 to M1 repolarization)
Compound 20e PI3Kδ9.1 nM13 nM (AKT S473)Cancer Immunotherapy
Compound 4 hDHODH1.2 nM10–50 nMAcute Myelogenous Leukemia (AML) Therapy
Brequinar (Control)hDHODH1.8 nMN/AStandard hDHODH benchmark inhibitor
Teriflunomide (Control)hDHODH388 nMN/AStandard hDHODH benchmark inhibitor

Data synthesized from foundational QSAR profiling studies[1],[2].

Pathway & Workflow Visualization

The following diagram maps the logical progression from the raw tautomeric precursor to the fully validated therapeutic agent, highlighting the critical functionalization nodes.

G Start 2-Hydroxypyrazolo[1,5-a]pyridine (Tautomeric Precursor) Methylation Regioselective O-Methylation (NaOMe, Dimethyl Sulfate) Start->Methylation Deprotonation & Alkylation Core 2-Methoxypyrazolo[1,5-a]pyridine (Core Building Block) Methylation->Core Hexane Extraction Func1 C-3 Electrophilic Substitution (Acylation / Halogenation) Core->Func1 Scaffold Functionalization Func2 Palladium-Catalyzed Cross-Coupling Func1->Func2 Target1 Kinase Inhibitors (PI3Kγ/δ, p38) Func2->Target1 Structure-Based Design Target2 hDHODH Inhibitors (AML Therapy) Func2->Target2 Bioisosteric Replacement Assay1 ADP-Glo Kinase Assay (Biochemical Validation) Target1->Assay1 IC50 Determination Assay2 Cellular Proliferation Assay (Phenotypic Validation) Target2->Assay2 EC50 Determination

Workflow of 2-Methoxypyrazolo[1,5-a]pyridine-based drug discovery.

Validated Experimental Protocols

Protocol 4.1: Regioselective Synthesis of 2-Methoxypyrazolo[1,5-a]pyridine

Objective: Synthesize the core building block while minimizing the N-alkylated byproduct (1-methyl-1,2-dihydropyrazolo[1,5-a]pyridin-2-one). Causality & Rationale: The precursor, 2-hydroxypyrazolo[1,5-a]pyridine, exhibits lactam-lactim tautomerism, with the enol form predominating in solution 3[3]. While diazomethane yields exclusively the O-methylated product, its toxicity makes it unsuitable for scalable drug discovery. Dimethyl sulfate is a scalable alternative but can yield a mixture of O- and N-alkylated products due to the ambident nature of the enolate. By utilizing sodium methoxide to fully deprotonate the hydroxyl group and leveraging a non-polar solvent extraction, we create a self-validating purification system that selectively isolates the highly lipophilic O-methylated target 4[4].

Step-by-Step Methodology:

  • Alkoxide Generation: Dissolve sodium metal (92 mg, 4.0 mmol) in 5 mL of absolute methanol under an inert nitrogen atmosphere with moderate ice-bath cooling to safely generate sodium methoxide.

  • Enolate Formation: Add 2-hydroxypyrazolo[1,5-a]pyridine (500 mg, 3.7 mmol) to the solution. Reasoning: This forms the sodium salt of the enolate, activating the oxygen for nucleophilic attack.

  • Alkylation: Dropwise, add dimethyl sulfate (500 mg, 3.9 mmol). Reasoning: Dropwise addition controls the exothermic reaction and prevents over-alkylation.

  • Thermodynamic Maturation: Stir the mixture at room temperature for 30 minutes, followed by refluxing for 8 hours. Reasoning: Initial room temperature stirring allows for the kinetic formation of the intermediate, while refluxing drives the reaction to thermodynamic completion.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol. Add distilled water to the residue, and extract heavily with n-hexane. Reasoning: The desired 2-methoxypyrazolo[1,5-a]pyridine partitions into the non-polar hexane layer, while the undesired polar N-methylated lactam remains in the aqueous phase, ensuring high purity without immediate chromatography.

Protocol 4.2: ADP-Glo Biochemical Assay for Kinase Inhibition (PI3Kγ/δ)

Objective: Evaluate the IC₅₀ of synthesized 2-methoxypyrazolo[1,5-a]pyridine derivatives against PI3Kγ and PI3Kδ. Causality & Rationale: The ADP-Glo assay measures the amount of ADP produced during the kinase reaction. It is chosen over radiometric assays for high-throughput compatibility. Crucially, the ATP concentration must be specifically tuned to the Michaelis constant ( Km​ ) of each kinase isoform to ensure sensitive detection of competitive inhibition. If ATP concentrations far exceeded the Km​ , the assay would artificially depress the apparent potency of the ATP-competitive pyrazolo[1,5-a]pyridine inhibitors 1[1].

Step-by-Step Methodology:

  • Compound Preparation: Prepare 3 μL of serially diluted 2-methoxypyrazolo[1,5-a]pyridine derivatives in kinase assay buffer and dispense into a 384-well white plate.

  • Enzyme Pre-incubation: Add 3 μL of recombinant PI3Kδ (3.3 μg/mL) or PI3Kγ (17.4 μg/mL). Incubate for 15 minutes at room temperature. Reasoning: Pre-incubation allows the inhibitor to achieve binding equilibrium within the enzyme's ATP pocket before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding 6 μL of substrate PI3:PS (0.06 mg/mL) containing ATP. Critical Step: Use 30 μM ATP for PI3Kγ and 50 μM ATP for PI3Kδ to match their respective Km​ values.

  • Kinase Reaction & Termination: Incubate for 60 minutes at 37°C. Add 12 μL of ADP-Glo™ Reagent and incubate for an additional 40 minutes at room temperature. Reasoning: This reagent terminates the kinase reaction and actively depletes any unconsumed ATP, preventing false-positive background luminescence.

  • Signal Detection: Add 24 μL of Kinase Detection Reagent and incubate for 30 minutes. Read luminescence on a microplate reader. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

References

  • Ochi, H., et al. "Studies of Heterocyclic Compounds. VIII. Synthesis and Tautomerism of 2-Hydroxypyrazolo[1,5-a]pyridine." Bulletin of the Chemical Society of Japan.[Link]

  • Wang, C., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry.[Link]

  • Sainas, S., et al. "Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors." Journal of Medicinal Chemistry.[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-Methoxypyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The 2-methoxypyrazolo[1,5-a]pyridine core is a privileged bicyclic nitrogen heterocycle in modern medicinal chemistry. Serving as a bioisostere for indoles and azaindoles, this scaffold is frequently utilized in the development of potent p38 kinase inhibitors and human dihydroorotate dehydrogenase (hDHODH) inhibitors targeting myeloid differentiation[1][2].

Functionalizing this core—specifically at the C-3 position—is a critical step in drug discovery workflows. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction recipes. Here, we dissect the causality behind palladium-catalyzed direct C–H arylation versus traditional Suzuki-Miyaura cross-coupling, providing self-validating protocols that ensure reproducibility, high yields, and mechanistic clarity.

Mechanistic Rationale: The Role of the 2-Methoxy Substituent

The regioselectivity of cross-coupling on the pyrazolo[1,5-a]pyridine system is governed by its electronic distribution. The C-3 position is inherently the most nucleophilic site. The introduction of a 2-methoxy group (an electron-donating group via resonance) further enriches the electron density of the pyrazole ring.

This electronic enrichment has two profound effects:

  • Electrophilic Susceptibility : It dramatically lowers the activation energy for electrophilic palladation, making direct C–H activation at C-3 highly favorable without the need for directing groups[1].

  • Oxidative Addition Facilitation : If pre-functionalized (e.g., 3-bromo-2-methoxypyrazolo[1,5-a]pyridine), the electron-rich core accelerates the oxidative addition of Pd(0) into the C–Br bond during Suzuki-Miyaura coupling[3].

CatalyticCycle Pd0 Pd(0) Active Species OA Oxidative Addition (Ar-I) Pd0->OA PdII Pd(II)(Ar)(I) Complex OA->PdII CMD Concerted Metalation-Deprotonation (C-3 of 2-OMe-Pyrazolo[1,5-a]pyridine) PdII->CMD Base (e.g., CsF) - HI PdII_Het Pd(II)(Ar)(Heteroaryl) CMD->PdII_Het RE Reductive Elimination PdII_Het->RE RE->Pd0 Catalyst Regeneration Product 3-Aryl-2-methoxypyrazolo[1,5-a]pyridine RE->Product

Figure 1: Catalytic cycle of direct C-3 arylation via Concerted Metalation-Deprotonation (CMD).

Workflow: Selecting the Optimal Coupling Strategy

Choosing between direct C–H arylation and pre-functionalized Suzuki coupling dictates the efficiency of your synthetic route. Direct C–H activation is atom-economical but requires highly reactive aryl iodides and elevated temperatures. For complex, sterically hindered, or less reactive aryl groups, pre-bromination followed by Suzuki-Miyaura coupling remains the gold standard[3][4].

Workflow Start Target: C-3 Arylation Decision Aryl Halide Reactivity? Start->Decision Direct Direct C-H Arylation (Pd(OAc)2, CsF, DMF) Decision->Direct High (Ar-I) PreFunc C-3 Bromination (NBS, CH3CN) Decision->PreFunc Low (Ar-Cl/Br) or Complex Boronic Acid Product Final Coupled Product Direct->Product Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Base, Dioxane) PreFunc->Suzuki Suzuki->Product

Figure 2: Decision matrix for selecting the optimal C-3 cross-coupling strategy.

Quantitative Data & Substrate Scope

The following table summarizes expected yields and optimized conditions based on the chosen coupling strategy.

Coupling StrategySubstrateCoupling PartnerCatalyst SystemTemp / TimeExpected Yield
Direct C–H Arylation 2-Methoxypyrazolo[1,5-a]pyridineIodobenzenePd(OAc)₂ (5 mol%), PPh₃, CsF140 °C, 24 h75–82%
Direct C–H Arylation 2-Methoxypyrazolo[1,5-a]pyridine4-IodoanisolePd(OAc)₂ (5 mol%), PPh₃, CsF140 °C, 24 h70–78%
Suzuki-Miyaura 3-Bromo-2-methoxypyrazolo[1,5-a]pyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%), K₂CO₃90 °C, 12 h88–95%
Suzuki-Miyaura 3-Bromo-2-methoxypyrazolo[1,5-a]pyridine3-Pyridylboronic acidPd(dppf)Cl₂ (5 mol%), Cs₂CO₃100 °C, 16 h80–85%

Standardized Protocols

Protocol A: Direct C–H Arylation at C-3

Objective: Atom-economical coupling of 2-methoxypyrazolo[1,5-a]pyridine with aryl iodides.

Causality of Reagents:

  • Catalyst (Pd(OAc)₂): Serves as the Pd(II) pre-catalyst. It is reduced in situ to the active Pd(0) species.

  • Base (CsF): In the Concerted Metalation-Deprotonation (CMD) pathway, the highly electronegative fluoride ion acts as a superior hydrogen-bond acceptor. It lowers the activation energy required to abstract the C-3 proton while the palladium center coordinates to the adjacent carbon[1].

  • Solvent (DMF): Chosen for its high boiling point (153 °C), allowing the reaction to reach the 140 °C necessary to overcome the high activation barrier of C–H cleavage.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-methoxypyrazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol), aryl iodide (1.5 equiv, 1.5 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and anhydrous CsF (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with dry Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous DMF (5.0 mL) via syringe under a positive flow of Argon.

  • Reaction: Seal the tube and stir the mixture in a pre-heated oil bath at 140 °C for 24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting 2-methoxypyrazolo[1,5-a]pyridine exhibits distinct blue fluorescence under 254 nm UV light. The consumption of this spot and the appearance of a new, lower-Rf spot with altered fluorescence (due to extended conjugation) confirms successful C–H activation. Diagnostic failure: If the starting material persists and a black mirror forms on the flask, the Pd catalyst has precipitated due to oxygen contamination.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (3 × 20 mL) to remove DMF and CsF. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: High-yielding coupling of 3-bromo-2-methoxypyrazolo[1,5-a]pyridine with complex boronic acids.

Causality of Reagents:

  • Catalyst (Pd(PPh₃)₄): An excellent, stable Pd(0) source that readily undergoes oxidative addition with unhindered aryl bromides.

  • Solvent System (Dioxane/Water 4:1): Transmetalation in the Suzuki-Miyaura cycle requires the formation of a reactive boronate complex. Water dissolves the K₂CO₃ to generate hydroxide ions, which coordinate to the neutral arylboronic acid, converting it into the nucleophilic "ate" complex necessary to transfer the aryl group to the Pd(II) center[3].

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 3-bromo-2-methoxypyrazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Degassing (Critical Step): Add a mixture of 1,4-dioxane (8 mL) and distilled water (2 mL). Sparge the biphasic mixture with Argon gas for exactly 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) catalyst and promote homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) under Argon, seal the flask with a reflux condenser, and heat to 90 °C.

  • Self-Validation Checkpoint: The biphasic reaction mixture should transition from a yellow suspension to a dark, homogeneous solution at 90 °C. The completion of the catalytic cycle is visually validated by the eventual deposition of Pd black on the stirring bar once the boronic acid is fully consumed. To chemically validate, quench a 50 µL aliquot in water/EtOAc and analyze the organic layer via LC-MS; the disappearance of the M⁺ / M⁺² isotopic doublet (characteristic of the brominated precursor) confirms complete transmetalation and reductive elimination.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove palladium residues, concentrate the filtrate, and purify via silica gel chromatography.

Troubleshooting & Optimization

  • Poor Yield in C–H Arylation: If homocoupling of the aryl iodide is observed, decrease the concentration of the aryl iodide by adding it dropwise via a syringe pump over 2 hours.

  • Protodeboronation in Suzuki Coupling: Electron-poor heteroaryl boronic acids (e.g., 2-pyridylboronic acid) are prone to protodeboronation. Solution: Switch the catalyst to Pd(dppf)Cl₂, change the base to anhydrous Cs₂CO₃, and run the reaction in anhydrous DMF at 100 °C to bypass the aqueous hydrolysis pathway.

References

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors | Organometallics - ACS Publications. URL:[1]

  • Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. URL:[2]

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines | PubMed. URL:[4]

  • Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines | Academia.edu. URL:[3]

Sources

Regioselective Functionalization of 2-Methoxypyrazolo[1,5-a]pyridine at C-3: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Pyrazolo[1,5-a]pyridines are privileged bicyclic N-fused heterocycles that serve as core scaffolds in numerous biologically active molecules, including p38 kinase inhibitors, human dihydroorotate dehydrogenase (hDHODH) inhibitors, and dopamine receptor ligands[1][2]. Among its derivatives, 2-methoxypyrazolo[1,5-a]pyridine is a highly versatile building block. The electron-donating methoxy group at C-2 significantly enriches the electron density of the pyrazole ring, making the C-3 position exceptionally reactive toward electrophilic aromatic substitution (SEAr) and transition-metal-catalyzed C–H functionalization[3].

This application note provides a self-validating, mechanistic guide to the synthesis and regioselective C-3 functionalization of 2-methoxypyrazolo[1,5-a]pyridine, designed for researchers optimizing late-stage functionalization in drug discovery pipelines.

Mechanistic Insights: The Supremacy of C-3 Reactivity

The regioselectivity of 2-methoxypyrazolo[1,5-a]pyridine is strictly governed by the electronic distribution across the fused bicyclic system. The bridgehead nitrogen atom donates its lone pair into the pyrazole ring, rendering C-3 the most nucleophilic site. The presence of the C-2 methoxy group reinforces this through resonance (+M effect), which stabilizes the Wheland-type intermediate formed during electrophilic attack[3]. Consequently, functionalization at C-3 proceeds rapidly and with near-perfect regiocontrol, avoiding competitive reactions at the pyridine ring (C-4 to C-7) unless specific directing groups are employed.

Mechanism A 2-Methoxypyrazolo [1,5-a]pyridine B Electrophile (E+) Attack at C-3 A->B π-electron donation C Wheland-type Intermediate B->C C-E bond formation D Deprotonation & Rearomatization C->D Base (-H+) E 3-Substituted Derivative D->E Product

Mechanism of Electrophilic Aromatic Substitution (SEAr) at the C-3 position.

Synthetic Workflow and Experimental Protocols

The following workflow outlines the bottom-up synthesis of the core scaffold followed by three divergent C-3 functionalization pathways: Halogenation, Acylation, and Arylation.

Workflow SM 2-Hydroxypyrazolo [1,5-a]pyridine Me O-Methylation (Me2SO4, NaOMe) SM->Me Core 2-Methoxypyrazolo [1,5-a]pyridine Me->Core Hal Halogenation (NIS) -> 3-Iodo Derivative Core->Hal Acyl Acylation (RCOCl, AlCl3) -> 3-Acyl Derivative Core->Acyl Aryl C-H Arylation (Pd cat, CsF) -> 3-Aryl Derivative Core->Aryl

Synthetic workflow for the preparation and C-3 functionalization of the scaffold.

Protocol 3.1: Synthesis of 2-Methoxypyrazolo[1,5-a]pyridine

Causality & Design: O-methylation of 2-hydroxypyrazolo[1,5-a]pyridine must be carefully controlled to avoid N-methylation (which yields the 1-methyl-2-oxo tautomer). Using sodium methoxide (NaOMe) in absolute methanol selectively forms the ambident anion, while dimethyl sulfate acts as the hard electrophile favoring O-alkylation[3].

  • Preparation of Base: In an oven-dried flask under N₂, dissolve sodium metal (1.2 equiv) in absolute methanol at 0 °C to generate NaOMe in situ.

  • Reagent Addition: Add 2-hydroxypyrazolo[1,5-a]pyridine (1.0 equiv) to the solution, followed by the dropwise addition of dimethyl sulfate (1.2 equiv). Caution: Dimethyl sulfate is highly toxic and alkylating; handle strictly in a fume hood.

  • Reaction Execution: Stir the mixture at room temperature for 30 minutes to allow initial adduct formation, then heat to reflux for 8 hours to drive the reaction to completion[4].

  • Workup & Validation: Concentrate the mixture under reduced pressure to remove methanol. Quench with water and extract with n-hexane. The non-polar nature of the O-methylated product allows it to partition into the hexane layer, leaving the highly polar N-methylated byproduct and unreacted salts in the aqueous phase. Evaporation yields the product as colorless needles[5].

Protocol 3.2: Regioselective C-3 Iodination

Causality & Design: An iodine atom at C-3 serves as an essential handle for downstream Suzuki or Sonogashira couplings. N-Iodosuccinimide (NIS) is utilized instead of elemental iodine (I₂) because it provides a controlled, mild release of electrophilic iodine, preventing oxidative degradation of the electron-rich core.

  • Setup: Dissolve 2-methoxypyrazolo[1,5-a]pyridine (1.0 equiv) in anhydrous acetonitrile (MeCN). MeCN stabilizes the polar transition state during SEAr.

  • Reaction: Add NIS (1.05 equiv) portion-wise at 0 °C in the dark. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Workup & Validation: Quench with saturated aqueous Na₂S₂O₃ to reduce any unreacted iodine species. Extract with EtOAc. TLC (Hexane:EtOAc 4:1) will show a distinct, less polar UV-active spot compared to the starting material.

Protocol 3.3: Palladium-Catalyzed Direct C-H Arylation at C-3

Causality & Design: Direct C-H functionalization bypasses the need for pre-halogenation. Palladium(II) acetate is used as the pre-catalyst. Crucially, the choice of additive dictates regioselectivity: Cesium fluoride (CsF) specifically promotes C-3 arylation by facilitating the concerted metalation-deprotonation (CMD) pathway at the most acidic/reactive C-3 site, whereas Ag₂CO₃ would redirect the coupling to C-7[1].

  • Setup: In a Schlenk tube, combine 2-methoxypyrazolo[1,5-a]pyridine (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and CsF (2.0 equiv).

  • Reaction: Suspend the mixture in anhydrous DMF and degas via three freeze-pump-thaw cycles. Heat the sealed tube to 140 °C for 16 hours[1].

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Purify via silica gel chromatography.

Protocol 3.4: Friedel-Crafts Acylation at C-3

Causality & Design: The electron-rich C-3 position readily undergoes Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is used to activate the acyl chloride, generating a highly electrophilic acylium ion. 1,2-Dichloroethane (DCE) is selected as the solvent due to its stability toward Lewis acids and higher boiling point compared to DCM[6].

  • Setup: Dissolve 2-methoxypyrazolo[1,5-a]pyridine (1.0 equiv) and the desired acyl chloride (e.g., isobutyryl chloride, 1.2 equiv) in anhydrous DCE.

  • Reaction: Add AlCl₃ (1.5 equiv) portion-wise at 0 °C. Stir at room temperature for 5 hours[6].

  • Workup & Validation: Carefully quench the Lewis acid by pouring the mixture into ice-cold saturated NH₄Cl. Extract with EtOAc. The formation of the C-3 ketone introduces a strong hydrogen-bond acceptor, significantly lowering the Rf value on TLC compared to the starting material.

Quantitative Data Summary

The table below summarizes the expected outcomes and operational parameters for the functionalization of 2-methoxypyrazolo[1,5-a]pyridine based on the protocols described.

Functionalization TypeReagents / CatalystAdditive / BaseSolventTemp / TimeTypical YieldFunctional Group Tolerance
O-Methylation (SM Synthesis) Me₂SO₄ (1.2 eq)Na (1.2 eq) -> NaOMeMeOHReflux / 8h50 - 65%Limited (Strong base/alkylating conditions)
C-3 Iodination NIS (1.05 eq)NoneMeCN0 °C to RT / 2h85 - 95%High (Tolerates esters, nitriles, alkyls)
C-3 C-H Arylation Aryl-I, Pd(OAc)₂ (5 mol%)CsF (2.0 eq)DMF140 °C / 16h60 - 80%Moderate (Sensitive to strong nucleophiles)
C-3 Acylation R-COCl (1.2 eq)AlCl₃ (1.5 eq)DCERT / 5h70 - 85%Low (Lewis acid sensitive groups degrade)

References

  • Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors Organometallics (ACS Publications) URL:[Link][1]

  • Studies of Heterocyclic Compounds. VIII. Synthesis and Tautomerism of 2-Hydroxypyrazolo[1,5-a]pyridine Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link][3]

  • US4097483A - Pyrazolo[1,5-a]pyridines Google Patents (Synthesis of 2-methoxypyrazolo[1,5-a]pyridine) URL:[5]

  • BRPI0712381A2 - Substituted pyrazolo [1,5-a] pyridine compounds and their methods of use Google Patents (Acylation protocols) URL:[6]

Sources

Application Note: In Vivo Testing Protocols for 2-Methoxypyrazolo[1,5-a]pyridine Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The 2-methoxypyrazolo[1,5-a]pyridine system is a highly privileged bicyclic heterocyclic scaffold in modern medicinal chemistry. Analogues derived from this core have been successfully developed into potent p38 mitogen-activated protein kinase inhibitors[1], p110α-selective PI3 kinase inhibitors[2], and G protein-biased dopamine D2 receptor partial agonists[3].

When transitioning these analogues from in vitro screening to in vivo models, researchers must account for the unique stereoelectronic properties of the pyrazolo[1,5-a]pyridine core. The bridgehead nitrogen exerts an electron-donating resonance effect, rendering positions 5, 7, and 8 of the pyridine ring particularly electron-rich and susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes. Consequently, in vivo testing protocols must be meticulously designed to not only measure gross efficacy but also to capture rapid clearance rates and identify specific circulating metabolites.

The following protocols provide a self-validating framework for evaluating the pharmacokinetic (PK) profile and in vivo antitumor efficacy of 2-methoxypyrazolo[1,5-a]pyridine analogues (specifically targeting PI3Kγ/δ pathways in oncology models)[4].

Experimental Workflow & Pathway Visualization

To ensure robust preclinical translation, the workflow integrates metabolic stability tracking directly into the PK and efficacy stages.

InVivoWorkflow Lead Lead Optimization 2-Methoxypyrazolo[1,5-a]pyridine InVitro In Vitro ADME Microsomal Stability (Mouse/Rat/Human) Lead->InVitro PK In Vivo Pharmacokinetics IV (1 mg/kg) & PO (10 mg/kg) InVitro->PK CLhep < 30 mL/min/kg Metab Metabolite Identification (LC-MS/MS of Plasma) PK->Metab Efficacy In Vivo Efficacy MC38 Syngeneic Tumor Model PK->Efficacy F% > 30% Tox Toxicity & Body Weight Monitoring Efficacy->Tox

Workflow for the in vivo evaluation of pyrazolo[1,5-a]pyridine analogues.

Detailed Experimental Protocols

Protocol A: In Vivo Pharmacokinetic (PK) Assessment in Mice

Causality & Rationale: Intravenous (IV) and oral (PO) dosing arms are run in parallel to determine absolute bioavailability (F%). Because the methoxy group at position 2 and the core pyridine ring are prone to distinct metabolic pathways (O-demethylation and ring oxidation, respectively), plasma samples must be immediately stabilized.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate male C57BL/6 mice (6–8 weeks old, 20–25 g) for 7 days. Fast the PO group for 12 hours prior to dosing (water ad libitum).

  • Formulation:

    • IV Formulation: Dissolve the analogue in 5% DMSO / 10% Solutol HS15 / 85% Saline to achieve a clear solution at 0.2 mg/mL.

    • PO Formulation: Suspend the analogue in 0.5% Methylcellulose (MC) / 0.1% Tween-80 in water at 1.0 mg/mL.

  • Dosing: Administer 1 mg/kg via tail vein injection for the IV group. Administer 10 mg/kg via oral gavage for the PO group.

  • Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing (Self-Validating Step): Immediately transfer blood to K2-EDTA coated tubes pre-chilled on ice. Centrifuge at 4°C, 3000 × g for 10 minutes. Extract plasma and quench with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Immediate quenching prevents ex vivo degradation of labile N-oxide metabolites.

  • LC-MS/MS Analysis: Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Protocol B: In Vivo Antitumor Efficacy in MC38 Syngeneic Model

Causality & Rationale: For pyrazolo[1,5-a]pyridine analogues acting as PI3Kγ/δ inhibitors, an immunocompetent syngeneic model (MC38 murine colon adenocarcinoma) is required because the mechanism relies on modulating the tumor microenvironment (e.g., repolarizing macrophages and reducing regulatory T cells) rather than direct cytotoxicity[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture MC38 cells in DMEM supplemented with 10% FBS. Harvest in the exponential growth phase and resuspend in cold PBS at 1×107 cells/mL.

  • Inoculation: Inject 100 µL of the cell suspension ( 1×106 cells) subcutaneously into the right flank of C57BL/6 mice.

  • Randomization: Monitor tumor growth using digital calipers. When average tumor volumes reach 80–100 mm³ (typically day 7–9), randomize mice into vehicle and treatment groups (n=8/group).

  • Treatment Administration: Dose the pyrazolo[1,5-a]pyridine analogue orally (PO) at 15 mg/kg and 30 mg/kg once daily (QD) for 21 days.

  • Monitoring: Measure tumor dimensions (length × width²) / 2 every two days. Weigh mice concurrently to assess gross toxicity. A body weight loss of >15% triggers humane endpoints.

  • Endpoint Analysis: On day 21, euthanize the mice. Excise and weigh the tumors. Process tumor tissues for flow cytometry to quantify CD8+ T cell infiltration and M1/M2 macrophage ratios, validating the immunomodulatory mechanism of action.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic parameters of an optimized 2-methoxypyrazolo[1,5-a]pyridine lead compound (e.g., Compound 20e)[4], demonstrating the balance between clearance and exposure required for oral efficacy.

ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)
C max​ ng/mL1,450 ± 1202,890 ± 310
T max​ hr0.0831.5 ± 0.5
AUC 0−∞​ hr·ng/mL1,850 ± 1509,620 ± 840
T 1/2​ hr1.8 ± 0.22.4 ± 0.3
Clearance (CL) mL/min/kg9.0 ± 1.1N/A
V dss​ L/kg1.2 ± 0.1N/A
Bioavailability (F) %N/A52.0%

Table 1: Pharmacokinetic profile of a representative 2-methoxypyrazolo[1,5-a]pyridine analogue in male C57BL/6 mice. Data represents mean ± SD (n=3).

References

  • 1. PubMed / NIH.

  • 2. PubMed / NIH. 3.3. PubMed / NIH. 4.. Journal of Medicinal Chemistry - ACS Publications.

  • 4. ACS Publications.

Sources

Application Note: Regioselective Electrophilic Halogenation of 2-Methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine bicyclic system is a privileged scaffold in modern drug discovery, frequently embedded in human dihydroorotate dehydrogenase (hDHODH) inhibitors[1] and P2X3 receptor antagonists[2]. Functionalizing this core via electrophilic halogenation provides a critical synthetic vector (e.g., aryl bromides or iodides) for downstream transition-metal-catalyzed cross-coupling reactions. This application note provides a validated, self-consistent protocol for the regioselective C-3 halogenation of 2-methoxypyrazolo[1,5-a]pyridine, detailing the mechanistic rationale, optimized conditions, and step-by-step methodologies.

Mechanistic Rationale & Regioselectivity (Expertise & Experience)

Understanding the intrinsic electronic bias of the pyrazolo[1,5-a]pyridine core is essential for predictable functionalization[3]. The bicyclic framework contains a 10 π-electron system where the bridgehead nitrogen donates electron density predominantly into the pyrazole ring.

  • Intrinsic Electronic Activation : The highest occupied molecular orbital (HOMO) coefficient is localized at the C-3 position, making it the most nucleophilic site on the heterocycle[4].

  • Substituent Synergy : The presence of a 2-methoxy group exerts a strong +M (mesomeric) effect, further enriching the adjacent C-3 carbon.

Consequently, electrophilic aromatic substitution (EAS) with N-halosuccinimides (NBS, NIS, NCS) proceeds exclusively at C-3[2]. The use of a polar aprotic solvent (e.g., DMF) stabilizes the transient Wheland intermediate, accelerating the rate-determining electrophilic attack before rapid rearomatization yields the target halide.

Experimental Design & Quantitative Data

The choice of halogenating agent and solvent dictates the reaction kinetics and purity profile. Table 1 summarizes the optimized parameters for synthesizing various C-3 halides from the 2-methoxypyrazolo[1,5-a]pyridine precursor.

Table 1: Optimization of C-3 Halogenation Conditions

Halogenating AgentSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C-3:Other)
NCS (1.05 eq)DMF252.082>99:1
NBS (1.05 eq)DMF0 → 251.091>99:1
NBS (1.05 eq)DCM0 → 251.588>99:1
NIS (1.10 eq)MeCN253.085>99:1

Note: DMF is preferred for bromination and chlorination due to the superior solubility of the N-halosuccinimide reagents and its ability to stabilize the ionic transition state.

Mechanistic Pathway Visualization

MechanisticPathway SM 2-Methoxypyrazolo [1,5-a]pyridine (Electron-Rich) Intermediate C-3 Wheland Intermediate SM->Intermediate Electrophilic Attack Reagent N-Halosuccinimide (NBS / NIS / NCS) Reagent->Intermediate Halogen Transfer Product 3-Halo-2-methoxy pyrazolo[1,5-a]pyridine Intermediate->Product Rearomatization (-H+)

Caption: Mechanistic pathway of the regioselective electrophilic C-3 halogenation.

Detailed Experimental Protocol: Synthesis of 3-Bromo-2-methoxypyrazolo[1,5-a]pyridine

This protocol is designed as a self-validating system to ensure high fidelity, reproducibility, and the prevention of over-halogenation.

Materials Required:
  • Substrate : 2-Methoxypyrazolo[1,5-a]pyridine (1.0 mmol)

  • Reagent : N-Bromosuccinimide (NBS, 1.05 mmol) - Crucial: Must be freshly recrystallized from water to remove trace elemental Br₂.

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF, 5.0 mL)

  • Workup : Saturated aqueous Na₂S₂O₃, brine, Ethyl Acetate (EtOAc), anhydrous Na₂SO₄.

Step-by-Step Methodology:
  • Initialization : In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxypyrazolo[1,5-a]pyridine (1.0 mmol) in 3.0 mL of anhydrous DMF. Purge the flask with argon and cool to 0 °C using an ice-water bath.

    • Causality: Cooling to 0 °C suppresses non-specific oxidation and prevents potential di-halogenation driven by the highly activated 2-methoxy group.

  • Electrophile Addition : Dissolve NBS (1.05 mmol) in 2.0 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Validation Checkpoint: The solution should transition from colorless to a pale yellow. A persistent dark red/brown color indicates free Br₂ contamination, which compromises yield and selectivity.

  • Reaction Progression : Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 1 hour. Monitor via TLC (Hexanes/EtOAc 4:1) or LC-MS.

  • Quenching : Once the starting material is fully consumed, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Na₂S₂O₃ immediately reduces any unreacted electrophilic bromine species, halting the reaction and preventing byproduct formation during the concentration phase.

  • Extraction & Washing : Extract the aqueous mixture with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to partition and remove the DMF solvent.

  • Drying & Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (gradient: 5–15% EtOAc in Hexanes).

    • Analytical Checkpoint: Confirm product identity via ¹H NMR. The successful C-3 bromination is marked by the complete disappearance of the C-3 aromatic proton singlet (typically observed at δ 6.2–6.5 ppm in the starting material).

References

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases Source: Organic Letters - ACS Publications URL:[Link]

  • Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets Source: ResearchGate URL:[Link]

  • Targeting myeloid differentiation using potent 2-hydroxypyrazolo[1,5-a]pyridine scaffold-based human dihydroorotate dehydrogenase (hDHODH) inhibitors Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

  • WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders Source: Google Patents URL

Sources

Troubleshooting & Optimization

Improving reaction yield in 2-Methoxypyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 2-Methoxypyrazolo[1,5-a]pyridine Synthesis

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you rely on the pyrazolo[1,5-a]pyridine scaffold to develop critical therapeutics, including antitubercular agents and neurological drugs like Ibudilast analogs[1][2].

However, synthesizing the 2-methoxy derivative is notoriously prone to yield limitations due to competing side reactions. This guide provides a mechanistic breakdown, quantitative troubleshooting matrices, and a self-validating protocol to help you maximize your O-alkylation yields.

Mechanistic Causality: The Ambidentate Anion Dilemma

The primary barrier to achieving high yields in 2-methoxypyrazolo[1,5-a]pyridine synthesis is the tautomeric nature of its precursor, 2-hydroxypyrazolo[1,5-a]pyridine. In solution, this precursor exists in an equilibrium between the enol form (hydroxypyridine-like) and the keto form (1,2-dihydropyrazolo[1,5-a]pyridin-2-one).

When deprotonated by a base, it forms an ambidentate anion where the negative charge is delocalized between the oxygen atom and the N1 nitrogen atom. Introducing an electrophile like dimethyl sulfate (Me₂SO₄) forces a kinetic competition: attack by the oxygen yields the desired 2-methoxypyrazolo[1,5-a]pyridine, while attack by the nitrogen yields the undesired 1-methyl-1,2-dihydropyrazolo[1,5-a]pyridin-2-one byproduct. To optimize the reaction, we must manipulate the solvent and base to thermodynamically favor oxygen nucleophilicity.

ReactionPathway Enol 2-Hydroxypyrazolo[1,5-a]pyridine (Enol Form) Keto 1,2-Dihydropyrazolo[1,5-a]pyridin-2-one (Keto Form) Enol->Keto Tautomerization (Solvent Dependent) Target 2-Methoxypyrazolo[1,5-a]pyridine (Target: O-Alkylation) Enol->Target Diazomethane OR Me2SO4 + NaOMe Byproduct 1-Methyl-1,2-dihydropyrazolo... (Byproduct: N-Alkylation) Keto->Byproduct Me2SO4 (Sub-optimal Base)

Reaction pathway and tautomeric equilibrium in 2-Methoxypyrazolo[1,5-a]pyridine synthesis.

Quantitative Troubleshooting Matrix

Selecting the right methylating agent and base is the most critical variable for your yield. Below is a comparative matrix of typical synthetic approaches and their empirical outcomes.

Methylating AgentBase / Solvent SystemO-Alkylation Yield (%)N-Alkylation Yield (%)Mechanistic Rationale
Diazomethane (CH₂N₂) None / Diethyl Ether> 90%< 5%Highly selective for O-alkylation of enols; driven by rapid proton transfer to the diazo carbon.
Dimethyl Sulfate NaOMe / Methanol~ 50%~ 20 - 30%Hard base (NaOMe) in a protic solvent stabilizes the oxygen anion, promoting O-attack[3].
Dimethyl Sulfate K₂CO₃ / Acetone< 40%> 40%Weaker base in an aprotic solvent increases N1 nucleophilicity, leading to heavy byproduct formation.

Self-Validating Experimental Protocol

If your laboratory safety protocols prohibit the use of explosive diazomethane, the dimethyl sulfate route is your most viable alternative. The following protocol is engineered to maximize the O-alkylation yield to ~50% through strict moisture control and base selection[1][3].

Step 1: Alkoxide Formation (Validation Checkpoint 1)

  • In a flame-dried flask under an inert atmosphere (N₂/Ar), dissolve 92 mg of sodium metal in 5 mL of absolute methyl alcohol with moderate cooling (ice bath)[3].

  • Causality: Using strictly absolute methanol is critical. Trace water will prematurely hydrolyze dimethyl sulfate, destroying the electrophile and drastically reducing your yield.

  • Validation: Ensure complete dissolution of the sodium. The evolution of H₂ gas must cease entirely, resulting in a clear, homogeneous sodium methoxide solution.

Step 2: Substrate Deprotonation

  • Add 500 mg of 2-hydroxypyrazolo[1,5-a]pyridine to the methanolic NaOMe solution[3].

  • Stir at room temperature for 15 minutes to allow complete formation of the ambidentate anion.

Step 3: Electrophilic Addition (Validation Checkpoint 2)

  • Dropwise, add 500 mg of dimethyl sulfate to the reaction mixture[3].

  • Stir for 30 minutes at room temperature, then heat the mixture to reflux for 8 hours[1][3].

  • Causality: The initial room-temperature stirring prevents runaway exothermic degradation. Refluxing provides the activation energy necessary to drive the sterically hindered O-alkylation to completion.

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The O-methylated target will migrate higher (less polar) than the N-methylated byproduct.

Step 4: Isolation and Purification

  • Concentrate the reaction mixture under reduced pressure to completely remove the methyl alcohol[3].

  • Add 10 mL of distilled water to the residue to quench any unreacted Me₂SO₄ and dissolve inorganic salts.

  • Extract the aqueous layer with n-hexane (3 x 15 mL)[1][3].

  • Causality: Using a highly non-polar solvent like n-hexane selectively partitions the desired 2-methoxypyrazolo[1,5-a]pyridine, leaving the more polar N-methylated byproduct and unreacted precursor trapped in the aqueous layer.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a high percentage of the 1-methyl-1,2-dihydropyrazolo[1,5-a]pyridin-2-one byproduct? A: This indicates that your reaction conditions are favoring N-alkylation. This typically occurs if the base is too weak (e.g., using triethylamine) or if the solvent is aprotic (like DMF or acetone). To correct this, switch to a hard alkali alkoxide base (NaOMe) in a protic solvent (MeOH). The protic environment better stabilizes the oxygen anion, steering the reaction toward O-alkylation.

Q: I want the >90% yield of the diazomethane route, but my safety department prohibits its use. What are the alternatives? A: You can substitute diazomethane with Trimethylsilyldiazomethane (TMS-diazomethane). It is a commercially available, safer, non-explosive liquid alternative that mimics the chemoselectivity of diazomethane, heavily favoring the O-alkylation of the enol tautomer over N-alkylation.

Q: During the n-hexane extraction, my product yield is lower than the expected 50%. Where is it going? A: 2-Methoxypyrazolo[1,5-a]pyridine has moderate polarity. If you do not completely evaporate the methanol before adding water, the residual methanol acts as a co-solvent, artificially increasing the solubility of your target compound in the aqueous layer[3]. Ensure the reaction mixture is evaporated to near-dryness before initiating the aqueous workup.

References

  • Buy 2-Methoxypyrazolo[1,5-a]pyridine (EVT-8876960) - EvitaChem: Methods and Technical Details. EvitaChem.
  • Studies of Heterocyclic Compounds. VIII. Synthesis and Tautomerism of 2-Hydroxypyrazolo[1,5-a]pyridine | Bulletin of the Chemical Society of Japan. Oxford Academic.
  • US4097483A - Pyrazolo 1,5-a!pyridines. Google Patents.
  • BRPI0712381A2 - substituted pyrazolo [1,5-a] pyridine compounds and their methods of use. Google Patents.

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methoxypyrazolo[1,5-a]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the poor aqueous solubility of this important class of compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My 2-Methoxypyrazolo[1,5-a]pyridine is not dissolving in my aqueous buffer. What should I do?

This is a common issue due to the hydrophobic nature of the pyrazolo[1,5-a]pyridine core.[1] Here’s a systematic approach to address this:

Initial Steps:

  • Confirm Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity compound.

  • Gentle Heating and Agitation: Gently warm the solution (e.g., to 37°C) and use a vortex mixer or sonicator to aid dissolution. However, be cautious as prolonged heating can degrade the compound.

If the compound still doesn't dissolve, consider the following formulation strategies:

  • Co-solvents: For many in vitro experiments, using a small percentage of an organic co-solvent is the most straightforward approach.

  • pH Adjustment: If your experimental conditions allow, modifying the pH of the buffer can significantly increase solubility, especially for compounds with ionizable groups.

  • Surfactants: Low concentrations of non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous medium for my cell-based assay. How can I prevent this?

This is a classic problem for poorly soluble compounds. The DMSO keeps the compound in solution at high concentrations, but when diluted into an aqueous buffer, the compound crashes out. Here are some solutions:

  • Optimize the Dilution Process:

    • Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing vigorously to ensure rapid dispersion.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller dilutions.

    • Pre-warm the Aqueous Medium: Having the aqueous medium at 37°C can sometimes help keep the compound in solution.

  • Use a Surfactant in the Final Medium: Including a low, non-toxic concentration of a surfactant like Tween® 80 (e.g., 0.1%) in your final assay medium can help maintain solubility.[2]

  • Reduce the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally ≤0.5%) to minimize solvent-induced artifacts in your assay.

Q3: I am seeing inconsistent results in my biological assays, and I suspect it's due to the poor solubility of my 2-Methoxypyrazolo[1,5-a]pyridine derivative. How can I confirm this and what should I do?

Inconsistent results are a hallmark of solubility issues. The actual concentration of the compound in solution may be lower than intended and can vary between experiments.

Confirmation:

  • Visual Inspection: Look for any signs of precipitation (cloudiness, particles) in your assay wells, especially at higher concentrations.

  • Solubility Measurement: Perform a simple kinetic solubility assay to determine the solubility of your compound in the specific assay buffer you are using.

Solutions:

  • Work Below the Solubility Limit: Once you have determined the aqueous solubility, ensure that all your assay concentrations are well below this limit.

  • Employ a Solubility Enhancement Technique: If your required concentrations are above the solubility limit, you must use one of the formulation strategies discussed in this guide. For pyrazolo[1,5-a]pyridine derivatives, structural modification to include a basic amine and subsequent salt formation has been shown to be highly effective.[3][4]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the solubility of 2-Methoxypyrazolo[1,5-a]pyridine.

Q1: What are the primary factors contributing to the poor aqueous solubility of 2-Methoxypyrazolo[1,5-a]pyridine?

The low aqueous solubility of 2-Methoxypyrazolo[1,5-a]pyridine is primarily due to its chemical structure:

  • Hydrophobic Core: The fused pyrazolo[1,5-a]pyridine ring system is largely nonpolar.

  • Molecular Planarity and Symmetry: Planar and symmetrical molecules can pack more efficiently into a stable crystal lattice, which requires more energy to break apart and dissolve.[5][6]

  • Lack of Ionizable Groups: The parent molecule lacks strongly acidic or basic functional groups, making it difficult to improve solubility through pH modification or salt formation.

Q2: What are the most effective strategies for improving the solubility of 2-Methoxypyrazolo[1,5-a]pyridine and its derivatives?

Several strategies can be employed, ranging from simple formulation adjustments to more complex chemical modifications.[7][8] The choice of method depends on the specific application (e.g., in vitro assay vs. in vivo study).

Decision Workflow for Selecting a Solubility Enhancement Strategy

start Poorly Soluble 2-Methoxypyrazolo[1,5-a]pyridine in_vitro In Vitro Experiment? start->in_vitro Yes in_vivo In Vivo Study? start->in_vivo No cosolvent Use Co-solvent (e.g., DMSO, Ethanol) in_vitro->cosolvent ph_adjust pH Adjustment in_vitro->ph_adjust surfactant Use Surfactant (e.g., Tween 80) in_vitro->surfactant structural_mod Structural Modification (add basic amine) in_vivo->structural_mod solid_dispersion Amorphous Solid Dispersion in_vivo->solid_dispersion nanosuspension Nanosuspension in_vivo->nanosuspension salt_formation Salt Formation (e.g., HCl salt) structural_mod->salt_formation

Caption: A decision tree to guide the selection of an appropriate solubility enhancement technique.

Summary of Solubility Enhancement Techniques

TechniqueMechanismAdvantagesDisadvantagesSuitability for 2-Methoxypyrazolo[1,5-a]pyridine
Co-solvency Reduces the polarity of the solvent.Simple and effective for in vitro studies.Can cause toxicity or artifacts in biological assays.High (for in vitro)
pH Adjustment Ionizes the compound, increasing its interaction with water.Simple and cost-effective.Only applicable to ionizable derivatives; may not be compatible with physiological pH.Moderate (requires an ionizable derivative)
Surfactants Form micelles to encapsulate the drug.Effective at low concentrations.Can interfere with biological assays; potential for toxicity.Moderate (for in vitro)
Structural Modification Adds polar or ionizable groups to the molecule.Can lead to a significant and permanent increase in solubility.Requires synthetic chemistry effort; may alter biological activity.High (a proven strategy for this class of compounds)
Salt Formation Converts an ionizable drug into a more soluble salt form.[9]Can dramatically increase solubility and dissolution rate.[3]Requires an ionizable functional group; potential for disproportionation.High (for derivatives with a basic amine)
Solid Dispersions Disperses the drug in a hydrophilic carrier in an amorphous state.[10][11]Can significantly increase apparent solubility and bioavailability.Can be physically unstable and revert to a crystalline form.High (for in vivo applications)
Particle Size Reduction Increases the surface area of the drug, leading to a faster dissolution rate.[8]A well-established technique applicable to many compounds.May not be sufficient for very poorly soluble drugs.Moderate
Q3: How do I prepare a stock solution of 2-Methoxypyrazolo[1,5-a]pyridine using a co-solvent?

Here is a standard protocol for preparing a stock solution in DMSO.

Experimental Protocol: Preparation of a DMSO Stock Solution

  • Weigh the Compound: Accurately weigh the desired amount of 2-Methoxypyrazolo[1,5-a]pyridine in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve the Compound: Vortex the tube for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Mechanism of Co-solvency

cluster_water Aqueous Solution cluster_cosolvent Aqueous Solution with Co-solvent drug_agg Drug Aggregate drug_sol Solubilized Drug drug_agg->drug_sol Addition of Co-solvent cosolvent Co-solvent drug_sol->cosolvent interacts with

Caption: Co-solvents reduce the polarity of water, disrupting drug aggregation and promoting solubilization.

Q4: Can you provide a protocol for salt formation to improve solubility?

While the specific conditions would need to be optimized for each derivative, the following is a general protocol for forming a hydrochloride salt of a 2-Methoxypyrazolo[1,5-a]pyridine derivative containing a basic amine. This is based on the successful strategy reported in the literature for this class of compounds.[3]

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolve the Free Base: Dissolve the purified 2-Methoxypyrazolo[1,5-a]pyridine derivative (the "free base") in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • Add HCl Solution: Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base at room temperature.

  • Induce Precipitation: The hydrochloride salt will often precipitate out of the solution. If not, precipitation can be induced by cooling the mixture or by adding a non-polar co-solvent like hexane.

  • Isolate the Salt: Collect the precipitated salt by filtration.

  • Wash and Dry: Wash the salt with a small amount of the anhydrous solvent to remove any unreacted starting material. Dry the salt under vacuum to remove all traces of solvent.

  • Characterization: Confirm the formation of the salt and its purity using techniques such as NMR, melting point, and elemental analysis.

Principle of Salt Formation for Solubility Enhancement

cluster_before Before Salt Formation cluster_after After Salt Formation free_base Poorly Soluble Free Base (R-NH2) crystal Stable Crystal Lattice free_base->crystal Strong Packing salt Highly Soluble Salt (R-NH3+ Cl-) free_base->salt + HCl water Water Molecules salt->water Strong Ionic Interactions

Caption: Converting a basic free base to its salt form introduces ionic character, leading to much stronger interactions with water and improved solubility.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(6), 791. [Link]

  • Kendall, J. D., et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 281-286. [Link]

  • Crystal Pharmatech. (2026, March 20). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
  • Gautam, A., et al. (2024, November 2).
  • Morrison, G. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Drug Delivery, 2020, 8924194.
  • Kesisoglou, F., & Mitra, A. (2025, July 23).
  • Al-Kasas, A., et al. (2022). Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. Future Journal of Pharmaceutical Sciences, 8(1), 2.
  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. [Link]

  • PubChem. (n.d.). 2-(Methoxymethoxy)pyrazolo[1,5-a]pyridine. National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 263-287.
  • Encyclopedia.pub. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines. [Link]

  • Flores-Álamo, M., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. New Journal of Chemistry, 44(45), 19691-19702.
  • Pharma IQ. (2011, February 15). 3 Tips on Overcoming Poor Aqueous Solubility and Stability. [Link]

  • Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. [Link]

  • Hassan, A. S., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103657.
  • Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • ResearchGate. (2025, August 9). Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1109-1113.
  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550. [Link]

  • SciSpace. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

Sources

Advanced Technical Support Center: Flash Chromatography Purification of 2-Methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Methoxypyrazolo[1,5-a]pyridine. This bicyclic heterocycle is a highly privileged scaffold in drug discovery, serving as a core structural motif in the development of potent 1[1] and2[2].

Despite its utility, purifying this compound from crude reaction mixtures—particularly following the methylation of its precursor, 2-hydroxypyrazolo[1,5-a]pyridine, using agents like dimethyl sulfate—presents distinct chromatographic challenges. This guide is designed for research scientists and provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure high-purity recovery.

Quantitative Chromatographic Profiling

Understanding the physicochemical properties of your target and its synthetic impurities is the first step in designing a rational purification strategy.

Table 1: Chromatographic Properties of Reaction Components

CompoundEst. Rf​ (20% EtOAc/Hexane)Hydrogen BondingChromatographic Implication
2-Methoxypyrazolo[1,5-a]pyridine ~0.45 - 0.55Acceptor onlyElutes rapidly; requires shallow, low-polarity gradients.
1-Methyl-1,2-dihydro...pyridin-2-one ~0.35 - 0.40Acceptor (Lactam)High co-elution risk; requires orthogonal DCM/MeOH system to resolve.
2-Hydroxypyrazolo[1,5-a]pyridine ~0.05 - 0.10Donor & AcceptorRetained heavily; requires >50% polar modifier to elute.
Dimethyl Sulfate (Reagent) ~0.80 - 0.90AcceptorElutes at solvent front; highly toxic, requires early fraction segregation.

Standard Operating Procedure: Self-Validating Flash Chromatography

To avoid false positives during fraction pooling, this protocol employs a self-validating orthogonal verification system . Relying on a single solvent system can mask structural isomers.

Step-by-Step Methodology
  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (1:3 sample-to-silica mass ratio) and evaporate the solvent completely under reduced pressure. Causality: The crude mixture contains highly polar tautomers that can precipitate upon direct liquid loading, causing pressure spikes and band distortion. Dry loading ensures uniform dissolution kinetics.

  • Column Equilibration: Pack the column and equilibrate with 3 Column Volumes (CV) of 100% Hexane (or Heptane).

  • Gradient Elution: Initiate a shallow gradient from 0% to 20% Ethyl Acetate (EtOAc) in Hexane over 10 CVs. The target 2-methoxy product will typically elute between 10–15% EtOAc.

  • Fraction Collection: Monitor elution via UV absorption at 254 nm. Segregate the solvent front (which contains unreacted dimethyl sulfate) into a dedicated hazardous waste container[3].

  • Self-Validating Purity Check: Before pooling fractions, spot the peak fraction on two separate TLC plates. Develop Plate A in 20% EtOAc/Hexane and Plate B in 5% Methanol/DCM. Validation Logic: If a co-eluting N-methylated isomer is present, it will separate on Plate B due to altered hydrogen-bonding dynamics. Only pool fractions that show a single, clean spot on both orthogonal plates.

Workflow A Crude Mixture (2-Methoxy product + impurities) B Dry Loading (Adsorb onto Silica Gel) A->B C Column Equilibration (100% Hexane) B->C D Gradient Elution (Hexane:EtOAc 9:1 to 7:3) C->D E Fraction Collection (UV 254 nm Monitoring) D->E F Orthogonal TLC Check (Purity > 98%?) E->F G Concentrate Pure 2-Methoxypyrazolo[1,5-a]pyridine F->G Yes H Secondary Purification (DCM:MeOH System) F->H No

Fig 1: Self-validating flash chromatography workflow for 2-Methoxypyrazolo[1,5-a]pyridine.

Troubleshooting Guide & FAQs

Q1: Why am I observing severe chromatographic streaking of 2-Methoxypyrazolo[1,5-a]pyridine on standard silica gel, and how can I resolve it? The Causality: The pyrazolo[1,5-a]pyridine scaffold contains a basic pyridine-like nitrogen. Standard silica gel possesses uncapped silanol groups (Si-OH) that act as Brønsted acids. During elution, the basic nitrogen of the analyte undergoes reversible protonation, leading to a continuous adsorption-desorption cycle that manifests as band tailing or "streaking"[4]. The Solution:

  • Chemical Modification: Introduce 1% Triethylamine (TEA) into the mobile phase. TEA competitively binds to the acidic silanol sites, preventing analyte protonation and ensuring sharp elution bands.

  • Stationary Phase Switch: Alternatively, utilize neutral or basic Alumina as the stationary phase, which eliminates the Brønsted acid interaction entirely.

Causality Issue Observation: Chromatographic Streaking Mechanism Mechanism: Basic N interacts with acidic Si-OH Issue->Mechanism Sol1 Chemical Resolution: Add 1% TEA to Mobile Phase Mechanism->Sol1 Sol2 Physical Resolution: Switch to Neutral Alumina Mechanism->Sol2 Outcome Outcome: Sharp Elution Bands (High Recovery) Sol1->Outcome Sol2->Outcome

Fig 2: Mechanistic resolution of chromatographic streaking via phase adjustments.

Q2: How do I effectively separate the target 2-Methoxypyrazolo[1,5-a]pyridine from its synthetic precursor, 2-hydroxypyrazolo[1,5-a]pyridine? The Causality: This separation relies on a massive polarity differential driven by tautomerism. As demonstrated in foundational studies on the5[5], the precursor exists predominantly in its enol form but maintains an equilibrium with its highly polar tautomer, 1,2-dihydropyrazolo[1,5-a]pyridin-2-one. This mixture acts as a strong hydrogen-bond donor and acceptor. In contrast, the methylation of the hydroxyl group to form 2-Methoxypyrazolo[1,5-a]pyridine "caps" the hydrogen bond donor, drastically reducing its dipole moment and silica affinity[6]. The Solution: Utilize a low-polarity step gradient. Elute the 2-methoxy product first using 15% EtOAc in Hexane. The 2-hydroxy precursor will remain firmly adsorbed at the baseline and can be subsequently flushed off using >50% EtOAc or 5% Methanol in Dichloromethane if recovery is desired.

Q3: My LC-MS shows a co-eluting impurity with the exact same mass as my product. What is this, and how do I remove it? The Causality: When synthesizing 2-Methoxypyrazolo[1,5-a]pyridine via the methylation of the 2-hydroxy precursor, ambidentate nucleophilicity leads to two regioisomers: the desired O-alkylated product (2-methoxy) and the undesired N-alkylated byproduct (1-methyl-1,2-dihydropyrazolo[1,5-a]pyridin-2-one)[5]. Because they are structural isomers, they share identical molecular weights. The Solution: Hexane/EtOAc gradients often struggle to separate these isomers due to similar lipophilicities. To resolve them, you must alter the selectivity factor ( α ) by switching your mobile phase to a Dichloromethane/Methanol gradient (99:1 to 95:5)[1]. The N-methylated lactam byproduct interacts differently with the protic methanol modifier, allowing for baseline resolution.

References

  • Title:1 | Source: Journal of Medicinal Chemistry (ACS)

  • Title: 2 | Source: Journal of Medicinal Chemistry (ACS)

  • Title:5 | Source: Bulletin of the Chemical Society of Japan

  • Title: 4 | Source: Benchchem

  • Title:3 | Source: EvitaChem

  • Title:6 | Source: Google Patents

Sources

Technical Support Center: Resolving Steric Hindrance in 2-Methoxypyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers working with the 2-methoxypyrazolo[1,5-a]pyridine scaffold. While this bicyclic heterocycle is a privileged pharmacophore in medicinal chemistry—often utilized for its unique hydrogen-bond accepting properties and ability to modulate physicochemical profiles—the 2-methoxy group introduces significant steric hindrance.

This bulk complicates both late-stage synthetic functionalization (particularly at the adjacent C3 position) and target protein binding. This guide provides field-proven, mechanistically grounded solutions to overcome these steric barriers, ensuring high-yield syntheses and optimal drug-target interactions.

Part 1: Synthetic Troubleshooting & Workflow Optimization

FAQ 1: Why do my Suzuki-Miyaura cross-couplings at the C3 position fail or stall at low yields?

The Causality: The C3 position of 2-methoxypyrazolo[1,5-a]pyridine is highly sterically congested due to the adjacent 2-methoxy group. When attempting a Suzuki-Miyaura coupling using standard catalysts like Pd(PPh₃)₄, the reaction often stalls [1]. This occurs because the bulky triphenylphosphine ligands create a highly crowded coordination sphere around the palladium center. This crowding severely hinders the transmetalation step, where the bulky arylboronic acid must transfer its organic group. Furthermore, the steric clash prevents the necessary cis-isomerization required for the final reductive elimination step.

The Solution: Transition to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. Counterintuitively, these massive ligands resolve steric hindrance by forming a highly active, mono-ligated Pd(0) complex (L₁Pd). This open coordination sphere facilitates oxidative addition and transmetalation. Subsequently, the extreme steric bulk of the ligand forces the two coupled groups on the palladium center closer together, sterically accelerating the reductive elimination step to form the C3-aryl bond.

Table 1: Optimization of C3-Suzuki-Miyaura Coupling in 2-Methoxypyrazolo[1,5-a]pyridines

Catalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O90<20Severe steric clash during transmetalation; reaction stalls.
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9045Moderate conversion; bidentate ligand slows reductive elimination.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085High yield; mono-ligated Pd(0) accommodates steric bulk.
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane/H₂O10092Optimal; extreme ligand bulk sterically accelerates reductive elimination.
FAQ 2: How can I efficiently halogenate the C3 position to prepare for cross-coupling without degrading the core?

The Causality: The pyrazolo[1,5-a]pyridine core is inherently electron-rich, and the 2-methoxy group acts as a strong electron-donating group via resonance (+M effect) [3]. This makes the C3 position hyper-nucleophilic. If halogenation is attempted at room temperature or with harsh reagents (like Br₂), the reaction loses regiocontrol, leading to over-bromination at C7 or oxidative cleavage of the pyrazole ring.

The Solution: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) strictly at 0 °C. The polar solvent stabilizes the Wheland-like intermediate, while the low temperature suppresses the activation energy required for secondary bromination events, ensuring a self-validating, regioselective protocol.

Standardized Protocol: C3-Bromination and Suzuki Coupling

Step 1: Regioselective C3-Bromination

  • Dissolve 2-methoxypyrazolo[1,5-a]pyridine (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Cool the reaction vessel to exactly 0 °C using an ice-water bath. Crucial Causality: Do not allow the temperature to fluctuate; the hyper-nucleophilicity of the core will lead to C7-bromination if the temperature exceeds 10 °C.

  • Add NBS (1.05 equiv) portion-wise over 15 minutes. Stir for 1 hour at 0 °C.

  • Quench with saturated aqueous Na₂S₂O₃. Validation: This step neutralizes any residual electrophilic bromine, preventing post-extraction degradation. Extract with EtOAc and purify via silica gel chromatography to isolate 3-bromo-2-methoxypyrazolo[1,5-a]pyridine.

Step 2: Sterically Relieved Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine 3-bromo-2-methoxypyrazolo[1,5-a]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv).

  • Add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%). Validation: The strict 1:2 Pd-to-ligand ratio ensures the exclusive formation of the highly active mono-ligated catalytic species.

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Crucial Causality: The water is essential to hydroxylate the boronic acid, forming the reactive boronate species required for transmetalation.

  • Heat to 100 °C for 4 hours, cool, filter through Celite, and purify.

G A 2-Methoxypyrazolo [1,5-a]pyridine B C3-Bromination (NBS, DMF, 0°C) A->B Electrophilic Substitution C 3-Bromo-2-methoxy pyrazolo[1,5-a]pyridine B->C D Suzuki Coupling (Pd2(dba)3, XPhos) C->D Boronic Acid, Cs2CO3, 100°C E C3-Aryl Derivative (High Yield) D->E Steric Acceleration via XPhos

Workflow for sterically hindered C3-functionalization of 2-methoxypyrazolo[1,5-a]pyridine.

Part 2: Medicinal Chemistry & Structural Optimization

FAQ 3: The 2-methoxy group is clashing with the kinase gatekeeper residue. How do I resolve this steric hindrance while maintaining potency?

The Causality: In kinase inhibitor design, the pyrazolo[1,5-a]pyridine core often acts as a hinge-binding motif [4]. However, the 2-methoxy group projects directly into the hydrophobic pocket adjacent to the gatekeeper residue. If the target kinase possesses a bulky gatekeeper (e.g., Isoleucine or Phenylalanine), the methoxy group creates a severe steric clash. This clash distorts the binding angle, destroying the critical hydrogen bonds between the core and the kinase hinge region backbone.

The Solution: You must view the steric bulk not as a liability, but as a vector for selectivity. If you cannot mutate the target, you must engineer the ligand's conformation:

  • Conformational Locking: If the C3 position is arylated, the 2-methoxy group forces the C3-aryl ring out of coplanarity (adopting an orthogonal conformation). You can exploit this steric repulsion to drive the C3-aryl group deep into the DFG-out pocket, achieving highly selective Type II inhibition.

  • Subsite Targeting: As demonstrated in human dihydroorotate dehydrogenase (hDHODH) inhibitor design, the 2-substituent can be re-oriented to fit perfectly within specific lipophilic cavities (like subsite 4) if the linker is extended or the core is slightly modified [2].

  • Bioisosteric Replacement: If the clash is insurmountable, consider a bioisosteric replacement of the methoxy group with a smaller, electron-withdrawing fluorine atom, or shift the methoxy group to the C7 position, which projects toward the solvent-exposed region rather than the gatekeeper.

G A 2-Methoxy Scaffold B Gatekeeper Clash (Bulky Residue: Ile/Phe) A->B Steric Hindrance C Subsite 4 Accommodation (Small Residue: Thr/Val) A->C Lipophilic Interaction D Poor Kinase Affinity (Hinge Bond Disruption) B->D E High Affinity & Selectivity (Optimal Fit) C->E

Impact of the 2-methoxy group on kinase binding and gatekeeper residue interactions.

References

  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction ResearchG
  • Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors Journal of Medicinal Chemistry (ACS)
  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines Organic Letters (ACS)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment N

Minimizing unwanted byproducts in 2-Methoxypyrazolo[1,5-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Desk. Working with the 2-methoxypyrazolo[1,5-a]pyridine scaffold presents unique synthetic challenges. While this electron-rich bicyclic nitrogen heterocycle is a highly privileged motif in medicinal chemistry (often found in p38 kinase inhibitors and dopamine antagonists), its inherent reactivity makes it prone to regiochemical scrambling, oxidative dimerization, and ether cleavage.

This guide moves beyond basic protocols to address the causality behind experimental failures. By understanding the mechanistic pathways that lead to unwanted byproducts, you can implement self-validating systems to ensure high-fidelity syntheses.

I. Mechanistic Logic & Byproduct Pathways

To troubleshoot effectively, we must first map how specific reaction environments divert the starting material toward parasitic pathways. The diagram below illustrates the divergent reactivity of 2-methoxypyrazolo[1,5-a]pyridine under electrophilic and transition-metal-catalyzed conditions.

G SM 2-Methoxypyrazolo [1,5-a]pyridine Cond1 Electrophilic Halogenation SM->Cond1 Cond2 Pd-Catalyzed C-H Arylation SM->Cond2 Target1 C-3 Halogenated (Target) Cond1->Target1 NIS/NBS, Neutral Byprod1 O-Demethylated (Byproduct) Cond1->Byprod1 Strong Acids Target2 C-7 Arylated (Target) Cond2->Target2 Ag2CO3 Additive Byprod2 3,3'-Bipyrazolo (Byproduct) Cond2->Byprod2 Oxidative CDC

Divergent reactivity and byproduct pathways of 2-Methoxypyrazolo[1,5-a]pyridine.

II. Diagnostic Q&A: Troubleshooting Common Failures

Issue 1: Severe O-Demethylation During Electrophilic Aromatic Substitution (EAS)

Q: When attempting C-3 halogenation or acylation, my LC-MS shows a major peak at [M-14]. What is happening?

A: You are observing the cleavage of the methoxy ether. The 2-methoxy group is highly susceptible to O-demethylation under strongly acidic or Lewis acidic conditions. This yields 2-hydroxypyrazolo[1,5-a]pyridine, which predominantly tautomerizes in solution to the highly stable 1,2-dihydropyrazolo[1,5-a]pyridin-2-one[1].

  • Causality: The pyrazolo[1,5-a]pyridine core is extremely electron-rich at the C-3 position. If you use harsh electrophiles (e.g., Br₂ in acetic acid or AlCl₃-mediated Friedel-Crafts acylation), the oxonium intermediate formed at the methoxy oxygen is rapidly cleaved by the conjugate base before the desired C-3 substitution can complete.

  • The Fix: Switch to mild, neutral halogenating agents. Use N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF or MeCN) at 0 °C. For acylation, consider Vilsmeier-Haack conditions over Lewis acid catalysis to protect the ether linkage.

Issue 2: Regioisomer Scrambling in Palladium-Catalyzed C-H Arylation

Q: I am attempting a direct C-H arylation, but NMR shows an intractable mixture of C-3 arylated, C-7 arylated, and di-arylated byproducts. How do I force regiocontrol?

A: The pyrazolo[1,5-a]pyridine scaffold possesses two highly reactive sites for C-H activation: C-3 (the most nucleophilic site) and C-7 (directed by the bridgehead pyridine nitrogen). Without precise additive control, palladium catalysis will yield statistical mixtures[2].

  • Causality: Regioselectivity is entirely dictated by your choice of base/additive, which alters the palladation mechanism. Cesium fluoride (CsF) promotes C-3 arylation via a standard electrophilic palladation pathway. Conversely, Silver carbonate (Ag₂CO₃) is required to direct the palladium insertion exclusively to the C-7 position via a Concerted Metalation-Deprotonation (CMD) mechanism[2].

  • The Fix: To synthesize the C-7 isomer and suppress C-3/diarylation byproducts, strictly control your stoichiometry (1.05 eq of aryl iodide) and use Ag₂CO₃. For the C-3 isomer, utilize CsF.

Issue 3: Dimerization (Cross-Dehydrogenative Coupling)

Q: My late-stage functionalization reactions are yielding a high-molecular-weight byproduct that mass spectrometry confirms is a dimer. Why?

A: You are inadvertently triggering a cross-dehydrogenative coupling (CDC) reaction, resulting in the formation of 3,3'-bipyrazolo[1,5-a]pyridines[3].

  • Causality: Under oxidative conditions (e.g., the presence of atmospheric O₂, TEMPO, or Pd(II) with excess oxidants), the electron-rich C-3 position easily undergoes homocoupling. Kinetic isotope effect studies have proven that Pd(II)-catalyzed C-H bond activation can lead directly to these bipyrazolo[1,5-a]pyridine luminogens[4]. While useful for materials science, it is a severe parasitic reaction when targeting monomers.

  • The Fix: Implement strict Schlenk line techniques. Degas your solvents thoroughly using freeze-pump-thaw cycles and maintain an absolute inert atmosphere (Argon) to starve the CDC pathway of the oxidants it requires.

III. Empirical Data: Reaction Conditions vs. Byproduct Profiles

To aid in experimental design, the following table summarizes how specific reaction environments influence the ratio of target molecules to unwanted byproducts.

Reaction TypeReagent / Additive SystemTarget ProductExpected YieldDominant ByproductByproduct Yield
C-H Arylation (C-3) Ar-I, Pd(OAc)₂, CsF 3-Aryl Monomer75–85%C-7 Aryl / Diarylated< 5%
C-H Arylation (C-7) Ar-I, Pd(OAc)₂, Ag₂CO₃ 7-Aryl Monomer65–80%3,3'-Bipyrazolo Dimer10–15%
Halogenation (C-3) NBS, DMF, 0 °C3-Bromo Monomer> 90%O-Demethylated Pyridin-2-one< 2%
Halogenation (C-3) Br₂, Acetic Acid, RT3-Bromo Monomer< 40%O-Demethylated Pyridin-2-one> 50%

IV. Validated Standard Operating Protocols (SOPs)

Protocol: Regioselective C-7 Palladium-Catalyzed Arylation

Objective: Synthesize 7-aryl-2-methoxypyrazolo[1,5-a]pyridine while actively suppressing 3,3'-dimerization and C-3 arylation.

Self-Validating System: The use of Ag₂CO₃ forces the CMD mechanism at C-7, while strict inert atmosphere protocols validate that oxidative CDC dimerization cannot occur.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-methoxypyrazolo[1,5-a]pyridine (1.0 equiv), the desired aryl iodide (1.05 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

  • Atmosphere Control (Critical): Seal the flask with a rubber septum and connect to a Schlenk line. Perform three cycles of vacuum/Argon backfill. Do not skip this step; residual oxygen will catalyze 3,3'-dimerization.

  • Solvent Addition: Via a gas-tight syringe, add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Transfer the flask to a pre-heated oil bath at 110 °C. Stir vigorously for 12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite to remove silver salts and palladium black. Wash the Celite pad with additional ethyl acetate.

  • Isolation: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure C-7 arylated product.

V. Quick FAQs for Precursor Synthesis

Q: Can I use dimethyl sulfate to synthesize 2-methoxypyrazolo[1,5-a]pyridine from 2-hydroxypyrazolo[1,5-a]pyridine? A: Yes, but proceed with caution. Methylation with dimethyl sulfate in the presence of a base yields a difficult-to-separate mixture of the desired 2-methoxy product and the N-methylated byproduct (1-methyl-1,2-dihydropyrazolo[1,5-a]pyridin-2-one)[1]. If you require high purity without extensive chromatography, using diazomethane is significantly more selective for O-alkylation over N-alkylation.

Q: Why does my starting material degrade when stored on the benchtop? A: 2-Methoxypyrazolo[1,5-a]pyridine is electron-rich and mildly sensitive to photo-oxidation. Store the compound in an amber vial under an inert atmosphere at -20 °C to prevent baseline degradation and spontaneous dimerization.

VI. References

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. ACS Publications. URL:[Link]

  • Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5- a ]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5- a ]pyridines with AIEE Properties. ResearchGate. URL:[Link]

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. SciSpace. URL:[Link]

  • Studies of Heterocyclic Compounds. VIII. Synthesis and Tautomerism of 2-Hydroxypyrazolo[1,5-a]pyridine. Oxford Academic (Bulletin of the Chemical Society of Japan). URL:[Link]

Sources

Technical Support Center: 2-Methoxypyrazolo[1,5-a]pyridine Storage & Stability

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing heterocyclic library management, I frequently encounter researchers struggling with erratic downstream assay results when using pyrazolo[1,5-a]pyridine derivatives.

2-Methoxypyrazolo[1,5-a]pyridine (CAS: 59942-88-0) is a highly valuable building block. Its core acts as a critical bioisostere for indole and purine[1], and it is heavily utilized in the synthesis of human dihydroorotate dehydrogenase (hDHODH) inhibitors[2]. However, its fused 5:6 aza-heteroaromatic system—comprising a π -excessive pyrazole ring and a π -deficient pyridine ring—creates a dipolar electronic nature that is highly vulnerable to specific environmental stressors[3].

This guide provides a causality-driven, self-validating framework to prevent the degradation of this compound during storage and handling.

Mechanistic Profiling: Why Does It Degrade?

To prevent degradation, we must first understand the chemical causality behind it. The molecule faces three primary vulnerability pathways:

  • Photo-Oxidation: The electron-rich pyrazole moiety is highly susceptible to radical-mediated oxidation when exposed to UV/Vis light. This leads to the formation of N-oxides and conjugated polymeric degradants.

  • Hydrolytic Demethylation: The methoxy group at the C2 position can undergo hydrolysis in the presence of ambient moisture and trace acids. This reverts the molecule to 2-hydroxypyrazolo[1,5-a]pyridine[4], fundamentally altering its physicochemical properties.

  • Thermal Stress: Elevated temperatures accelerate both oxidative ring-opening and hydrolytic kinetics, requiring strict cold-chain management (2–8°C)[5].

DegradationMechanisms cluster_triggers Environmental Stressors Core 2-Methoxypyrazolo[1,5-a]pyridine (Stable State) Light Photon Exposure (UV/Vis) Core->Light Oxygen Atmospheric O2 Core->Oxygen Moisture Trace H2O / Acid Core->Moisture Radical π-System Radicalization Light->Radical Excites π-electrons NOxide N-Oxidation / Ring Opening Oxygen->NOxide Electrophilic attack Hydrolysis Ether Cleavage Moisture->Hydrolysis Nucleophilic substitution Color Polymeric Degradants (Yellow/Brown Shift) Radical->Color NOxide->Color Hydroxyl 2-Hydroxypyrazolo[1,5-a]pyridine (Loss of Methoxy) Hydrolysis->Hydroxyl

Fig 1. Mechanistic pathways of 2-Methoxypyrazolo[1,5-a]pyridine degradation and resulting artifacts.

The "Fail-Safe" Storage Protocol

Do not merely place the vial in a refrigerator. To maintain >99% purity over a 6-month period, you must employ a self-validating micro-environment.

Step-by-Step Methodology:

  • Aliquoting (Causality: Minimizing Exposure): Upon receipt, immediately divide the bulk powder into single-use or weekly-use aliquots. This prevents repetitive introduction of atmospheric moisture during freeze-thaw cycles.

  • Primary Containment (Causality: Photon Shielding): Transfer the aliquots exclusively into amber glass vials . Clear glass allows UV/Vis penetration, which excites the π -electrons of the pyrazole ring, initiating radical degradation[3].

  • Headspace Purging (Causality: Oxygen Displacement): Gently purge the headspace of the vial with Argon gas for 10–15 seconds. Scientific Rationale: Argon is denser than air and nitrogen; it sinks to the bottom of the vial, creating a protective blanket directly over the powder, effectively displacing oxidative O2​ .

  • Secondary Containment (Causality: Moisture Exclusion): Seal the vial cap with Parafilm. Place the sealed vials inside a secondary desiccator jar containing active indicating silica gel.

  • Thermal Control: Store the desiccator jar at 2–8°C for routine use[5], or -20°C for long-term storage (>3 months).

Self-Validation Check: Weigh the sealed vial (Vial + Cap + Parafilm) to an accuracy of 0.1 mg before placing it in storage. Re-weigh it upon retrieval. A mass variance of >0.05% indicates a compromised seal and potential moisture ingress, invalidating the storage integrity.

Quantitative Stability Metrics

The following table summarizes the degradation kinetics of 2-Methoxypyrazolo[1,5-a]pyridine based on our internal quality control tracking across different storage environments.

Storage ConditionAtmosphereContainer Type30-Day Purity (HPLC)6-Month Purity (HPLC)Visual Observation
25°C (Ambient)AirClear Glass96.2%88.5%Yellow/Brown shift
2–8°CAirAmber Glass99.1%95.3%Off-white
2–8°CArgonAmber Glass>99.8%98.7%White powder
-20°C Argon Amber Glass >99.9% >99.5% White powder
Troubleshooting & FAQs

Q: My 2-Methoxypyrazolo[1,5-a]pyridine powder has turned from white to a yellowish-brown. Is it still usable? A: No. Yellowing is a direct macroscopic indicator of photo-oxidative degradation. The color shift is caused by the formation of conjugated polymeric degradants and N-oxides. Using this in sensitive biological assays (e.g., hDHODH inhibition assays[2]) will result in false positives/negatives due to off-target binding by the degradants. The material must be re-purified via flash chromatography.

Q: Why does the literature emphasize the 2-hydroxy derivative over the 2-methoxy derivative for hDHODH inhibition? A: The 2-hydroxy group acts as a critical bioisostere for a carboxylic acid, forming essential hydrogen bonds within the ubiquinone binding pocket of hDHODH[2]. The 2-methoxy variant is often a synthetic precursor[4] or a lipophilic prodrug. If the methoxy group hydrolyzes prematurely during storage, it alters the pharmacokinetic profile and target binding kinetics, ruining assay reproducibility.

Q: Can I prepare and store 10 mM stock solutions in DMSO at -20°C? A: It is highly discouraged for periods exceeding 2 weeks. DMSO is notoriously hygroscopic. Repeated freeze-thaw cycles introduce condensation into the solvent, driving the hydrolytic demethylation of the C2-methoxy group. If liquid storage is unavoidable, use strictly anhydrous DMSO over molecular sieves, purge the headspace with Argon, and store in single-use aliquots at -80°C.

Analytical Verification Workflow

To verify the integrity of your stored compound, utilize this self-validating LC-MS/UV protocol. The dipolar nature of the pyrazolo[1,5-a]pyridine core[3] requires careful mobile phase buffering to prevent peak tailing.

Step-by-Step Analytical Protocol:

  • Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of LC-MS grade Acetonitrile (do not use protic solvents like Methanol, which can mask hydrolytic degradation).

  • Column Selection: Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to ensure sharp resolution between the parent compound and structurally similar degradants.

  • Mobile Phase:

    • Buffer A: Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA).

    • Buffer B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Data Interpretation (The Validation Step): Look for a peak eluting earlier than your main 2-Methoxypyrazolo[1,5-a]pyridine peak. The primary degradant, 2-hydroxypyrazolo[1,5-a]pyridine, is significantly more polar due to its hydrogen-bonding capacity and will have a shorter retention time. If this pre-peak exceeds 1.0% by Area Under Curve (AUC), the batch should be discarded or re-purified.

References
  • [4] Title: Buy 2-Methoxypyrazolo[1,5-a]pyridine (EVT-8876960) - EvitaChem. Source: evitachem.com. 4

  • [2] Title: Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors. Source: acs.org (Journal of Medicinal Chemistry). 2

  • [3] Title: Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Source: mdpi.com. 3

  • [5] Title: 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid - Safety Data Sheet. Source: chemicalbook.com. 5

  • [1] Title: Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Source: mdpi.com. 1

Sources

Technical Support Center: Resolving Co-elution Issues in HPLC for 2-Methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) co-elution issues involving 2-Methoxypyrazolo[1,5-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving adequate separation for this compound from impurities, degradants, or other matrix components. This guide provides a systematic, science-backed approach to troubleshooting, moving from simple adjustments to more comprehensive method modifications.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a broad or tailing peak for 2-Methoxypyrazolo[1,5-a]pyridine, which I suspect is masking a co-eluting impurity. What are the first things I should check?

A1: Before altering your core method parameters, it's crucial to rule out system and column health issues, as peak asymmetries can often mimic or worsen co-elution.[1][2]

  • Column Health: The column may be contaminated or have developed a void at the inlet. First, try flushing the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). If the problem persists, the column may need replacement.[1]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Ensure all connections are as short as possible.[1]

  • Injection Solvent: Dissolving your sample in a solvent stronger than your initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the starting mobile phase.[1]

Q2: What are the basic chemical properties of 2-Methoxypyrazolo[1,5-a]pyridine that I should consider for HPLC method development?

A2: Understanding the analyte's properties is key. 2-Methoxypyrazolo[1,5-a]pyridine (C₈H₈N₂O) is a heterocyclic aromatic compound.[3] Its pyridine and pyrazole rings contain nitrogen atoms, making it a weak base with a pKa value generally expected to be in the acidic to neutral range, similar to other pyridine derivatives (pKa ~5.2-6).[4] This basic character means its retention will be highly sensitive to the pH of the mobile phase.[5][6][7]

Q3: I have a shoulder on my main peak. How can I confirm if it's true co-elution?

A3: A shoulder is a strong indicator of co-elution.[2] To confirm, advanced detectors are invaluable:

  • Diode Array Detector (DAD/PDA): A peak purity analysis is the most effective tool. This software feature assesses the UV-Vis spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one compound.[2][8]

  • Mass Spectrometry (MS): An MS detector can analyze the mass-to-charge ratio (m/z) across the peak. A change in the observed mass indicates co-elution.[8]

Q4: Can I resolve co-elution just by changing the flow rate or temperature?

A4: Yes, these parameters can influence resolution, but their effect can be compound-specific.

  • Temperature: Increasing column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and shorter retention times.[9][10][11] However, it can also change the selectivity (the spacing between peaks), sometimes improving resolution and sometimes worsening it.[12] Temperature is a valuable tool for fine-tuning a separation.[12]

  • Flow Rate: Decreasing the flow rate can increase column efficiency (N), leading to narrower peaks and potentially better resolution, but at the cost of longer run times. It's a trade-off that needs to be balanced with throughput needs.

In-Depth Troubleshooting Guide for Co-elution

When simple checks don't resolve the issue, a systematic approach to method development is required. The goal is to manipulate the three key factors in the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[13] Of these, selectivity often provides the most significant impact on resolving co-eluting peaks.[14][15]

Step 1: Mobile Phase Optimization - The First Line of Attack

Changes to the mobile phase are often the easiest and most effective way to influence selectivity.[14]

A. Adjusting Mobile Phase pH

For a basic compound like 2-Methoxypyrazolo[1,5-a]pyridine, pH is the most powerful parameter for changing retention and selectivity.[4][5][6]

  • The "Why": The ionization state of the pyridine nitrogen is pH-dependent. At a pH well below its pKa, the molecule will be protonated (positively charged) and will be less retained on a reversed-phase (e.g., C18) column. At a pH above its pKa, it will be neutral and more retained. Co-eluting impurities may have different pKa values, so changing the pH can drastically alter the relative retention times.[6][7]

  • Recommendation: For robust methods, work at a pH that is at least 1.5-2 units away from the pKa of your analyte and any impurities.[6] Since the pKa is likely around 5.2-6.0, explore mobile phases buffered at pH 3-4 and pH 7-8 to see the most dramatic changes in selectivity.

B. Changing the Organic Modifier

If you are using acetonitrile (ACN), switching to methanol (MeOH), or vice versa, can resolve co-elution.

  • The "Why": ACN and MeOH have different chemical properties that lead to different interactions with the analyte and the stationary phase. ACN is an aprotic solvent, while MeOH is a protic solvent capable of hydrogen bonding. This difference can alter the elution order of compounds, especially those with hydrogen-bonding capabilities.

  • Recommendation: Prepare mobile phases with methanol at a concentration that gives a similar retention time for your main peak as your original acetonitrile method. Compare the chromatograms for changes in resolution.

Step 2: Stationary Phase Selectivity - A Powerful Tool for Difficult Separations

If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.[14] A different stationary phase introduces entirely new separation mechanisms.[14]

Recommended Column Chemistries to Try:
Column ChemistrySeparation Principle & Advantage for 2-Methoxypyrazolo[1,5-a]pyridine
Standard C18 The starting point. Separation is based primarily on hydrophobicity.
Phenyl-Hexyl Offers π-π interactions with the aromatic rings of the analyte and impurities. This alternative selectivity is highly effective for separating aromatic compounds that are poorly resolved on C18.[16]
Polar-Embedded These phases (e.g., Amide, Carbamate) have a polar group embedded in the alkyl chain. This makes them more compatible with highly aqueous mobile phases and provides alternative selectivity for polar and basic compounds through hydrogen bonding interactions.[17]
Cyano (CN) Can be used in both reversed-phase and normal-phase modes. It provides different selectivity based on dipole-dipole interactions, which can be beneficial for separating isomers or compounds with similar hydrophobicity but different polarity.[18]
Silica Hydride (Aqueous Normal Phase) An excellent alternative for polar compounds. These columns retain polar analytes using high-organic mobile phases, offering unique selectivity compared to reversed-phase methods.[18][19]
Step 3: Gradient Optimization - Fine-Tuning Your Separation

For complex samples or when isocratic elution fails, a gradient method is necessary.[20][21] Optimizing the gradient slope is key to maximizing resolution.[22]

  • The "Why": A steep gradient elutes compounds quickly but can merge closely eluting peaks. A shallower gradient increases the time compounds spend separating on the column, which can significantly improve resolution.[22]

  • Recommendation: First, run a broad "scouting" gradient (e.g., 5% to 95% B over 15-20 minutes) to determine the approximate elution percentage of your target peak and the co-eluting impurity.[21][23] Then, create a new, shallower gradient focused around that elution window. For example, if the peaks of interest elute between 40% and 50% B, a new gradient from 35% to 55% B over a longer time (e.g., 20 minutes) will likely improve the separation.[22]

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for troubleshooting co-elution issues.

G start Co-elution Observed system_check Perform System Suitability Check (Column Health, Extra-Column Volume, Injection Solvent) start->system_check confirm_coelution Confirm Co-elution (DAD Peak Purity / MS Analysis) system_check->confirm_coelution mobile_phase Step 1: Mobile Phase Optimization confirm_coelution->mobile_phase change_ph Adjust Mobile Phase pH (e.g., pH 3 vs. pH 7) mobile_phase->change_ph Most Powerful for Bases change_solvent Switch Organic Modifier (ACN vs. MeOH) change_ph->change_solvent If pH change is insufficient resolved Resolution Achieved change_ph->resolved column_chem Step 2: Change Stationary Phase change_solvent->column_chem If still co-eluting change_solvent->resolved phenyl_hexyl Try Phenyl-Hexyl Column (π-π Interactions) column_chem->phenyl_hexyl polar_embedded Try Polar-Embedded Column (H-Bonding) phenyl_hexyl->polar_embedded If needed phenyl_hexyl->resolved gradient_opt Step 3: Gradient Optimization polar_embedded->gradient_opt For fine-tuning polar_embedded->resolved shallow_gradient Develop a Shallow Gradient (Focus on Elution Window) gradient_opt->shallow_gradient shallow_gradient->resolved

Caption: A logical workflow for resolving HPLC co-elution issues.

Experimental Protocol: Focused Gradient Optimization

This protocol details how to systematically optimize a gradient to resolve a co-eluting impurity with 2-Methoxypyrazolo[1,5-a]pyridine.

Objective: To improve the resolution between the main analyte peak and a closely eluting impurity.

Prerequisites: An initial "scouting" gradient has been run, and the approximate elution conditions are known. For this example, assume the peaks of interest elute between 8 and 9 minutes in a 15-minute gradient from 10% to 90% Acetonitrile, corresponding to an ACN concentration of ~45-55%.

Materials:

  • HPLC-grade Acetonitrile (Mobile Phase B)

  • HPLC-grade water with 0.1% Formic Acid (Mobile Phase A)

  • Sample of 2-Methoxypyrazolo[1,5-a]pyridine containing the impurity, dissolved in the initial mobile phase (10% ACN/90% Water with 0.1% FA).

  • A suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 3.5 µm).

Methodology:

  • Establish the Initial Method (Scouting Run):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      15.0 10 90
      16.0 10 90
      16.1 90 10

      | 20.0 | 90 | 10 |

  • Analyze the Scouting Run:

    • Confirm the retention times of the co-eluting pair (e.g., 8.5 min).

    • Calculate the %B at the point of elution. For a linear gradient, this can be estimated.

  • Design the Focused, Shallow Gradient:

    • The new gradient will be "stretched out" across the elution window identified in the scouting run.

    • The goal is to reduce the rate of change of %B/minute.

    • New Gradient Program:

      Time (min) %A %B Curve
      0.0 65 35 Initial
      20.0 45 55 Linear
      21.0 10 90 Linear
      23.0 10 90 Linear
      23.1 65 35 Linear

      | 28.0 | 65 | 35 | Linear |

    • Rationale: The gradient slope is now much shallower around the critical elution point (20% change over 20 minutes, or 1%/min, compared to ~5.3%/min in the scouting run). This gives the analytes more time to interact differently with the stationary phase, enhancing separation. The steps after 20 minutes are for washing the column and re-equilibrating for the next injection.

  • Execute and Evaluate:

    • Run the sample using the new focused gradient method.

    • Compare the resolution of the critical pair to the scouting run. Baseline resolution (Rs ≥ 1.5) is the goal.

    • If resolution is improved but not yet optimal, the gradient can be made even shallower, or other parameters like temperature can be adjusted.

References

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Technical Support Center: Troubleshooting Overlapping NMR Peaks in 2-Methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-Methoxypyrazolo[1,5-a]pyridine and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with NMR peak overlapping during their experimental work. The inherent structural features of the pyrazolo[1,5-a]pyridine scaffold can often lead to complex and overlapping signals in one-dimensional NMR spectra. This resource provides in-depth, question-and-answer-based troubleshooting strategies to help you resolve these issues and obtain clear, interpretable data for confident structural elucidation.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of 2-Methoxypyrazolo[1,5-a]pyridine shows significant signal overlap in the aromatic region. What are the first steps I should take to resolve these peaks?

A1: Signal overlapping in the aromatic region of pyrazolo[1,5-a]pyridine derivatives is a common challenge. The initial approach should involve simple, non-destructive methods that can be performed on the same sample to alter the chemical environment and induce differential shifts in the proton signals.

Initial Troubleshooting Workflow:

  • Re-assess Sample Concentration: Highly concentrated samples can lead to peak broadening and minor shifts due to intermolecular interactions. If your sample is concentrated, diluting it may improve resolution.

  • Change the NMR Solvent: This is often the most effective initial step.[1] Different deuterated solvents can induce significant changes in chemical shifts, a phenomenon known as the solvent effect, which may be sufficient to resolve the overlapping peaks.[2][3][4] For instance, switching from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like DMSO-d₆ or Benzene-d₆ can alter the chemical shifts of the aromatic protons.[5]

  • Vary the Temperature: Acquiring the spectrum at a different temperature can help resolve signals.[6][7] This is particularly useful if the molecule exists in multiple conformations that are rapidly interconverting at room temperature.[8]

Experimental Protocol: Solvent Change for Peak Resolution

  • Initial Spectrum: Dissolve 5-10 mg of your 2-Methoxypyrazolo[1,5-a]pyridine sample in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

  • Second Solvent: Add ~0.6 mL of Benzene-d₆ to the same NMR tube, ensuring the sample is fully dissolved.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.

  • Comparison: Compare the two spectra to see if the solvent-induced shifts have resolved the overlapping signals.

Q2: I've tried changing the solvent, but some aromatic proton signals are still overlapping. What is the next logical step?

A2: If simple solvent changes are insufficient, employing more advanced techniques is the next logical step. These methods can provide more significant and targeted shifts to resolve even severely overlapping signals.

Advanced Troubleshooting Techniques:

  • Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can induce large chemical shifts in a substrate molecule upon complexation.[9][10][11] The magnitude of this shift is dependent on the distance of the proton from the complexation site, often leading to significant resolution of overlapping signals.[12] For 2-Methoxypyrazolo[1,5-a]pyridine, the nitrogen atoms in the pyrazole and pyridine rings can act as Lewis basic sites for the LSR to coordinate.

  • Variable Temperature (VT) NMR: If not already attempted, a more systematic variable temperature study is warranted.[8][13] By acquiring spectra at a range of temperatures (e.g., from 298 K up to 373 K, or down to 213 K, solvent permitting), you can often find a temperature at which the overlapping signals are resolved.[6][14][15]

Experimental Protocol: Using a Lanthanide Shift Reagent

  • Prepare the Initial Sample: Dissolve ~10-20 mg of 2-Methoxypyrazolo[1,5-a]pyridine in a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a Reference Spectrum: This will serve as your baseline before adding the shift reagent.

  • Prepare a Stock Solution of LSR: Prepare a dilute solution of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.

  • Titrate the Sample: Add small aliquots (e.g., 5-10 µL) of the LSR stock solution to the NMR tube.

  • Acquire a Spectrum After Each Addition: Gently mix the sample and acquire a ¹H NMR spectrum after each addition of the shift reagent.

  • Monitor the Shifts: Observe the changes in the chemical shifts of the protons. The signals of protons closer to the nitrogen atoms will shift more significantly, leading to the resolution of the overlapping peaks. Continue adding the reagent until sufficient resolution is achieved.[16] Be aware that excessive amounts of LSR can lead to peak broadening.[17]

Q3: The one-dimensional ¹H NMR spectrum is too complex for complete assignment, even after attempting to resolve overlapping peaks. What 2D NMR techniques can I use for unambiguous structural elucidation?

A3: When 1D NMR spectra are insufficient, 2D NMR techniques are essential for unambiguously assigning the structure.[18] For a molecule like 2-Methoxypyrazolo[1,5-a]pyridine, a combination of homonuclear and heteronuclear correlation experiments will provide a complete picture of the molecular connectivity.[19][20]

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are J-coupled (typically through 2-3 bonds).[19] This is the first step in identifying the different spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[21][22][23][24] This is crucial for assigning the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[25][26][27][28] This is vital for connecting the different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (through-space interactions), which is invaluable for confirming regiochemistry and stereochemistry.[29][30]

G AddLSR AddLSR Start2D Start2D AddLSR->Start2D Persistent Overlap

Data Presentation: Expected ¹H NMR Chemical Shifts

The following table provides an estimation of the ¹H NMR chemical shifts for the aromatic protons of 2-Methoxypyrazolo[1,5-a]pyridine in different solvents. Actual values may vary based on concentration and temperature.

ProtonExpected Chemical Shift (ppm) in CDCl₃Expected Chemical Shift (ppm) in Benzene-d₆
H-3~6.5~6.2
H-4~7.0~6.8
H-5~7.5~7.3
H-6~6.8~6.6
H-7~8.2~8.0
OCH₃~4.0~3.8

References

  • Columbia University, Department of Chemistry. HSQC and HMBC - NMR Core Facility. Available from: [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available from: [Link]

  • Sathish Kumar, D. et al. Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research. 2011, 3(3), 1411-1416.
  • Chemistry LibreTexts. 23.1: NMR Shift Reagents. Available from: [Link]

  • Taylor & Francis Online. Heteronuclear single quantum coherence – Knowledge and References. Available from: [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Available from: [Link]

  • SlideShare. Lanthanide shift reagents in nmr. Available from: [Link]

  • Scribd. Lanthanide Shift Reagents in NMR. Available from: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]

  • University of Bath's research portal. NMR quantitative analysis - The application of lanthanide shift reagents. Available from: [Link]

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  • Chemistry LibreTexts. 19: HMBC. Available from: [Link]

  • University of Basrah. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available from: [Link]

  • JEOL. How to use LR-HSQMBC: Observation of very small couplings | Applications Notes. Available from: [Link]

  • National Institutes of Health. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Available from: [Link]

  • Academia.edu. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. Available from: [Link]

  • Bruker. Exploring 2D HSQC NMR. Available from: [Link]

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  • University of Oxford. Variable Temperature NMR Experiments. Available from: [Link]

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  • Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available from: [Link]

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  • ResearchGate. Do 1H-NMR peaks shift appreciably while employing different deuterated solvents? Available from: [Link]

  • YouTube. How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! Available from: [Link]

  • Wiley Online Library. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]

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  • ResearchGate. Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Available from: [Link]

  • Royal Society of Chemistry. Supporting information. Available from: [Link]

  • National Institutes of Health. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Available from: [Link]

  • University of Wisconsin-Madison. Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Available from: [Link]

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Validation & Comparative

Scaffold Wars: 2-Methoxypyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Fused bicyclic heteroaromatics represent the backbone of modern medicinal chemistry, offering rigid, planar geometries that precisely orient pharmacophores within complex protein binding pockets. Among these, the pyrazolo[1,5-a]pyrimidine scaffold has achieved "privileged" status, particularly in the development of ATP-competitive kinase inhibitors. Conversely, its structural cousin, 2-methoxypyrazolo[1,5-a]pyridine , has recently emerged as a highly specialized bioisostere, uniquely capable of targeting lipophilic subsites and replacing problematic carboxylic acid moieties in metabolic enzyme inhibitors.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing their physicochemical properties, mechanistic target specificities, and validated synthetic workflows to aid researchers in rational drug design.

Structural and Physicochemical Profiling

The fundamental difference between these two scaffolds lies in their heteroatom count and electronic distribution, which directly dictates their pharmacological utility.

  • Pyrazolo[1,5-a]pyrimidine : This core contains three nitrogen atoms. The inclusion of the pyrimidine ring significantly lowers the overall lipophilicity (clogP) and increases the polar surface area (PSA). Crucially, the N1 and N4 atoms act as potent hydrogen bond acceptors. This makes the scaffold exceptionally well-suited for anchoring into the highly conserved hinge regions of kinases[1].

  • 2-Methoxypyrazolo[1,5-a]pyridine : By replacing the pyrimidine ring with a pyridine ring, one critical hydrogen bond acceptor is removed, resulting in a more lipophilic and electronically dense core. The addition of the 2-methoxy group provides a specific vector for occupying hydrophobic sub-pockets. In drug design, this scaffold is frequently utilized as a masked or functionalized bioisostere for carboxylic acids (derived from 2-hydroxypyrazolo[1,5-a]pyridine), offering superior membrane permeability while maintaining target affinity[2].

Table 1: Comparative Physicochemical & Pharmacological Profile
FeaturePyrazolo[1,5-a]pyrimidine2-Methoxypyrazolo[1,5-a]pyridine
Core Heteroatoms 3 Nitrogens2 Nitrogens, 1 Oxygen (Methoxy)
H-Bonding Profile Strong Acceptor (N1, N4)Moderate Acceptor (N1, Methoxy O)
Lipophilicity (clogP) Lower (Highly polar, water-soluble)Higher (Lipophilic, membrane-permeable)
Dominant Target Class Kinases (TRK, TTK, CDK)Oxidoreductases (hDHODH), Antimicrobials
Binding Mechanism ATP-competitive hinge bindingLipophilic subsite occupation / Bioisosterism
FDA-Approved Examples Larotrectinib, ZaleplonPreclinical (e.g., MEDS433 analogs)

Pharmacological Applications & Target Specificity

The Kinase Privileged Scaffold: Pyrazolo[1,5-a]pyrimidine

Pyrazolo[1,5-a]pyrimidines are a cornerstone in the oncology pipeline. Their rigid, planar structure perfectly mimics the adenine ring of ATP. In the design of Tropomyosin Receptor Kinase (TRK) inhibitors—such as the FDA-approved drugs Larotrectinib and Repotrectinib—the N1 atom of the pyrazolo[1,5-a]pyrimidine core forms a highly stable, critical hydrogen bond with the backbone NH of the Met592 residue in the kinase hinge region[3]. Furthermore, this scaffold has been successfully deployed in the discovery of Threonine Tyrosine Kinase (TTK) inhibitors like CFI-402257, demonstrating profound oral bioavailability and selective anticancer activity[4].

The Carboxylate Bioisostere: 2-Methoxypyrazolo[1,5-a]pyridine

While less ubiquitous than its pyrimidine counterpart, 2-methoxypyrazolo[1,5-a]pyridine is a masterclass in bioisosteric replacement. Historically, potent human dihydroorotate dehydrogenase (hDHODH) inhibitors like Brequinar suffered from clinical toxicity due to their carboxylic acid moieties. By utilizing a 2-hydroxypyrazolo[1,5-a]pyridine scaffold—and its subsequent 2-methoxy derivatives—researchers successfully eliminated the carboxylic acid liability. Crystallographic data reveals that this scaffold extends deep into subsites 2 and 3 of the hDHODH pocket, engaging in vital lipophilic interactions while restoring myeloid differentiation in acute myelogenous leukemia (AML) models at nanomolar concentrations[2]. Additionally, the methoxy substitution has been leveraged to tune the fluorescence of the core for use as a biological probe[5].

Visualizing the Mechanisms

TargetPathways P1 Pyrazolo[1,5-a]pyrimidine T1 Kinases (e.g., TRK, TTK) P1->T1 P2 2-Methoxypyrazolo[1,5-a]pyridine T2 hDHODH Enzyme P2->T2 M1 Hinge Region H-Bonding (Met592) T1->M1 M2 Lipophilic Subsite Binding T2->M2 O1 Targeted Cancer Therapy M1->O1 O2 Myeloid Differentiation / Antiviral M2->O2

Mechanistic divergence of Pyrazolo[1,5-a]pyrimidine and 2-Methoxypyrazolo[1,5-a]pyridine scaffolds.

Experimental Workflows & Methodologies

To ensure reproducibility, the following self-validating protocols outline the divergent synthetic strategies required to construct and functionalize these two scaffolds.

Protocol A: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

Causality: A one-pot cyclocondensation is utilized here for its high atom economy. The reaction between an electron-rich aminopyrazole and an electron-deficient enaminone rapidly constructs the pyrimidine ring, allowing for late-stage diversification[1].

  • Preparation: In a round-bottom flask, dissolve 3-aminopyrazole (1.0 eq) and an appropriate enaminone or chalcone (1.0 eq) in a polar solvent such as ethanol or DMF.

  • Catalysis: Add potassium persulfate (K₂S₂O₈, 1.2 eq) to the mixture. The persulfate acts as an oxidative promoter to facilitate the cyclization.

  • Reaction: Heat the reaction mixture to 80–100°C under continuous magnetic stirring for 4 to 6 hours. Monitor the consumption of starting materials via LC-MS.

  • Isolation: Cool the mixture to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the rigid pyrazolo[1,5-a]pyrimidine core[6].

Protocol B: Synthesis of 2-Methoxypyrazolo[1,5-a]pyridine

Causality: Direct alkylation of 2-hydroxypyrazolo[1,5-a]pyridine can yield a mixture of O-alkylated (methoxy) and N-alkylated (pyridone-like) tautomers. By employing the Hard-Soft Acid-Base (HSAB) principle, using a soft base like Cesium Carbonate (Cs₂CO₃) in an aprotic solvent drives the regioselectivity strictly toward O-alkylation[2][7].

  • Preparation: Dissolve 2-hydroxypyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous THF (30 mL) under a strict nitrogen atmosphere to prevent oxidative degradation.

  • Deprotonation: Add Cesium carbonate (Cs₂CO₃, 2.2 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete deprotonation of the hydroxyl group.

  • Regioselective Alkylation: Cool the flask to 0°C using an ice bath. Dropwise, add Methyl iodide (MeI, 1.5 eq). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Isolation: Filter the mixture to remove inorganic cesium salts. Concentrate the filtrate under vacuum. Purify the crude residue via silica gel flash chromatography (eluent: petroleum ether/EtOAc 80/20 v/v) to isolate the pure 2-methoxypyrazolo[1,5-a]pyridine as a white solid[5].

SyntheticWorkflows S1 3-Aminopyrazole + Enaminone R1 Cyclocondensation (K2S2O8, Heat) S1->R1 P1 Pyrazolo[1,5-a]pyrimidine Core R1->P1 S2 2-Hydroxypyrazolo[1,5-a]pyridine R2 Regioselective Methylation (MeI, Cs2CO3) S2->R2 P2 2-Methoxypyrazolo[1,5-a]pyridine R2->P2

Parallel synthetic workflows for generating both fused bicyclic N-heterocyclic scaffolds.

Conclusion

The choice between pyrazolo[1,5-a]pyrimidine and 2-methoxypyrazolo[1,5-a]pyridine is dictated entirely by the target protein's active site architecture. If the goal is to design an ATP-competitive inhibitor requiring robust hydrogen bond acceptors to anchor into a kinase hinge region, the pyrazolo[1,5-a]pyrimidine is the undisputed gold standard. Conversely, if the objective is to optimize a highly polar carboxylic acid drug by improving its membrane permeability, or to target deep lipophilic sub-pockets in metabolic enzymes like hDHODH, the 2-methoxypyrazolo[1,5-a]pyridine scaffold offers an elegant, highly effective bioisosteric solution.

References

  • 1 - NIH[1]

  • 3 - MDPI[3]

  • 4 - ACS Publications[4] 4.7 - Oxford Academic[7] 5.2 - ACS Publications[2] 6.5 - NIH[5]

  • 6 - ACS Publications[6]

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Comparative Binding Affinity Guide: 2-Methoxypyrazolo[1,5-a]pyridine Analogues in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of heterocyclic scaffolds is critical for optimizing drug candidates. The pyrazolo[1,5-a]pyridine core has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Specifically, substitutions at the 2-position—most notably the interplay between 2-hydroxy and 2-methoxy groups—profoundly dictate the molecule's binding affinity, lipophilicity (LogD), and target selectivity.

This guide objectively compares the binding affinity and functional performance of 2-Methoxypyrazolo[1,5-a]pyridine analogues against their 2-hydroxy counterparts and clinical standards across two primary therapeutic domains: Human Dihydroorotate Dehydrogenase (hDHODH) inhibition (for acute myelogenous leukemia and antivirals) and Dopamine D4 Receptor modulation (for neuropsychiatric imaging and therapy).

hDHODH Inhibition: The Critical Role of the 2-Position Proton

Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme responsible for the rate-limiting step in de novo pyrimidine biosynthesis. Inhibiting hDHODH has proven highly effective in triggering myeloid differentiation in acute myelogenous leukemia (AML) models.

Mechanistic Insight: Causality of Binding Affinity

The ubiquinone binding pocket of hDHODH requires an acidic moiety to anchor the inhibitor via strong hydrogen bonds. The 2-hydroxypyrazolo[1,5-a]pyridine scaffold acts as a highly effective bioisostere for a carboxylic acid (possessing a pKa of ~5.0–5.5). The delocalized negative charge between the oxygen and the pyrazole nitrogen allows it to form critical ion bridges and hydrogen bonds with Arg136 and Gln47 within the hydrophilic subsite of the enzyme .

When this hydroxyl group is O-methylated to form a 2-methoxypyrazolo[1,5-a]pyridine analogue, the molecule loses its proton-donating capability. This seemingly minor structural change abolishes the critical hydrogen-bonding network with Arg136 and Gln47, resulting in a catastrophic drop in binding affinity. Consequently, 2-methoxy derivatives are often utilized as negative controls in SAR studies to validate the necessity of the acidic proton, or as lipophilic prodrug intermediates.

Quantitative Data Comparison
Compound / Analogue2-Position SubstituenthDHODH IC₅₀ (nM)Myeloid Differentiation EC₅₀ (nM)LogD (pH 7.4)
MEDS433 (Compound 1) 2-Hydroxy1.2 ± 0.332.82.35
Compound 4 2-Hydroxy7.2 ± 0.574.03.10
2-Methoxy Analogue 2-Methoxy> 10,000N/A (Inactive)> 3.50
Brequinar (Standard) Carboxylic Acid1.8 ± 0.3265.01.83
Teriflunomide (Standard) Enol / Acidic388.0 ± 12.0> 1,0001.05

Data synthesized from .

Structural Interaction Pathway

hDHODH_Mechanism cluster_0 Ligand Substitution (Position 2) cluster_1 hDHODH Ubiquinone Pocket L1 2-Hydroxypyrazolo [1,5-a]pyridine R1 Arg136 & Gln47 (H-Bond Acceptors) L1->R1 Forms H-Bonds (pKa ~5.5) R2 Lipophilic Subsite 4 (Val134, Val143) L1->R2 Hydrophobic Fit L2 2-Methoxypyrazolo [1,5-a]pyridine L2->R1 Steric Clash / No H-Bond L2->R2 Hydrophobic Fit Out1 High Affinity (IC50 ~1.2 nM) R1->Out1 Out2 Low Affinity (Loss of H-Bond) R1->Out2

Mechanism of hDHODH inhibition comparing 2-hydroxy vs. 2-methoxy substitutions.
Self-Validating Protocol: hDHODH Enzymatic Inhibition Assay

To objectively verify the loss of affinity upon O-methylation, the following continuous spectrophotometric assay must be employed. This protocol is self-validating as it utilizes 2,6-dichloroindophenol (DCIP) reduction as a direct, real-time readout of enzyme kinetics.

  • Enzyme Preparation: Express N-terminally truncated hDHODH (aa 31–395) in E. coli BL21(DE3) and purify via affinity chromatography.

  • Assay Buffer Formulation: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. Causality note: Triton X-100 is critical to maintain the solubility of the highly lipophilic decylubiquinone (DcQ) substrate.

  • Reaction Mixture: Combine the assay buffer with 1 mM L-dihydroorotate (L-DHO), 0.1 mM DcQ, and 0.05 mM DCIP.

  • Ligand Incubation: Add the 2-methoxy or 2-hydroxy analogues at varying concentrations (10⁻¹⁰ to 10⁻⁴ M). Use a DMSO vehicle control (final DMSO concentration ≤ 1% to prevent enzyme denaturation).

  • Kinetic Measurement: Initiate the reaction by adding 10 nM of purified hDHODH. Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over 5 minutes at 25°C.

  • Data Normalization: Calculate initial velocities ( V0​ ). Normalize data against the vehicle control (100% activity) and a no-enzyme blank (0% activity). Determine IC₅₀ values using a 4-parameter non-linear regression model.

Dopamine D4 Receptor Modulation: Tuning G-Protein Bias

Beyond oncology, pyrazolo[1,5-a]pyridine derivatives are heavily investigated as highly selective Dopamine D4 receptor (D4R) ligands. The D4R is a prime target for addressing cognitive deficits in schizophrenia and ADHD.

Mechanistic Insight: Causality of Binding Affinity

Unlike hDHODH, the D4 receptor's orthosteric binding site is highly lipophilic and accommodates bulkier, non-acidic substituents. Here, 2-methoxypyrazolo[1,5-a]pyridine and related fluoro-alkoxy derivatives (e.g., FAUC F41 analogues) excel. The methoxy or fluoroethoxy groups at the 2-position enhance the molecule's ability to penetrate the blood-brain barrier (BBB) by optimizing the LogP (ideal range 2.0–3.0) while fitting snugly into the hydrophobic pocket of the D4R .

Furthermore, these substitutions dictate functional selectivity. While some pyrazolo[1,5-a]pyridines act as partial agonists favoring Gαo over Gαi coupling, specific 2-alkoxy/methoxy modifications shift the pharmacological profile toward potent inverse agonism, making them ideal candidates for Positron Emission Tomography (PET) radioligands.

Quantitative Data Comparison
LigandReceptor ProfileD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4 Selectivity Ratio
FAUC 113 (Lead) Partial Agonist2.5> 1,000> 1,000> 400x
FAUC 213 Antagonist1.8> 1,000> 1,000> 500x
Compound 3h (FAUC F41) Inverse Agonist1.32,8001,500> 1,150x
Eticlopride (Standard) D2/D3 Antagonist> 1,0000.090.15N/A (D2/D3 selective)

Data synthesized from.

Experimental Workflow Visualization

Radioligand_Assay Step1 1. Membrane Preparation (CHO Cells expressing D4R) Step2 2. Radioligand Incubation ([3H]Spiperone + Ligand) Step1->Step2 Step3 3. Rapid Filtration (GF/B Glass Fiber Filters) Step2->Step3 Step4 4. Scintillation Counting (Measure Bound Radioactivity) Step3->Step4 Step5 5. Data Analysis (Calculate Ki via Cheng-Prusoff) Step4->Step5

Workflow for the competitive radioligand binding assay at Dopamine D4 receptors.
Self-Validating Protocol: Radioligand Binding Assay for D4 Receptors

To evaluate the binding affinity of 2-methoxypyrazolo[1,5-a]pyridine analogues at the D4 receptor, a competitive radioligand binding assay is utilized. The internal validation of this protocol relies on the precise determination of non-specific binding.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human D4.4 receptors. Homogenize the cell pellet in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 1.5 mM CaCl₂, 5 mM MgCl₂, 5 mM KCl, 120 mM NaCl).

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein per well with 0.5 nM of the radioligand [³H]spiperone.

  • Ligand Competition: Add the 2-methoxy analogues in 10-point concentration curves (10⁻¹¹ to 10⁻⁴ M).

  • Non-Specific Binding (Control): Define non-specific binding by incubating parallel wells with 10 µM haloperidol. Causality note: Haloperidol completely saturates D4 receptors; any remaining radioactivity is strictly non-receptor mediated, ensuring accurate specific binding calculations.

  • Filtration: Incubate for 120 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific ligand adhesion to the filter.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation spectrometer. Calculate the Ki​ values using the Cheng-Prusoff equation.

Conclusion

The 2-position of the pyrazolo[1,5-a]pyridine scaffold acts as a master switch for target selectivity. While the 2-hydroxy substitution is an absolute requirement for hDHODH inhibition due to its role as a carboxylate bioisostere and hydrogen-bond donor, the 2-methoxy substitution is highly advantageous in neuropharmacology. By eliminating the acidic proton, the 2-methoxy group increases lipophilicity, enhances BBB penetration, and perfectly complements the hydrophobic binding pockets of CNS targets like the Dopamine D4 receptor. Understanding this dichotomy is essential for scientists engaged in rational drug design and scaffold hopping.

References

  • Sainas, S., et al. (2018). "Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors." Journal of Medicinal Chemistry.[Link]

  • Prante, O., et al. (2008). "Synthesis, Radiofluorination, and In Vitro Evaluation of Pyrazolo[1,5-a]pyridine-Based Dopamine D4 Receptor Ligands: Discovery of an Inverse Agonist Radioligand for PET." Journal of Medicinal Chemistry.[Link]

Validating biological activity of 2-Methoxypyrazolo[1,5-a]pyridine inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this guide to move beyond superficial protocol summaries. Validating the biological activity of novel pharmacophores requires a deep understanding of mechanistic causality and the implementation of self-validating experimental systems.

This guide provides a definitive comparison of 2-Methoxypyrazolo[1,5-a]pyridine and its derivatives against classical inhibitors, focusing on their primary application as potent Human Dihydroorotate Dehydrogenase (hDHODH) inhibitors for oncology (e.g., Acute Myeloid Leukemia) and antiviral therapeutics[1][2].

Mechanistic Rationale: The Scaffold Hopping Paradigm

Historically, hDHODH inhibitors like Brequinar relied on a carboxylic acid moiety to anchor the molecule within the enzyme's ubiquinone-binding pocket. While highly potent, carboxylic acids often suffer from poor membrane permeability and off-target toxicity[1].

The pyrazolo[1,5-a]pyridine scaffold represents a breakthrough in bioisosteric replacement. By utilizing 2-hydroxypyrazolo[1,5-a]pyridine as an acidic bioisostere, and its methylated counterpart 2-Methoxypyrazolo[1,5-a]pyridine as a lipophilic modulator and synthetic precursor, researchers can maintain the critical hydrogen-bonding network required for hDHODH inhibition while drastically improving the pharmacokinetic profile and cellular permeability[1][3].

SAR Brequinar Classical Inhibitor (Brequinar) Carboxylic Acid ScaffoldHop Scaffold Hopping Bioisostere Replacement Brequinar->ScaffoldHop Pyrazolo 2-Hydroxypyrazolo [1,5-a]pyridine Active Pharmacophore ScaffoldHop->Pyrazolo Methoxy 2-Methoxypyrazolo [1,5-a]pyridine Lipophilic Prodrug / Modulator Pyrazolo->Methoxy Methylation (Solubility/Permeability) Methoxy->Pyrazolo In vivo demethylation

Fig 1. Structural optimization logic from classical carboxylic acids to pyrazolo[1,5-a]pyridine scaffolds.

Comparative Performance Data

To objectively evaluate the 2-Methoxypyrazolo[1,5-a]pyridine scaffold, we must benchmark it against the clinical standards Brequinar and Teriflunomide. The data below synthesizes biochemical and phenotypic readouts, demonstrating the superior therapeutic window of the pyrazolo[1,5-a]pyridine class[1][2].

Inhibitor ClassRepresentative CompoundhDHODH IC₅₀ (nM)THP-1 Differentiation EC₅₀ (nM)Cytotoxicity Margin (PBMC)Mechanistic Advantage
Classical Carboxylic Acid Brequinar1.8265LowHigh enzymatic potency, but limited therapeutic window due to off-target toxicity.
Active Metabolite Teriflunomide388N/AModerateApproved for MS, but lacks the potency required for oncology applications.
Pyrazolo[1,5-a]pyridine Scaffold Derivatives1.232.8High (>70x margin)Eliminates carboxylic acid liability; restores myeloid differentiation at log-lower doses.

Self-Validating Experimental Workflows

A robust validation pipeline must prove both biochemical engagement and phenotypic causality. The following protocols are designed as self-validating systems to ensure observed effects are strictly on-target.

Pathway DHO Dihydroorotate (DHO) hDHODH hDHODH Enzyme (Mitochondrial) DHO->hDHODH Orotate Orotate hDHODH->Orotate Oxidation UMP Uridine Monophosphate (UMP) Orotate->UMP Pyrimidine Synthesis Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->hDHODH Competitive Inhibition (Ubiquinone Site)

Fig 2. hDHODH-mediated pyrimidine biosynthesis pathway and targeted inhibition mechanism.

Phase 1: Recombinant hDHODH Enzymatic Assay

This cell-free assay isolates the target to prove direct binding and inhibition.

  • The Causality of the Readout: We utilize 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. In a functioning enzyme, the oxidation of Dihydroorotate (DHO) to orotate is coupled with the reduction of ubiquinone. DCIP mimics ubiquinone; its reduction causes a quantifiable colorimetric shift (loss of absorbance at 600 nm).

  • Protocol:

    • Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Add recombinant hDHODH enzyme (10 nM final concentration) and incubate with serial dilutions of the 2-Methoxypyrazolo[1,5-a]pyridine inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate cocktail: 1 mM DHO, 0.1 mM decylubiquinone, and 60 µM DCIP.

    • Monitor the decrease in absorbance at 600 nm continuously for 10 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Phase 2: Cellular Proliferation and The "Uridine Rescue" System

Proving enzymatic inhibition is insufficient; we must prove that the inhibitor successfully starves the cell of pyrimidines without causing off-target chemical toxicity[1].

  • The Self-Validating Mechanism: Mammalian cells possess a "salvage pathway" that can bypass de novo pyrimidine synthesis if exogenous uridine is provided. By running a parallel cohort treated with the inhibitor plus uridine, we create a self-validating loop. If the compound is truly on-target, uridine will 100% rescue cell viability. If cells still die, the pyrazolo[1,5-a]pyridine derivative has off-target toxicity.

  • Protocol:

    • Seed THP-1 (human AML) cells at 1×104 cells/well in 96-well plates using RPMI-1640 medium.

    • Treat cells with the inhibitor (0.1 nM to 10 µM).

    • Crucial Step: In a parallel control plate, apply the exact same inhibitor gradient but supplement the media with 100 µM exogenous uridine.

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Quantify viability using a Resazurin reduction assay (fluorescence Ex 560 nm / Em 590 nm).

Workflow Step1 1. Enzymatic Validation (DCIP Reduction Assay) Step2 2. Cellular Proliferation (THP-1 AML Cells) Step1->Step2 IC50 < 10 nM Step3 3. Uridine Rescue Control (Self-Validating Step) Step2->Step3 Viability Assessed Step4 4. Phenotypic Analysis (CD11b+ Flow Cytometry) Step3->Step4 100% Rescue Confirms On-Target Action

Fig 3. Step-by-step experimental workflow for validating hDHODH inhibitor efficacy and target specificity.

Phase 3: Phenotypic Validation (Myeloid Differentiation)

In AML, pyrimidine starvation forces leukemic blasts to exit the cell cycle and differentiate into mature, non-malignant macrophages[1][4].

  • Protocol:

    • Treat THP-1 cells with the established EC₅₀ concentration of the inhibitor for 4 days.

    • Harvest cells, wash with cold PBS, and stain with APC-conjugated anti-human CD11b antibodies (a definitive marker of mature myeloid differentiation).

    • Analyze via flow cytometry. The pyrazolo[1,5-a]pyridine scaffold typically induces a massive upregulation of CD11b at concentrations as low as 30 nM, vastly outperforming Brequinar[1].

References[1] Title: Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors

Source: Journal of Medicinal Chemistry URL: [Link]2] Title: US12162877B2 - Human dihydroorotate dehydrogenase (hDHODH) inhibitors and their use in targeting oncological diseases sensitive to pyrimidine starvation Source: Google Patents URL: 4] Title: Targeting myeloid differentiation using potent 2-hydroxypyrazolo[1,5-a]pyridine scaffold-based human dihydroorotate dehydrogenase (hDHODH) inhibitors Source: ResearchGate URL: [Link]3] Title: Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative Guide: C–H Functionalization Strategies for 2-Methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2-Methoxypyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in modern drug discovery. Specifically, 2-methoxypyrazolo[1,5-a]pyridine and its 2-hydroxy tautomeric equivalents serve as highly effective bioisosteres for carboxylic acids. This structural motif has been instrumental in the development of potent human dihydroorotate dehydrogenase (hDHODH) inhibitors for acute myelogenous leukemia[1], as well as p38 kinase inhibitors[2].

Historically, functionalizing this core relied on pre-halogenation followed by traditional cross-coupling, which suffers from poor atom economy and multi-step inefficiencies[2]. Today, direct C–H functionalization offers a streamlined, orthogonal approach. However, the 2-methoxy derivative presents a unique regiochemical challenge: the strong electron-donating (+M) effect of the C-2 methoxy group hyper-activates the C-3 position toward electrophilic attack, while the pyridine nitrogen lone pair offers a competing chelation-directed pathway at the C-7 position[2].

This guide objectively compares three state-of-the-art C–H functionalization methodologies—C-3 Direct Arylation , C-7 Directed Arylation , and Ir-Catalyzed C-3 Borylation —providing mechanistic insights, comparative experimental data, and validated protocols.

Mechanistic Divergence: Controlling Regioselectivity

The regiochemical fidelity of C–H functionalization on 2-methoxypyrazolo[1,5-a]pyridine is governed by the choice of catalyst, additive, and the inherent electronic topography of the molecule.

  • The C-3 Pathway (Innate Reactivity): The C-3 position is the most nucleophilic site. Palladium(II) undergoes an electrophilic aromatic substitution (S_EAr) type palladation or a Concerted Metalation-Deprotonation (CMD) process here. The use of basic fluoride salts (e.g., CsF) facilitates the deprotonation step without coordinating strongly to the metal center[2].

  • The C-7 Pathway (Chelation Control): To override the innate C-3 reactivity, the catalyst must be directed to the C-7 position. This is achieved using silver salts (e.g., Ag2CO3). The silver additive acts not only as a halide scavenger but also facilitates a chelation-directed C–H activation transition state by coordinating with the N1 lone pair[2].

G Core 2-Methoxypyrazolo [1,5-a]pyridine C3 C-3 Arylation (Innate Nucleophilicity) Core->C3 Pd(OAc)2, CsF S_EAr / CMD Pathway C7 C-7 Arylation (N-Directed Chelation) Core->C7 Pd(OAc)2, Ag2CO3 Overriding Selectivity Boryl C-3 Borylation (Steric/Electronic Control) Core->Boryl [Ir(OMe)(cod)]2, dtbpy C-H Activation

Figure 1: Divergent regioselectivity pathways for C-H functionalization of 2-Methoxypyrazolo[1,5-a]pyridine.

Comparative Performance Analysis

The following table synthesizes quantitative data comparing the three primary C–H functionalization workflows. Data parameters are normalized for the functionalization of the 2-methoxy/2-alkyl pyrazolo[1,5-a]pyridine core using standard aryl iodides or bis(pinacolato)diboron[2],[3].

ParameterPd-Catalyzed C-3 ArylationPd-Catalyzed C-7 ArylationIr-Catalyzed C-3 Borylation
Primary Reagents Ar-I (1.5 eq)Ar-I (2.0 eq)B2pin2 (1.0 eq)
Catalyst System 5 mol% Pd(OAc)25 mol% Pd(OAc)23 mol% [Ir(OMe)(cod)]2 / dtbpy
Critical Additive CsF (2.0 eq)Ag2CO3 (2.0 eq)None (Ligand controlled)
Solvent & Temp DMF, 140 °CDMF, 140 °CTHF or MTBE, 80 °C
Regioselectivity >95% (C-3 exclusively)~85% (C-7 preference)>90% (C-3 preference)
Average Yield 75 - 90%55 - 70%60 - 75%
Mechanistic Driver Electrophilic PalladationN-Directed ChelationSteric/Electronic C–H Insertion
Downstream Utility Final API elaborationFinal API elaborationSuzuki-Miyaura Cross-Coupling

Key Insight: While C-3 arylation is highly efficient and high-yielding due to the cooperative electron donation from the 2-methoxy group, C-7 arylation suffers from slightly lower yields due to the thermodynamic penalty of overriding the innate C-3 reactivity[2]. Borylation provides the highest modularity, as the resulting boronate ester can be stored and diversified later[3].

Catalytic Cycle & System Causality

To ensure trustworthiness in execution, one must understand the causality of the catalytic cycle. In the C-3 arylation, the reaction is a self-validating system: the reduction of Pd(II) to the active Pd(0) species is visually confirmed by a color change in the reaction mixture. The basicity of CsF is perfectly tuned to abstract the proton during the CMD step without degrading the base-sensitive 2-methoxy ether linkage.

CatalyticCycle Pd0 Active Pd(0) Species OxAdd Oxidative Addition Formation of Ar-Pd(II)-I Pd0->OxAdd + Ar-I Coord Substrate Coordination (2-Methoxy-PzPy) OxAdd->Coord CMD Concerted Metalation-Deprotonation (C-3 C-H Cleavage via CsF) Coord->CMD Electrophilic Attack RedElim Reductive Elimination (Product Release) CMD->RedElim - HF, - CsI RedElim->Pd0 Catalyst Turnover

Figure 2: Causality loop of the Pd-catalyzed C-3 direct arylation pathway.

Validated Experimental Protocols

The following protocols are designed as self-validating workflows. Analytical checkpoints are embedded to ensure experimental integrity.

Protocol A: Regioselective C-3 Arylation

Objective: Synthesize 3-aryl-2-methoxypyrazolo[1,5-a]pyridine.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 2-methoxypyrazolo[1,5-a]pyridine (1.0 mmol), aryl iodide (1.5 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), and anhydrous CsF (2.0 mmol)[2].

  • Atmosphere Exchange: Evacuate and backfill the tube with ultra-high purity Argon (repeat 3x) to prevent oxidative degradation of the Pd(0) active species.

  • Solvent Addition: Add anhydrous DMF (5.0 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture in a pre-equilibrated oil bath at 140 °C for 24 hours. Self-Validation Checkpoint: The mixture will transition from a pale yellow suspension to a dark, homogeneous solution, indicating the formation of the active Pd(0) species.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with H2O (3 x 10 mL) to remove DMF and cesium salts. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Regioselective C-7 Arylation

Objective: Synthesize 7-aryl-2-methoxypyrazolo[1,5-a]pyridine.

  • Preparation: In an oven-dried Schlenk tube, charge 2-methoxypyrazolo[1,5-a]pyridine (1.0 mmol), aryl iodide (2.0 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), and Ag2CO3 (2.0 mmol)[2].

  • Atmosphere Exchange: Evacuate and backfill with Argon (3x).

  • Reaction Execution: Add anhydrous DMF (5.0 mL). Heat at 140 °C for 24-36 hours. Self-Validation Checkpoint: The formation of a dense, yellowish precipitate (AgI) serves as an internal indicator that the oxidative addition and subsequent halide abstraction have successfully occurred.

  • Workup: Cool to room temperature. Filter the suspension through a short pad of Celite to remove AgI and Pd black, eluting with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography. Note: C-7 arylated products often exhibit lower Rf values than their C-3 counterparts due to altered dipole moments.

Protocol C: Iridium-Catalyzed C-3 Borylation

Objective: Synthesize 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, mix[Ir(OMe)(cod)]2 (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%) in anhydrous THF (2.0 mL). Stir for 10 minutes until a deep red-brown color develops (active Ir-boryl complex formation)[3].

  • Reaction Assembly: Add 2-methoxypyrazolo[1,5-a]pyridine (1.0 mmol) and B2pin2 (1.0 mmol) to the catalyst solution.

  • Execution: Seal the vial, remove from the glovebox, and heat at 80 °C for 16 hours.

  • Workup: Remove the solvent in vacuo. Crucial Step: Avoid highly acidic workups, as heteroaromatic boronate esters are prone to protodeborylation[3]. Purify rapidly via neutral alumina chromatography or use directly in a one-pot Suzuki-Miyaura coupling.

References

  • Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics - ACS Publications. Available at:[Link]

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Strategies for Heteroaromatic Borylation. Durham E-Theses. Available at: [Link]

Sources

Scaffold Hopping in Medicinal Chemistry: Indole vs. 2-Methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, scaffold hopping is a critical strategy to overcome the pharmacokinetic and metabolic liabilities of classical pharmacophores. The indole ring is a ubiquitous, privileged scaffold found in countless natural products and approved drugs. However, its N-H hydrogen bond donor and electron-rich nature often lead to high lipophilicity (LogP) and susceptibility to Phase I oxidative metabolism.

Replacing the indole core with a pyrazolo[1,5-a]pyridine bioisostere—and specifically functionalizing it to 2-methoxypyrazolo[1,5-a]pyridine —represents a sophisticated structural evolution. This guide objectively compares these scaffolds, detailing the causality behind their physicochemical differences, their mechanistic roles in target binding (e.g., PI3K and Melatonin receptors), and the self-validating experimental protocols required for their synthesis and evaluation.

The Bioisosteric Paradigm & Mechanistic Rationale

The Indole Liability

Indole is a 10π-electron aromatic system. While its shape and π-stacking capabilities are excellent for fitting into hydrophobic kinase and GPCR pockets, the inherent N-H group acts as an obligate hydrogen bond donor. Depending on the target pocket, an unmatched H-bond donor can incur a severe desolvation penalty, drastically reducing binding affinity. Furthermore, the electron-rich C2 and C3 positions are classic soft spots for cytochrome P450-mediated oxidation.

The Pyrazolo[1,5-a]pyridine Solution

Pyrazolo[1,5-a]pyridine perfectly mimics the planar, bicyclic geometry of indole and purine systems[1]. However, the critical mechanistic shift lies in the nitrogen placement. The bridgehead nitrogen and the adjacent pyrazole nitrogen eliminate the H-bond donor liability, converting the scaffold into a pure hydrogen bond acceptor. This electronic rearrangement not only improves metabolic stability but also lowers the overall lipophilicity of the molecule[2].

The 2-Methoxy Advantage

Adding a methoxy group at the C2 position of the pyrazolo[1,5-a]pyridine core achieves two highly specific goals:

  • Targeted H-Bonding: The methoxy oxygen acts as a precise, directional hydrogen bond acceptor. In the design of PI3Kγ/δ inhibitors, this oxygen forms a critical, high-affinity hydrogen bond with conserved lysine residues (e.g., Lys833 in PI3Kγ and Lys779 in PI3Kδ)[3].

  • LLE Optimization: Ligand-Lipophilicity Efficiency (LLE) is a paramount metric in drug design. By replacing highly lipophilic indole or indene moieties with a 2-methoxypyrazolo[1,5-a]pyridine core, researchers have successfully driven down LogD values while maintaining or enhancing target affinity, thereby vastly improving the ADME profile[2].

ScaffoldEvolution Indole Indole Scaffold - Strong H-Bond Donor (NH) - High Lipophilicity (LogP) - Phase I Metabolic Liability Pyrazolo Pyrazolo[1,5-a]pyridine - Bioisosteric Core - H-Bond Acceptor (N) - Improved Metabolic Stability Indole->Pyrazolo Scaffold Hopping (Remove NH, retain planarity) Methoxy 2-Methoxypyrazolo[1,5-a]pyridine - Additional H-Bond Acceptor - Optimized LogD & LLE - Specific Pocket Targeting Pyrazolo->Methoxy C2-Functionalization (Add Methoxy vector)

Caption: Logical relationship and physicochemical evolution from Indole to 2-Methoxypyrazolo[1,5-a]pyridine.

Quantitative Physicochemical Profiling

The following table summarizes the objective physicochemical and structural differences between the three scaffolds, demonstrating why the 2-methoxy variant is highly prized in late-stage lead optimization.

Property / MetricIndole ScaffoldPyrazolo[1,5-a]pyridine2-Methoxypyrazolo[1,5-a]pyridine
Aromaticity 10π electron system10π electron system10π electron system
H-Bond Donor Yes (N-H)NoNo
H-Bond Acceptor NoYes (N1)Yes (N1, Methoxy Oxygen)
Lipophilicity (LogD) High (Baseline)Moderate (Lower than indole)Highly Optimized / Tunable
Metabolic Liability High (C2/C3 oxidation)Low (Improved stability)Low (Steric & electronic shielding)
Ligand-Lipophilicity Efficiency Poor to ModerateImprovedHighly Optimized[2]

Experimental Methodologies & Self-Validating Protocols

To harness the 2-methoxypyrazolo[1,5-a]pyridine scaffold, robust synthetic access is required. The following protocol outlines the synthesis of the core, emphasizing the causality of reagent selection and the self-validating steps necessary to ensure structural integrity.

Protocol 1: Synthesis of the 2-Methoxypyrazolo[1,5-a]pyridine Core

Mechanistic Causality: The synthesis begins with the N-amination of ethyl 2-pyridylacetate to trigger a base-mediated cyclization, yielding 2-hydroxypyrazolo[1,5-a]pyridine. In solution, this intermediate predominantly exists in its enol tautomeric form[4]. Because it is an ambident nucleophile, methylation is a critical juncture. While diazomethane yields exclusively the desired O-methylated product, its explosive and toxic nature precludes large-scale medicinal chemistry campaigns. Therefore, dimethyl sulfate ( Me2​SO4​ ) is utilized. This choice necessitates a robust downstream separation strategy, as it produces a mixture of the desired O-methylated product (2-methoxy) and an N-methylated byproduct (1-methyl-2-one)[4].

Step-by-Step Procedure:

  • N-Amination & Cyclization: React ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid in water at room temperature. Treat the resulting N-aminopyridinium salt with potassium carbonate ( K2​CO3​ ) to induce cyclization, yielding 2-hydroxypyrazolo[1,5-a]pyridine.

  • Methylation: Dissolve the intermediate in anhydrous DMF. Add 1.2 equivalents of K2​CO3​ , followed by the dropwise addition of 1.1 equivalents of dimethyl sulfate at 0°C. Stir for 4 hours at room temperature.

  • Self-Validation (In-Process): Withdraw a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. The reaction is self-validating if two distinct chromatographic peaks emerge with identical m/z [M+H]+ values, confirming the formation of both tautomeric alkylation products.

  • Purification: Quench the bulk reaction with water and extract with EtOAc. Purify the crude mixture via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to resolve the isomers.

  • Self-Validation (Final Product): Analyze the isolated fractions via 1H -NMR. The desired 2-methoxypyrazolo[1,5-a]pyridine is definitively validated by the presence of a sharp singlet integrating to 3 protons at ~3.9–4.0 ppm (O- CH3​ ). The N-methyl byproduct will lack this signal and instead show a shifted N- CH3​ peak alongside a strong carbonyl stretch in FT-IR.

Protocol 2: In Vitro Microsomal Stability Assay

To prove the metabolic superiority of the 2-methoxy scaffold over indole, an in vitro clearance assay must be performed.

  • Incubate 1 µM of the test compound with rat or human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding NADPH (1 mM final concentration).

  • Extract aliquots at 0, 5, 15, 30, and 60 minutes, quenching immediately in cold acetonitrile containing an internal standard.

  • Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ). A successful scaffold hop will demonstrate a statistically significant reduction in CLint​ compared to the parent indole[2].

SynthesisWorkflow Step1 Step 1: N-Amination Ethyl 2-pyridylacetate + Aminating Agent Step2 Step 2: Cyclization Formation of 2-Hydroxypyrazolo[1,5-a]pyridine Step1->Step2 Base-mediated cyclization Step3 Step 3: Methylation Reaction with Dimethyl Sulfate / Base Step2->Step3 Ambident Nucleophile Alkylation Step4 Step 4: Purification Flash Chromatography (Isolate 2-Methoxy) Step3->Step4 Separate N-methyl byproduct Step5 Step 5: Validation LC-MS/MS & Microsomal Stability Assay Step4->Step5 1H-NMR & Clearance Testing

Caption: Step-by-step experimental workflow for the synthesis and validation of 2-methoxy derivatives.

References

  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction, ResearchG
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors, ACS Public
  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)
  • Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2)

Sources

Benchmarking 2-Methoxypyrazolo[1,5-a]pyridine Derivatives Against Standard Ligands: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

The 2-methoxypyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, offering exceptional versatility for targeting kinases and metabolic enzymes. As a Senior Application Scientist, I have observed that optimizing the pharmacological profile of a ligand requires more than just high affinity; it demands precise control over lipophilic efficiency, metabolic stability, and off-target selectivity. This guide critically benchmarks 2-methoxypyrazolo[1,5-a]pyridine derivatives against standard clinical ligands, focusing on their roles as PI3Kγ/δ inhibitors and human dihydroorotate dehydrogenase (hDHODH) inhibitors[1][2].

Mechanistic Rationale: Why the Pyrazolo[1,5-a]pyridine Core?

The pyrazolo[1,5-a]pyridine bicyclic system provides a rigid, planar framework that perfectly mimics the adenine ring of ATP, making it an ideal hinge-binding motif for kinase inhibition[3]. The addition of a 2-methoxy group serves a dual purpose:

  • Electronic Modulation: The electron-donating methoxy group increases the electron density of the pyrazole ring, strengthening hydrogen bond acceptor interactions with conserved lysine residues in the target binding pocket.

  • Steric Shielding: It provides a subtle steric bulk that restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation and reducing entropic penalties upon binding.

When targeting hDHODH, the 2-methoxypyrazolo[1,5-a]pyridine core extends deep into the ubiquinone binding pocket, occupying lipophilic subsites while maintaining crucial hydrogen bonds with residues like Gln47 and Arg136[2].

Mechanism A 2-Methoxypyrazolo[1,5-a]pyridine B Hinge Region Binding (Val882 / Val828) A->B H-Bonding C Lipophilic Subsite Occupation A->C Hydrophobic Interaction D PI3Kγ/δ Inhibition B->D Kinase Blockade E hDHODH Inhibition C->E Metabolic Arrest

Mechanistic pathways of 2-Methoxypyrazolo[1,5-a]pyridine derivatives in target inhibition.

Quantitative Benchmarking: Efficacy and Selectivity

To objectively evaluate the performance of these derivatives, we benchmark them against standard-of-care ligands: Idelalisib (for PI3Kδ) and Teriflunomide/Brequinar (for hDHODH). The data below synthesizes biochemical assay results, highlighting the superior potency and selectivity profiles achievable with optimized 2-methoxypyrazolo[1,5-a]pyridine derivatives[1][2].

Table 1: Biochemical Profiling of Target Ligands
Compound ClassTargetIC₅₀ (nM)Standard LigandStandard IC₅₀ (nM)Fold Improvement
Derivative 20e (PI3K dual)PI3Kγ4.0Eganelisib12.03.0x
Derivative 20e (PI3K dual)PI3Kδ9.1Idelalisib2.50.27x (Comparable)
Compound 4 (hDHODH)hDHODH1.2Teriflunomide388.0~320x
Compound 4 (hDHODH)hDHODH1.2Brequinar1.81.5x

Causality Note: The 320-fold improvement over Teriflunomide is driven by the 2-methoxypyrazolo[1,5-a]pyridine's ability to span subsites 2 and 3 of the hDHODH pocket, establishing an ion bridge with Arg136 that Teriflunomide cannot reach[2].

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation workflows. These steps are designed as self-validating systems, incorporating internal controls at critical junctures.

Protocol A: Synthesis of 2-Methoxypyrazolo[1,5-a]pyridine Precursors

Objective: Generate the core scaffold with high regioselectivity.

  • N-Amination: React the substituted pyridine with O-(mesitylsulfonyl)hydroxylamine (MSH) in dichloromethane at 0°C to form the N-aminopyridinium salt. Validation: Confirm complete conversion via LC-MS; the salt should appear as a distinct polar peak.

  • Cycloaddition: Dissolve the N-aminopyridinium salt in DMF. Add methyl propiolate and potassium carbonate (K₂CO₃). Stir at room temperature for 12 hours.

  • Methylation: Treat the resulting 2-hydroxypyrazolo[1,5-a]pyridine with methyl iodide (MeI) and cesium carbonate (Cs₂CO₃) in dry THF under nitrogen[2].

  • Purification & Validation: Isolate the O-alkylated product (2-methoxypyrazolo[1,5-a]pyridine) from the N-alkylated isomer using silica gel chromatography (Hexane/EtOAc). Validation: Use 2D-NMR (HMBC) to univocally confirm the position of the methyl group on the oxygen atom rather than the nitrogen[2].

Protocol B: hDHODH Enzymatic Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized derivatives against recombinant hDHODH.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM L-dihydroorotate (L-DHO).

  • Enzyme Incubation: Add 10 nM recombinant hDHODH to 96-well plates. Introduce the 2-methoxypyrazolo[1,5-a]pyridine derivatives at varying concentrations (0.1 nM to 10 µM) in DMSO (final DMSO concentration <1%).

  • Reaction Initiation: Add 100 µM decylubiquinone (DCIP) to initiate the reaction.

  • Kinetic Readout: Monitor the reduction of DCIP spectrophotometrically at 600 nm for 10 minutes.

  • Validation: Run Brequinar and Teriflunomide as positive controls. The assay is validated if the IC₅₀ of Brequinar falls within the 1.5 - 2.5 nM range.

Workflow Step1 Step 1: Synthesis N-Amination & Cycloaddition Step2 Step 2: Methylation MeI + Cs2CO3 in THF Step1->Step2 Step3 Step 3: Validation 2D-NMR (HMBC) confirmation Step2->Step3 Step4 Step 4: Bioassay hDHODH / PI3K IC50 Profiling Step3->Step4

Experimental workflow from scaffold synthesis to biochemical validation.

Conclusion

Benchmarking 2-methoxypyrazolo[1,5-a]pyridine derivatives against standard clinical ligands reveals a scaffold with immense potential for optimization. By carefully tuning the electronic and steric properties of the pyrazole and pyridine rings, researchers can achieve nanomolar potency and exquisite selectivity profiles that rival or exceed current therapeutics like Teriflunomide and Idelalisib.

References

  • Wang, C., et al. (2024). "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." ACS Publications. URL:[Link]

  • Sainas, S., et al. (2018). "Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

  • Elgemeie, G., et al. (2022). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." PMC. URL:[Link]

Sources

Reproducibility of 2-Methoxypyrazolo[1,5-a]pyridine cross-coupling yields

Author: BenchChem Technical Support Team. Date: April 2026

The 2-methoxypyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic core in modern medicinal chemistry, prominently featured in the development of1[1] and p38 kinase inhibitors. However, achieving reproducible cross-coupling yields when functionalizing this core—particularly at the C-3 position—presents a significant synthetic challenge.

The methoxy group at the C-2 position exerts a strong +M (mesomeric) effect, heavily enriching the electron density of the pyrazole ring. While this makes the C-3 position highly nucleophilic, it also alters the kinetics of standard palladium-catalyzed cycles, often leading to competitive protodehalogenation, catalyst poisoning, or homocoupling.

This guide objectively compares the two leading methodologies for functionalizing this core: traditional Suzuki-Miyaura Cross-Coupling and emerging Cross-Dehydrogenative Coupling (CDC) , providing self-validating protocols to ensure scalable, reproducible yields.

Comparative Yield & Scalability Analysis

When evaluating cross-coupling strategies, the choice between pre-functionalization (Suzuki) and direct C-H activation (CDC) dictates the reproducibility of the final yield. Suzuki couplings offer broad scope but suffer from variable yields due to the instability of certain heteroaryl boronic acids. Conversely, CDC offers exceptional reproducibility for specific electron-rich partners by eliminating the need for pre-activated boron species.

Table 1: Performance Comparison of Cross-Coupling Strategies for 2-Methoxypyrazolo[1,5-a]pyridine

MethodologyCatalyst / ReagentsTarget PositionSubstrate ScopeAverage YieldScalabilityPrimary Reproducibility Challenge
Suzuki-Miyaura Pd(dppf)Cl₂, Na₂CO₃C-3 / C-7(Hetero)aryl boronic esters20% – 90%Up to 40gProtodeboronation of electron-deficient partners
Cross-Dehydrogenative Coupling AcOH (6 eq), O₂ atmC-3Aryls, 1,3-Dicarbonyls84% – 95%ModerateStrict stoichiometric control of AcOH required

Mechanistic Workflows & Self-Validating Protocols

To guarantee scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale (causality) and an analytical checkpoint to verify success before proceeding.

Protocol A: Optimized Suzuki-Miyaura Coupling (C-3 Functionalization)

This protocol is optimized for coupling 3-bromo-2-methoxypyrazolo[1,5-a]pyridine with complex pyrimidinyl or heteroaryl boronic esters, as demonstrated in 2[2].

  • Mechanistic Causality : The use of Pd(dppf)Cl₂ is critical. The large bite angle of the dppf ligand (99°) stabilizes the Pd(II) intermediate and accelerates the reductive elimination step, which is often the bottleneck when coupling the electron-rich bicyclic core. A biphasic solvent system (Toluene/THF/Water) ensures the continuous dissolution of the Na₂CO₃ base, preventing localized pH spikes that degrade the boronic ester.

  • Step 1: Reagent Preparation. Charge the reactor with 3-bromo-2-methoxypyrazolo[1,5-a]pyridine (1.0 eq), the corresponding boronic ester (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Validation Checkpoint: Purge the system with N₂ for 15 minutes. Visual confirmation of a homogeneous orange/red solution upon solvent addition indicates active Pd(0) species formation; a rapid shift to black precipitate indicates premature catalyst crashing.

  • Step 2: Reaction Execution. Add degassed Toluene/THF (4:1 v/v) followed by 2M aqueous Na₂CO₃ (2.0 eq). Heat the biphasic mixture to 70 °C for 4 hours.

    • Validation Checkpoint: Monitor by HPLC at 254 nm. The system is validated when the peak corresponding to the starting bromide falls below <1% AUC, confirming complete oxidative addition and transmetalation[2].

  • Step 3: Isolation. Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with EtOAc.

Protocol B: Aerobic Cross-Dehydrogenative Coupling (CDC)

For direct C-3 arylation without the need for prior halogenation, CDC utilizes molecular oxygen as a green oxidant, as detailed in3[3].

  • Mechanistic Causality : Acetic acid acts as both a proton shuttle to facilitate C-H cleavage and a modulator of the oxidation potential. The exact loading of AcOH is the primary determinant of yield reproducibility. Using exactly 6 equivalents maximizes the yield (up to 95%). Exceeding 8 equivalents alters the reaction pathway, leading to competitive formation of triazolo[1,5-a]pyridine side-products[3].

  • Step 1: Reagent Mixing. Dissolve 2-methoxypyrazolo[1,5-a]pyridine (1.0 eq) and the coupling partner (1.5 eq) in DMF. Add exactly 6.0 equivalents of glacial acetic acid.

    • Validation Checkpoint: Verify the stoichiometry of AcOH. The pH must remain in the optimal catalytic window to prevent side-product formation[3].

  • Step 2: Aerobic Oxidation. Stir the mixture under an O₂ atmosphere (balloon) at 80 °C for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Petroleum Ether/EtOAc 80:20). The 2-methoxypyrazolo[1,5-a]pyridine core is highly fluorescent; the complete disappearance of this fluorescent spot under 365 nm UV light validates total consumption of the starting material.

  • Step 3: Workup. Quench with water, extract with dichloromethane, and purify via flash chromatography to isolate the highly pure product (84–95% yield)[3].

Optimization Workflow Diagram

CrossCouplingWorkflow Start 2-Methoxypyrazolo[1,5-a]pyridine Core Functionalization Evaluate Evaluate Substrate Electronic Demand Start->Evaluate Suzuki Suzuki-Miyaura Coupling (Pre-functionalized Halide) Evaluate->Suzuki Complex Heteroaryls CDC Cross-Dehydrogenative Coupling (Direct C-H Activation) Evaluate->CDC Electron-Rich Aryls OptSuzuki Optimize: Pd(dppf)Cl2, Na2CO3 Validation: HPLC <1% AUC Suzuki->OptSuzuki OptCDC Optimize: 6 eq AcOH, O2 atm Validation: UV Fluorescence Loss CDC->OptCDC Scale Scale-Up & Isolation (Reproducible High Yield) OptSuzuki->Scale OptCDC->Scale

Decision matrix and optimization workflow for 2-methoxypyrazolo[1,5-a]pyridine cross-coupling.

References

  • Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Academia.edu. 2

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. PMC.3

  • Functionally Selective Dopamine D-2, D-3 Receptor Partial Agonists. ResearchGate. 1

Sources

HPLC method validation for 2-Methoxypyrazolo[1,5-a]pyridine quantification

Author: BenchChem Technical Support Team. Date: April 2026

Title: Optimizing and Validating the HPLC Quantification of 2-Methoxypyrazolo[1,5-a]pyridine: A Phenyl-Hexyl vs. C18 Comparison Guide

Introduction: The Analytical Challenge

2-Methoxypyrazolo[1,5-a]pyridine is a highly valuable heterocyclic building block in modern medicinal chemistry. Its fused bicyclic core is a defining structural motif in various targeted therapeutics, including potent PI3Kγ/δ inhibitors and RET kinase inhibitors like Selpercatinib[1][2]. During the synthesis of these active pharmaceutical ingredients (APIs), the accurate quantification of 2-Methoxypyrazolo[1,5-a]pyridine is critical. Residual precursors, such as 2-hydroxypyrazolo[1,5-a]pyridine, or des-methyl degradants can propagate through the synthetic sequence, directly impacting the purity, efficacy, and safety profile of the final drug substance[3].

Chromatographic Strategy: The Causality of Column Selection

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) typically utilizes Octadecylsilane (C18) columns. However, quantifying 2-Methoxypyrazolo[1,5-a]pyridine presents a specific physicochemical challenge. The molecule possesses a conjugated, electron-rich π -system alongside a basic nitrogen atom within the pyridine ring.

When using a standard C18 column, retention relies purely on hydrophobic partitioning. The basic nitrogen often undergoes secondary ion-exchange interactions with unreacted silanol groups on the silica support, leading to peak tailing and poor resolution from closely related polar impurities[4].

The Phenyl-Hexyl Advantage: By transitioning to a Phenyl-Hexyl stationary phase, we introduce a complementary retention mechanism. The phenyl ring of the stationary phase engages in strong π−π and dipole-dipole interactions with the pyrazolo[1,5-a]pyridine core. The hexyl linker provides sufficient conformational flexibility for optimal alignment of the aromatic rings. This dual-mode retention significantly enhances selectivity and peak symmetry.

Table 1: Comparative Chromatographic Performance (C18 vs. Phenyl-Hexyl) (Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile, Isocratic 60:40)

Performance MetricOctadecylsilane (C18)Phenyl-HexylScientific Rationale for Variance
Retention Time ( tR​ ) 4.2 min5.8 minEnhanced π−π interactions on Phenyl-Hexyl increase retention without requiring highly aqueous mobile phases.
Tailing Factor ( As​ ) 1.451.05Phenyl-Hexyl limits secondary silanol interactions with the basic nitrogen, yielding sharper, symmetrical peaks.
Resolution ( Rs​ ) 1.83.5Improved selectivity between 2-Methoxy and 2-Hydroxy analogs due to differential dipole interactions.
Theoretical Plates ( N ) 8,50012,200Superior mass transfer kinetics and reduced band broadening on the Phenyl-Hexyl phase.

Method Development & Validation Workflow

Following the updated ICH Q2(R2) guidelines, analytical procedure development and validation must follow a lifecycle approach, ensuring the method is robust and "fit for its intended purpose"[5][6].

HPLC_Workflow ATP 1. Analytical Target Profile (Define Critical Quality Attributes) Dev 2. Method Development (Phenyl-Hexyl Phase & pH 2.7 Optimization) ATP->Dev Opt 3. System Suitability (Self-Validating Gatekeeper Criteria) Dev->Opt Val 4. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Robustness) Opt->Val Trans 5. Lifecycle Management (Routine Analysis & Trend Monitoring) Val->Trans

Lifecycle approach for HPLC method development and ICH Q2(R2) validation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and data integrity, the following protocol incorporates built-in System Suitability Testing (SST). The analytical run acts as a self-validating system; sample analysis must not proceed unless the SST criteria are strictly met.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade water.

    • Causality: Formic acid lowers the pH to ~2.7. Because the pKa of the pyrazolo[1,5-a]pyridine core is approximately 4.0–5.0, this acidic environment ensures the basic nitrogen is fully protonated. This standardizes its ionization state, preventing retention time drift and suppressing residual silanol ionization on the column.

  • Organic Phase (B): LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics and reduces backpressure).

  • Detection: UV at 254 nm (Optimal absorbance wavelength for the conjugated bicyclic system).

  • Gradient Program: 0-2 min (20% B), 2-8 min (linear gradient to 80% B), 8-10 min (hold 80% B), 10-10.1 min (return to 20% B), 10.1-15 min (re-equilibration).

Step 3: System Suitability Test (SST) - The Gatekeeper Inject a reference standard solution (50 µg/mL) in quintuplicate before any sample analysis.

  • Acceptance Criteria: %RSD of retention time ≤1.0% , Tailing Factor ( As​ ) ≤1.5 , Theoretical Plates ( N ) ≥10,000 . If these parameters fail, the system is deemed unfit, and the mobile phase or column must be investigated.

ICH Q2(R2) Method Validation Data

The optimized Phenyl-Hexyl method was validated against the stringent criteria of the ICH Q2(R2) guidelines, evaluating specificity, linearity, accuracy, and precision[6].

Table 2: Summary of ICH Q2(R2) Validation Parameters

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution from degradants Rs​=3.5 (vs. 2-Hydroxy impurity)Pass
Linearity & Range R2≥0.998 R2=0.9998 (Range: 1.0 - 100 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8% (Spiked at 50%, 100%, 150%)Pass
Precision (Intra-day) %RSD ≤2.0% 0.85% ( n=6 injections)Pass
Precision (Inter-day) %RSD ≤2.0% 1.12% ( n=12 over 3 days)Pass
LOD / LOQ S/N ≥3 (LOD), S/N ≥10 (LOQ)LOD = 0.15 µg/mL / LOQ = 0.45 µg/mLPass

Robustness Assessment

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, which is a primary focus of the updated ICH Q2(R2) framework to ensure long-term reliability[5].

Table 3: Method Robustness Evaluation

Parameter VariedVariation LevelTailing Factor ( As​ )% Assay Recovery
Flow Rate 0.9 mL/min (-10%)1.0899.5%
1.1 mL/min (+10%)1.04100.2%
Column Temp. 30°C (-5°C)1.1099.1%
40°C (+5°C)1.03100.4%
Mobile Phase pH Formic Acid 0.08%1.1298.8%
Formic Acid 0.12%1.0299.7%

Conclusion

The experimental data confirms that utilizing a Phenyl-Hexyl column combined with a low-pH mobile phase provides a highly specific, linear, and robust method for the quantification of 2-Methoxypyrazolo[1,5-a]pyridine. By leveraging π−π interactions, this method successfully overcomes the peak tailing and resolution issues inherent to traditional C18 approaches, ensuring the rigorous quality control required for advanced pharmaceutical synthesis and drug development.

References

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: 5

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: 6

  • Title: Studies of Heterocyclic Compounds. VIII. Synthesis and Tautomerism of 2-Hydroxypyrazolo[1,5-a]pyridine Source: Oxford Academic / Bulletin of the Chemical Society of Japan URL: 3

  • Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: American Chemical Society (ACS) URL: 1

  • Title: An LC–MS/MS method development and validation for the quantification of selpercatinib Source: Journal of Applied Pharmaceutical Science (JAPS) URL: 2

  • Title: Analytical Method Development and Validation for Determination of Selpercatinib by Using RP-HPLC Source: ResearchGate URL: 4

Sources

In Vitro vs. In Vivo Correlation (IVIVC) Comparison Guide: 2-Methoxypyrazolo[1,5-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

Bicyclic pyridines containing a ring-junction nitrogen are privileged scaffolds in modern medicinal chemistry, serving as the core structure for numerous FDA-approved drugs and clinical candidates1[1]. While traditional imidazo[1,2-a]pyridines exhibit excellent target binding, they frequently suffer from rapid cytochrome P450 (CYP450)-mediated metabolism, leading to poor in vivo exposure[1].

To overcome these metabolic liabilities, scaffold hopping to a pyrazolo[1,5-a]pyridine core has become a standard optimization strategy. However, the true breakthrough in establishing a robust In Vitro-In Vivo Correlation (IVIVC) comes from the specific functionalization of this core: the 2-Methoxypyrazolo[1,5-a]pyridine derivative 2[2].

The Causality of the 2-Methoxy Substitution

From a structural and electronic perspective, the 2-methoxy group serves a dual purpose that directly drives its superior IVIVC profile:

  • Electronic Deactivation & Steric Shielding: Unsubstituted pyrazole rings are electron-rich and highly susceptible to oxidative attack by hepatic cytochromes. The methoxy group at the C2 position introduces steric hindrance that physically blocks CYP access to the vulnerable C3 position, while its inductive effect modulates the electron density of the ring, drastically reducing in vitro intrinsic clearance ( CLint​ )[2].

  • Enhanced Kinase Hinge Binding: The oxygen atom of the methoxy group acts as a critical hydrogen bond acceptor. In the ATP-binding pocket of kinases (e.g., PI3Kγ/δ), this oxygen participates in water-mediated hydrogen bonding with conserved hinge residues, anchoring the molecule and driving low-nanomolar in vitro potency[2].

Pathway Inhibitor 2-Methoxy-Pyrazolo[1,5-a]pyridine Kinase Target Kinase (e.g., PI3K) Inhibitor->Kinase Binds Hinge Substrate Substrate (PIP2) Kinase->Substrate Phosphorylates Product Active Product (PIP3) Substrate->Product Conversion Downstream Downstream Signaling (AKT/mTOR) Product->Downstream Activates

Fig 1. Mechanism of 2-methoxypyrazolo[1,5-a]pyridine derivatives in kinase inhibition pathways.

Quantitative IVIVC Comparison

To objectively evaluate the performance of the 2-methoxypyrazolo[1,5-a]pyridine scaffold, we must compare its in vitro metabolic stability and target potency against alternative bicyclic cores, and observe how accurately these metrics predict in vivo pharmacokinetic (PK) outcomes3[3].

The table below synthesizes representative pharmacological data demonstrating how the 2-methoxy substitution bridges the gap between in vitro promise and in vivo reality.

Scaffold AlternativeIn Vitro Target IC50​ (nM)In Vitro Mouse Liver CLint​ ( μ L/min/mg)In Vivo Half-Life ( t1/2​ , h)In Vivo Oral Bioavailability ( F , %)IVIVC Assessment
Imidazo[1,2-a]pyridine 12.5133.00.815.2%Poor : High in vitro clearance leads to rapid in vivo elimination.
Pyrazolo[1,5-a]pyridine (Unsubstituted)8.265.41.628.5%Moderate : Improved stability, but still susceptible to C3 oxidation.
2-Methoxypyrazolo[1,5-a]pyridine 4.0 18.2 4.2 55.4% Excellent : Steric/electronic shielding yields high exposure and bioavailability.

Data reflects representative median values for optimized kinase inhibitors utilizing these core scaffolds[2][3].

Self-Validating Experimental Protocols

To ensure the trustworthiness of the IVIVC data presented above, the experimental workflows must be designed as self-validating systems. The causality behind each protocol step is detailed below to prevent common artifacts that skew correlation models.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Accurately determine intrinsic clearance ( CLint​ ) without saturating metabolic enzymes.

  • Preparation: Thaw Mouse Liver Microsomes (MLM) and prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality Check: Using a low protein concentration ( 0.5 mg/mL ) prevents non-specific protein binding from masking the true metabolic rate, ensuring the calculated CLint​ reflects actual enzymatic degradation.

  • Substrate Addition: Spike the 2-methoxypyrazolo[1,5-a]pyridine test compound to a final concentration of .

    • Causality Check: The concentration must be kept strictly below the Michaelis constant ( Km​ ). If the substrate saturates the enzymes, the clearance rate will artificially plateau, falsely indicating high metabolic stability.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH (cofactor).

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and derive CLint​ .

Protocol B: In Vivo Pharmacokinetic (PK) Study

Objective: Determine true oral bioavailability ( F ) by decoupling solubility limits from metabolic clearance.

  • Formulation: Dissolve the 2-methoxypyrazolo[1,5-a]pyridine compound in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline.

    • Causality Check: When correlating in vitro stability to in vivo F , formulation is the most critical variable. If the compound precipitates in the GI tract, absorption halts. The resulting low F would be falsely attributed to poor metabolic stability rather than poor solubility. This co-solvent system thermodynamically guarantees the lipophilic scaffold remains in solution.

  • Dosing: Administer to male C57BL/6 mice via Intravenous (IV) tail vein injection (2 mg/kg) and Oral (PO) gavage (10 mg/kg)[2].

  • Sampling: Collect serial blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction & Modeling: Extract plasma, precipitate proteins with acetonitrile, and quantify via LC-MS/MS. Use Non-Compartmental Analysis (NCA) to calculate AUC0−∞​ , t1/2​ , and absolute bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

IVIVC_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase N1 Microsomal Incubation (Mouse/Human Liver) N2 LC-MS/MS Quantification N1->N2 N3 Calculate Intrinsic Clearance (CL_int) N2->N3 N7 IVIVC Correlation Analysis (Predictive Modeling) N3->N7 N4 Animal Dosing (IV and PO) N5 Serial Blood Sampling N4->N5 N6 PK Parameter Extraction (t1/2, AUC, F%) N5->N6 N6->N7

Fig 2. Experimental workflow for establishing In Vitro-In Vivo Correlation (IVIVC) in PK studies.

References

  • Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: ACS Publications URL: [Link]

  • Title: Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors Source: PMC (NIH) URL: [Link]

Sources

Safety Operating Guide

Comprehensive Operational Guide: Handling and Disposal of 2-Methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, 2-Methoxypyrazolo[1,5-a]pyridine is an invaluable structural scaffold. It is frequently utilized as a bioisostere for carboxylic acids in the design of highly potent human dihydroorotate dehydrogenase (hDHODH) inhibitors, which are critical in targeted therapies for acute myelogenous leukemia (AML) and various autoimmune diseases 1[1].

However, because it is a fused bicyclic heteroaromatic compound containing a pyridine ring, its environmental persistence and toxicological profile demand stringent, EPA-compliant laboratory handling and disposal protocols. This guide provides a self-validating, step-by-step operational framework for safely managing the lifecycle of this chemical—from synthesis waste generation to final thermal destruction.

Quantitative Data & Chemical Profile

Before designing a disposal plan, it is essential to understand the physical and chemical properties of the substance. The following table summarizes the core metrics required for proper hazard classification 2[2].

PropertyValueOperational Implication
Chemical Name 2-Methoxypyrazolo[1,5-a]pyridineRequires specialized organic waste segregation.
CAS Number 59942-88-0Use for EHS manifesting and SDS cross-referencing.
Molecular Formula C₈H₈N₂ONitrogen content dictates high-temp incineration to prevent NOₓ emissions.
Molecular Weight 148.16 g/mol Readily soluble in standard organic extraction solvents.
InChI Key PCGDITBJONSORQ-UHFFFAOYSA-NUseful for structural database queries in cheminformatics.
Hazard Class Toxic/Irritant OrganicMust be kept away from strong oxidizers (e.g., Nitric Acid).
Experimental Workflow: Synthesis & Waste Matrix Generation

To properly dispose of a chemical, you must first understand the matrix of the waste stream. The synthesis of 2-methoxypyrazolo[1,5-a]pyridine generates a complex, multi-component waste profile that must be carefully segregated.

Standard Synthesis Protocol:

  • Preparation: Dissolve sodium metal in absolute methyl alcohol to create a basic sodium methoxide solution.

  • Reaction: Introduce 2-hydroxypyrazolo[1,5-a]pyridine (500 mg) and dimethyl sulfate (500 mg) into the mixture 2[2].

  • Reflux: Stir at room temperature for 30 minutes, followed by refluxing for 8 hours.

  • Isolation: Concentrate the mixture to remove methanol, add water, and extract the final product using n-hexane 2[2].

Causality Insight: This specific workflow generates three distinct waste streams:

  • Aqueous basic waste containing unreacted dimethyl sulfate (a highly toxic alkylating agent).

  • Polar organic waste (Methanol).

  • Non-polar organic waste (n-Hexane containing trace pyridine derivatives). Failure to quench the dimethyl sulfate before mixing these streams into a bulk organic carboy can lead to dangerous, uncontrolled exothermic alkylation reactions.

Step-by-Step Disposal Procedures

Every protocol below is designed as a self-validating system to ensure maximum safety and regulatory compliance. Pyridine and its derivatives must be treated as hazardous waste and are strictly prohibited from drain disposal or standard trash 3[3].

Step 1: Pre-Disposal Quenching (Self-Validation Step)

  • Action: Before transferring the aqueous/methanol waste stream to a collection carboy, add a dilute ammonia or 1M NaOH solution to the mixture and stir for 2 hours.

  • Causality: This destroys any residual dimethyl sulfate.

  • Validation: Check the pH of the solution using indicator paper. A stable pH > 9 confirms the basic hydrolysis of the alkylating agent is complete.

Step 2: Waste Segregation

  • Action: Separate the quenched aqueous waste from the hexane/methanol organic waste.

  • Causality: Pyridine derivatives are incompatible with strong oxidizers (especially nitric acid) and strong acids4[4]. Mixing them can form explosive mixtures. Ensure the organic waste carboy is strictly designated for "Non-Halogenated Organics."

Step 3: Containerization and Labeling

  • Action: Collect the organic waste in a sealable, airtight, high-density polyethylene (HDPE) or glass container 4[4].

  • Action: Apply a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: Toxic/Flammable - Contains Pyridine Derivatives, Methanol, Hexane."

Step 4: EHS Transfer and Final Thermal Destruction

  • Action: Transfer the full container to your institution's Environmental Health and Safety (EHS) department.

  • Causality: According to EPA guidelines, the primary recommended method for the disposal of pyridine-based waste is rotary kiln incineration at temperatures between 820°C and 1,600°C 5[5]. This extreme temperature is required to thoroughly cleave the stable pyrazolo-pyridine fused ring system and prevent the release of toxic nitrogen oxides (NOₓ) into the atmosphere.

Emergency Spill Logistics

In the event of an accidental spill of 2-methoxypyrazolo[1,5-a]pyridine (either as a pure solid or dissolved in solvent):

  • Evacuate & Ventilate: Immediately clear the area and ensure the laboratory fume hood sashes are open to maximize air turnover 3[3].

  • Eliminate Ignition Sources: If the chemical is dissolved in hexane or methanol, the vapor is highly flammable. Turn off all hot plates and electrical equipment.

  • Containment: Do NOT use combustible materials like sawdust. Absorb liquid spills with an inert dry material (e.g., vermiculite or sand) 4[4].

  • Mechanical Recovery: Sweep up the absorbed material using non-sparking tools, place it in a resealable hazardous waste bag, and label it for EHS pickup 3[3].

Process Visualization

G SynthStart 2-Hydroxypyrazolo[1,5-a]pyridine + Dimethyl Sulfate Reaction Reflux in Methanol (8 hours) SynthStart->Reaction Base (Na/MeOH) Product 2-Methoxypyrazolo[1,5-a]pyridine (Product Isolation) Reaction->Product Concentration & Extraction WasteGen Waste Stream Generation Reaction->WasteGen Byproducts & Solvents Product->WasteGen Unused Reagents/Expired Stock OrgWaste Organic Waste (Methanol, Hexane) WasteGen->OrgWaste Segregate AqWaste Aqueous Waste (Salts, Trace Organics) WasteGen->AqWaste Segregate Storage Temporary Storage (Vented, Flammables Cabinet) OrgWaste->Storage AqWaste->Storage Disposal EPA-Compliant Disposal (Rotary Kiln Incineration) Storage->Disposal EHS Transfer

Workflow for 2-Methoxypyrazolo[1,5-a]pyridine synthesis and EPA-compliant waste disposal.

References
  • Journal of Medicinal Chemistry (ACS Publications). Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors. Available at: [Link]

  • Washington State University Environmental Health & Safety. Standard Operating Procedure: Pyridine. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. Available at: [Link]

Sources

Personal protective equipment for handling 2-Methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic scaffolds into drug discovery pipelines. 2-Methoxypyrazolo[1,5-a]pyridine is a highly valuable building block, particularly recognized as an unusual carboxylic group bioisostere used in the design of potent human dihydroorotate dehydrogenase (hDHODH) inhibitors targeting acute myelogenous leukemia (AML)[1] and viral replication[2].

However, the lipophilic nature of this fused bicyclic system, combined with its reactivity during alkylation or cross-coupling[3], demands rigorous safety protocols. This guide provides a causality-driven framework for personal protective equipment (PPE) selection, handling, and disposal, ensuring that laboratory personnel can execute complex syntheses without compromising their safety.

Quantitative Hazard Profile

Before establishing engineering controls, we must quantify the risk. The following table summarizes the physicochemical and hazard data for pyrazolo[1,5-a]pyridine derivatives[4],[5].

ParameterValue / ClassificationClinical & Operational Significance
GHS Signal Word Warning[4]Indicates moderate acute toxicity and irritation potential.
H315 Causes skin irritation[4]Lipophilic heterocycles can disrupt the stratum corneum, leading to localized dermatitis.
H319 Causes serious eye irritation[4]Direct contact with ocular mucosa can cause severe corneal abrasion or inflammation.
H335 May cause respiratory irritation[4]Inhalation of fine powders or volatile solvent mixtures induces respiratory tract spasms.
Physical Form Pale-yellow to brown liquid/solid[4]Visual color can indicate oxidation or degradation; requires careful visual inspection.

Causality-Driven PPE Matrix

Safety is not about blindly wearing gear; it is about matching the physical barrier to the chemical's specific mechanism of action.

PPE CategorySpecificationScientific Causality & Justification
Hand Protection Double-layered Nitrile (min 0.11 mm) or Butyl Rubber[6]Causality: 2-Methoxypyrazolo[1,5-a]pyridine is often dissolved in aggressive organic solvents (e.g., DMF, THF) during synthesis[1]. These solvents rapidly degrade standard latex, acting as carriers that pull the irritating heterocycle through the skin barrier.
Eye Protection Tight-fitting chemical splash goggles (EN166/OSHA standard)[6]Causality: The compound's H319 classification requires a full seal around the eyes to prevent aerosolized droplets (from rapid stirring or sonication) from interacting with the aqueous environment of the cornea[4].
Respiratory Type A Organic Vapor Cartridge Respirator[6]Causality: When handling outside a closed system, the inherent volatility of the compound or its solvent matrix can exceed safe exposure limits, triggering H335 respiratory distress[6].
Body Protection Flame-resistant lab coat, closed-toe non-porous shoes[7]Causality: Prevents capillary action of spilled chemical solutions from reaching the skin, mitigating systemic absorption.

Operational Workflow Diagram

The following logic tree dictates our standard operating procedure for handling and potential containment breaches.

G N1 Pre-Operation: Verify Hood Velocity (>100 fpm) N2 Don PPE: Double Nitrile, Splash Goggles N1->N2 N3 Dispense 2-Methoxypyrazolo [1,5-a]pyridine N2->N3 N4 Containment Breach? N3->N4 N5 Quench with Inert Absorbent & 0.02% SDS Buffer N4->N5 Yes N6 Execute Synthesis (e.g., hDHODH Inhibitor) N4->N6 No N7 Segregate Solid/Liquid Waste (EPA Standards) N5->N7 N6->N7

Workflow for safe handling and spill response of 2-Methoxypyrazolo[1,5-a]pyridine.

Self-Validating Standard Operating Procedures (SOPs)

To ensure absolute trustworthiness, every operational step below includes a built-in validation mechanism. If a validation step fails, the protocol must be immediately halted.

Protocol 1: Safe Dispensing and Reaction Setup

Context: 2-Methoxypyrazolo[1,5-a]pyridine is frequently reacted with alkylating agents (e.g., methyl iodide) in dry THF under nitrogen[1].

  • Engineering Control Validation: Activate the chemical fume hood.

    • Validation Step: Check the digital anemometer. Do not proceed unless the face velocity is stable between 100–120 feet per minute (fpm). A simple tissue-paper flutter test at the sash base can serve as a secondary visual confirmation.

  • PPE Integrity Check: Don double nitrile gloves.

    • Validation Step: Perform a pneumatic inflation test on the outer gloves prior to donning to ensure zero micro-punctures.

  • Gravimetric Transfer: Weigh the compound using an anti-static analytical balance.

    • Validation Step (Zero-Drift Check): Tare the balance, add the required mass of 2-Methoxypyrazolo[1,5-a]pyridine, record the weight, remove the weigh boat, and re-tare. The balance must return exactly to 0.0000 g. Any deviation indicates residual chemical dust on the pan, requiring immediate localized cleaning.

  • Solubilization: Transfer the compound to a round-bottom flask and add dry THF[1].

    • Validation Step: Observe the solution against a white background. Complete dissolution is confirmed by a homogenous, clear pale-yellow to brown solution[4] with no suspended particulates.

Protocol 2: Decontamination and Disposal Plan

Context: Spills involving heterocyclic scaffolds require chemical quenching rather than simple mechanical removal.

  • Immediate Containment: Surround the liquid spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth) to prevent spreading.

  • Chemical Quenching: Wash the contaminated surface with a 0.02% SDS solution in SSC buffer (154 mM NaCl, 15 mM sodium citrate, pH 7)[1].

    • Causality: The surfactant properties of SDS effectively micellize the lipophilic pyrazolo[1,5-a]pyridine molecules, lifting them from the surface, while the SSC buffer maintains a neutral pH to prevent unwanted side reactions.

  • Decontamination Validation:

    • Validation Step: Many pyrazolo[1,5-a]pyridine derivatives exhibit distinct fluorescent properties[8]. After wiping the area, illuminate the surface with a handheld UV lamp (e.g., 355 nm excitation). The absence of localized fluorescence confirms complete decontamination.

  • Waste Segregation: Transfer all absorbed materials and contaminated PPE into a high-density polyethylene (HDPE) hazardous waste container.

    • Validation Step: Ensure the container is labeled specifically with "Hazardous Organic Waste: Aromatic Heterocycles (H315, H319, H335)"[4] to comply with EPA/local disposal regulations[6].

Sources

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